molecular formula C10H13N3O2 B103982 1-(4-Nitrophenyl)piperazine CAS No. 6269-89-2

1-(4-Nitrophenyl)piperazine

カタログ番号: B103982
CAS番号: 6269-89-2
分子量: 207.23 g/mol
InChIキー: VWOJSRICSKDKAW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(4-Nitrophenyl)piperazine is a versatile chemical scaffold of significant interest in medicinal chemistry and antibacterial drug discovery. Its core structure serves as a building block for synthesizing novel compounds with targeted biological activity. Research has identified its derivative, the nitrofuranyl piperazine HC2210, as a potent, broad-spectrum antibacterial agent. HC2210 demonstrates exceptional activity against Mycobacterium abscessus (Mab), a notoriously drug-resistant non-tuberculous mycobacterium, showing a potency approximately fivefold greater than amikacin . The mechanism of action for this compound series involves reductive activation by bacterial enzymes, including F420-dependent nitroreductases, leading to bacteriostatic effects that suppress bacterial growth . Beyond antimicrobial applications, the nitrophenylpiperazine pharmacophore is also being explored in other therapeutic areas. Recent studies highlight its value in developing novel tyrosinase inhibitors, which are potential candidates for managing skin pigmentation disorders . Furthermore, piperazine-based compounds have established roles in antiviral research, underlining the broad utility of this chemical motif . This compound is intended for research applications as a critical synthetic intermediate in developing new therapeutic agents.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

1-(4-nitrophenyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O2/c14-13(15)10-3-1-9(2-4-10)12-7-5-11-6-8-12/h1-4,11H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWOJSRICSKDKAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40978310
Record name 1-(4-Nitrophenyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40978310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6269-89-2
Record name 1-(4-Nitrophenyl)piperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6269-89-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Nitrophenyl)piperazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006269892
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6269-89-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33874
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(4-Nitrophenyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40978310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-nitrophenyl)piperazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.025.858
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-(4-Nitrophenyl)piperazine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SE8XST987K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1-(4-Nitrophenyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-(4-nitrophenyl)piperazine, a key intermediate in the development of various pharmaceutical compounds. This document details a common synthetic route, outlines rigorous characterization methodologies, and presents key analytical data in a structured format to support research and development activities in medicinal chemistry and drug discovery.

Introduction

This compound is a versatile building block in organic synthesis, primarily utilized in the preparation of pharmacologically active molecules. Its structure, featuring a piperazine (B1678402) ring attached to a nitrophenyl group, makes it a valuable scaffold for introducing the piperazine moiety into larger, more complex molecules. The presence of the nitro group also offers a handle for further chemical transformations, such as reduction to an amino group, enabling the synthesis of a diverse range of derivatives.

Synthesis of this compound

A prevalent and efficient method for the synthesis of this compound involves the nucleophilic aromatic substitution of a halogen atom from a 4-nitro-halobenzene with piperazine. The following protocol describes a typical procedure using 1-fluoro-4-nitrobenzene (B44160) as the starting material.

Experimental Protocol: Synthesis via Nucleophilic Aromatic Substitution

Materials:

  • Piperazine

  • 1-Fluoro-4-nitrobenzene

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Deionized water

  • Ethyl acetate (B1210297)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • To a solution of piperazine (2 equivalents) in dimethylformamide (DMF), add potassium carbonate (K₂CO₃) (3 equivalents).

  • Stir the mixture at room temperature for 15 minutes to ensure homogeneity.

  • To this stirred suspension, add 1-fluoro-4-nitrobenzene (1 equivalent) dropwise over a period of 30 minutes.

  • Heat the reaction mixture to 80°C and maintain this temperature for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into cold deionized water.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 30 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product is obtained as a solid. Recrystallize from a suitable solvent system, such as ethanol/water, to yield pure this compound as a yellow solid.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following analytical techniques are typically employed.

Physical Properties

The synthesized compound should be a yellow to ochre powder or crystalline solid.[1]

Spectroscopic Analysis

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound.

Experimental Protocol: NMR Spectroscopy

  • Prepare a sample by dissolving approximately 10-20 mg of the synthesized compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Acquire ¹H NMR and ¹³C NMR spectra using a standard NMR spectrometer (e.g., 400 or 500 MHz).

  • Process the acquired data (Fourier transformation, phasing, and baseline correction) to obtain the final spectra.

  • Analyze the chemical shifts, integration values, and coupling patterns to confirm the structure.

3.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Experimental Protocol: FTIR Spectroscopy

  • Prepare a KBr pellet by grinding a small amount of the synthesized compound with dry potassium bromide (KBr) and pressing it into a thin, transparent disk.

  • Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

  • Record the FTIR spectrum over a range of 4000-400 cm⁻¹.

  • Identify the characteristic absorption bands corresponding to the functional groups in this compound.

3.2.3. Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight of the synthesized compound and to gain insights into its fragmentation pattern.

Experimental Protocol: Mass Spectrometry

  • Dissolve a small amount of the sample in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

  • Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Acquire the mass spectrum and identify the molecular ion peak ([M+H]⁺ or M⁺) to confirm the molecular weight.

Melting Point Determination

The melting point is a crucial physical property that indicates the purity of the compound.

Experimental Protocol: Melting Point Determination

  • Place a small amount of the dried, crystalline product into a capillary tube.

  • Use a calibrated melting point apparatus to determine the temperature range over which the compound melts.

  • Compare the observed melting point with the literature value.

Data Presentation

The following tables summarize the key quantitative data for this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₀H₁₃N₃O₂[2][3][4][5][6]
Molecular Weight 207.23 g/mol [2][3][4][5][6]
Appearance Yellow to ochre powder/solid
Melting Point 130-134 °C[1][2]
CAS Number 6269-89-2[2][3][4][5]

Table 2: Spectroscopic Data for this compound

Technique Data Reference
¹H NMR Spectral data available in databases.
¹³C NMR Spectral data available in databases.
FTIR (cm⁻¹) Characteristic peaks for N-H, C-H (aromatic and aliphatic), C=C (aromatic), and N-O (nitro) stretching and bending vibrations.
Mass Spec (m/z) Molecular Ion Peak: ~207; Major Fragments: ~165, ~119.[3]

Visualizations

The following diagrams illustrate the synthesis workflow and the chemical structure of this compound.

Synthesis_Workflow Start Starting Materials (Piperazine, 1-Fluoro-4-nitrobenzene) Reaction Nucleophilic Aromatic Substitution Start->Reaction DMF, K₂CO₃ 80°C Workup Aqueous Workup & Extraction Reaction->Workup Purification Recrystallization Workup->Purification Product This compound Purification->Product Chemical_Structure cluster_nitrophenyl 4-Nitrophenyl Group cluster_piperazine Piperazine Ring N1 N⁺ O1 O⁻ N1->O1 O2 O N1->O2 C1 C C2 C C1->C2 N2 N C1->N2 C3 C C2->C3 C4 C C3->C4 C4->N1 C5 C C4->C5 C6 C C5->C6 C6->C1 C7 CH₂ N2->C7 N3 N-H C9 CH₂ N3->C9 C8 CH₂ C7->C8 C8->N3 C10 CH₂ C9->C10 C10->N2

References

A Comprehensive Technical Guide to the Physicochemical Properties of 1-(4-Nitrophenyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of 1-(4-Nitrophenyl)piperazine, a versatile building block in medicinal chemistry. This document summarizes key quantitative data, outlines detailed experimental methodologies for property determination, and presents a relevant biological signaling pathway to contextualize its potential applications.

Core Physicochemical Properties

The fundamental physicochemical characteristics of this compound are crucial for its application in research and drug development, influencing factors such as solubility, absorption, and interaction with biological targets.

Quantitative Data Summary

The following tables provide a structured summary of the known and predicted physicochemical properties of this compound.

Identifier Value Source
IUPAC Name This compoundPubChem[1]
CAS Number 6269-89-2Sigma-Aldrich, PubChem[1]
Molecular Formula C₁₀H₁₃N₃O₂Sigma-Aldrich, NIST[2]
Molecular Weight 207.23 g/mol Sigma-Aldrich, PubChem[1]
Canonical SMILES C1CN(CCN1)C2=CC=C(C=C2)--INVALID-LINK--[O-]PubChem[1]
InChI Key VWOJSRICSKDKAW-UHFFFAOYSA-NSigma-Aldrich, NIST[2]
Property Value Type Source
Melting Point 131-133 °CExperimentalSigma-Aldrich
Boiling Point 369.5 ± 37.0 °CPredictedChemicalBook
pKa 8.68 ± 0.10PredictedChemicalBook
Solubility Data not available--
LogP Data not available--

Experimental Protocols

Accurate determination of physicochemical properties is fundamental. The following sections detail the general experimental methodologies for key properties.

Melting Point Determination

The melting point of a solid is a critical indicator of its purity.

Protocol: Capillary Method

  • Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block or oil bath with a thermometer.

  • Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium between the sample and the thermometer.

  • Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid particle melts (completion of melting) are recorded as the melting point range. A narrow melting range is indicative of a pure compound.

Solubility Determination

Solubility data is vital for formulation development and understanding a compound's behavior in biological fluids.

Protocol: Shake-Flask Method

  • System Preparation: An excess amount of this compound is added to a known volume of the solvent of interest (e.g., water, ethanol, buffer at a specific pH) in a sealed flask.

  • Equilibration: The flask is agitated in a constant temperature water bath (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is allowed to stand, or is centrifuged/filtered, to separate the undissolved solid from the saturated solution.

  • Quantification: The concentration of this compound in the clear supernatant is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution and is crucial for predicting the ionization state of a molecule at a given pH.

Protocol: Potentiometric Titration

  • Solution Preparation: A precise amount of this compound is dissolved in a suitable solvent, typically water or a water-cosolvent mixture.

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), while the pH of the solution is continuously monitored using a calibrated pH meter.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa value is determined from the pH at the half-equivalence point, where half of the compound is in its ionized form. For a basic compound like piperazine, this would correspond to the point where half of the amine groups are protonated.

LogP Determination

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, which is a key determinant of its pharmacokinetic properties.

Protocol: Shake-Flask Method

  • Phase Preparation: Equal volumes of n-octanol and water (or a suitable buffer) are pre-saturated with each other by vigorous mixing followed by separation.

  • Partitioning: A known amount of this compound is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then mixed with an equal volume of the other pre-saturated phase in a separatory funnel.

  • Equilibration: The mixture is shaken for a set period to allow for the partitioning of the compound between the two phases to reach equilibrium.

  • Phase Separation and Quantification: The two phases are carefully separated. The concentration of the compound in each phase is determined using an appropriate analytical technique (e.g., HPLC, UV-Vis spectroscopy). The LogP is calculated as the logarithm of the ratio of the concentration in the octanol (B41247) phase to the concentration in the aqueous phase.

Biological Context and Signaling Pathway

This compound is a known precursor in the synthesis of various biologically active molecules, including compounds targeting serotonin (B10506) receptors.[3][4] Arylpiperazine derivatives are a well-established class of serotonergic ligands.[5] Understanding the signaling pathways of these receptors is crucial for drug development.

Serotonin Receptor Signaling

The majority of serotonin (5-HT) receptors are G-protein coupled receptors (GPCRs) that mediate a wide range of physiological and neurological processes.[6][7] The following diagram illustrates a generalized signaling pathway for a Gq-coupled serotonin receptor, a common mechanism for several 5-HT receptor subtypes.

serotonin_signaling cluster_membrane Cell Membrane receptor Serotonin Receptor (5-HT) g_protein Gq Protein receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Cleaves serotonin Serotonin (5-HT) (or Arylpiperazine Ligand) serotonin->receptor Binds ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to receptor pkc Protein Kinase C (PKC) dag->pkc Activates ca2 Ca²⁺ er->ca2 Releases ca2->pkc Activates cellular_response Cellular Response (e.g., Neurotransmission, Muscle Contraction) ca2->cellular_response Mediates pkc->cellular_response Phosphorylates target proteins

Caption: Gq-coupled serotonin receptor signaling pathway.

This technical guide serves as a foundational resource for professionals engaged in the research and development of pharmaceuticals and other bioactive compounds, providing essential data and methodologies for the effective utilization of this compound.

References

1-(4-Nitrophenyl)piperazine CAS number and molecular structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(4-Nitrophenyl)piperazine, a key chemical intermediate and pharmacologically active compound. This document consolidates essential data on its chemical identity, physicochemical properties, and pharmacological profile, with a focus on its role as a selective serotonin (B10506) releasing agent. Detailed experimental protocols for its synthesis and functional characterization are provided, alongside a visualization of its mechanism of action within the serotonergic synapse. This guide is intended to serve as a foundational resource for researchers in medicinal chemistry, pharmacology, and drug development.

Chemical Identity and Molecular Structure

This compound is a synthetic organic compound featuring a piperazine (B1678402) ring substituted with a 4-nitrophenyl group.

CAS Number: 6269-89-2[1][2][3]

Molecular Formula: C₁₀H₁₃N₃O₂[1][2][3]

Molecular Structure:

cluster_0 Piperazine cluster_1 1-Fluoro-4-nitrobenzene cluster_2 This compound P [Image of Piperazine structure] plus1 + P->plus1 FNB [Image of 1-Fluoro-4-nitrobenzene structure] plus1->FNB arrow -> FNB->arrow NPP [Image of this compound structure] arrow->NPP cluster_0 Synaptosome Preparation cluster_1 Serotonin Loading and Release cluster_2 Quantification and Analysis A Homogenize rat brain tissue in sucrose (B13894) buffer B Centrifuge at low speed to remove nuclei and debris A->B C Centrifuge supernatant at high speed to pellet crude synaptosomes B->C D Resuspend pellet in physiological buffer C->D E Pre-incubate synaptosomes with [³H]-Serotonin D->E F Wash synaptosomes to remove excess [³H]-Serotonin E->F G Incubate with varying concentrations of this compound F->G H Separate synaptosomes from supernatant via filtration G->H I Measure radioactivity in supernatant (released [³H]-Serotonin) K Calculate percentage of serotonin release I->K J Measure radioactivity in filter (retained [³H]-Serotonin) J->K L Plot dose-response curve and determine EC₅₀ and Eₘₐₓ K->L cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron NPP This compound SERT SERT (Serotonin Transporter) NPP->SERT interacts with Serotonin_cyto Cytosolic Serotonin SERT->Serotonin_cyto reverses transport of Serotonin_vesicle Serotonin Vesicles Synaptic_Cleft Synaptic Cleft Serotonin_cyto->Synaptic_Cleft Release Serotonin_synapse Increased Synaptic Serotonin Synaptic_Cleft->Serotonin_synapse HTR1A HTR1A Receptor Serotonin_synapse->HTR1A activates HTR2A HTR2A Receptor Serotonin_synapse->HTR2A activates AC Adenylyl Cyclase HTR1A->AC inhibits PLC Phospholipase C HTR2A->PLC activates cAMP ↓ cAMP AC->cAMP IP3_DAG ↑ IP₃ / DAG PLC->IP3_DAG BDNF ↑ BDNF Expression (long-term) IP3_DAG->BDNF leads to

References

Spectroscopic Profile of 1-(4-Nitrophenyl)piperazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the characterization of 1-(4-Nitrophenyl)piperazine, a significant building block in medicinal chemistry. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition.

Spectroscopic Data Summary

The empirical formula for this compound is C₁₀H₁₃N₃O₂ with a molecular weight of 207.23 g/mol .[1] The following tables summarize the key spectroscopic data for the unambiguous identification and characterization of this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound
Chemical Shift (δ) ppmMultiplicityIntegrationCoupling Constant (J) HzAssignment
8.12d2H9.4Ar-H (H-3, H-5)
6.95d2H9.4Ar-H (H-2, H-6)
3.44t4H5.1Piperazine-H (H-b)
3.10t4H5.1Piperazine-H (H-a)

Solvent: DMSO-d₆

Table 2: ¹³C NMR Spectroscopic Data for this compound
Chemical Shift (δ) ppmAssignment
155.1Ar-C (C-1)
137.3Ar-C (C-4)
126.1Ar-C (C-3, C-5)
113.0Ar-C (C-2, C-6)
52.7Piperazine-C (C-a)
46.8Piperazine-C (C-b)

Solvent: DMSO-d₆

Table 3: Infrared (IR) Spectroscopy Data for this compound
Wavenumber (cm⁻¹)Functional Group Assignment
3000 - 3100Aromatic C-H stretch
2850 - 3000Aliphatic C-H stretch
1598Aromatic C=C stretch
1505N-O asymmetric stretch (NO₂)
1315N-O symmetric stretch (NO₂)
1245Aromatic C-N stretch
1115Aliphatic C-N stretch
Table 4: Mass Spectrometry (MS) Data for this compound
m/zProposed Fragment
207[M]⁺ (Molecular Ion)
177[M - NO]⁺
165[M - N₂O]⁺ or [M - CH₂=NCH₃]⁺
131[M - NO₂ - C₂H₄]⁺
119[C₆H₄NO₂]⁺
105[C₇H₅O]⁺
91[C₇H₇]⁺
77[C₆H₅]⁺
56[C₃H₆N]⁺

Experimental Protocols

Detailed methodologies for the acquisition of the presented spectroscopic data are provided below. These protocols are intended to serve as a guide and may be adapted based on the specific instrumentation available.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 10-20 mg of this compound was dissolved in 0.6-0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). Tetramethylsilane (TMS) was used as an internal standard for chemical shift referencing (δ = 0.00 ppm). The solution was transferred to a 5 mm NMR tube.

  • Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 400 MHz or 500 MHz NMR spectrometer.

  • ¹H NMR Data Acquisition:

    • The spectrometer was locked to the deuterium (B1214612) signal of the solvent.

    • The magnetic field was shimmed to achieve optimal homogeneity.

    • A standard single-pulse experiment was used with a pulse angle of 30° and a relaxation delay of 1 second.

    • Typically, 16 to 32 scans were accumulated to ensure an adequate signal-to-noise ratio.

  • ¹³C NMR Data Acquisition:

    • A proton-decoupled pulse sequence (e.g., PENDANT) was used to simplify the spectrum and enhance signal intensity.

    • A pulse angle of 45° and a relaxation delay of 2 seconds were employed.

    • A significantly larger number of scans (typically 1024 or more) was required due to the low natural abundance of the ¹³C isotope.

  • Data Processing: The acquired Free Induction Decays (FIDs) were Fourier transformed, and the resulting spectra were phase and baseline corrected. Chemical shifts were referenced to the internal TMS standard.

Infrared (IR) Spectroscopy
  • Sample Preparation: The solid sample of this compound was analyzed using the Attenuated Total Reflectance (ATR) technique. A small amount of the powdered sample was placed directly onto the diamond crystal of the ATR accessory.

  • Instrumentation: An FTIR spectrometer, such as a Bruker Tensor 27 FT-IR, was used for data collection.[1]

  • Data Acquisition:

    • A background spectrum of the clean, empty ATR crystal was recorded.

    • The sample was placed on the crystal, and pressure was applied to ensure good contact.

    • The sample spectrum was then recorded in the range of 4000-400 cm⁻¹.

    • Typically, 32 scans were co-added at a resolution of 4 cm⁻¹ to obtain a high-quality spectrum.

  • Data Processing: The sample spectrum was ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
  • Sample Introduction and Ionization: The analysis was performed using a gas chromatograph coupled to a mass spectrometer (GC-MS).[1] A dilute solution of this compound in a volatile solvent (e.g., methanol (B129727) or dichloromethane) was injected into the GC. The compound was separated from the solvent and then introduced into the ion source of the mass spectrometer. Electron Ionization (EI) at 70 eV was used to generate the molecular ion and fragment ions.

  • Instrumentation: A standard quadrupole or ion trap mass spectrometer was used as the detector for the GC.

  • Mass Analysis: The mass analyzer was set to scan a mass-to-charge (m/z) ratio range of approximately 40-400 amu.

  • Data Processing: The resulting mass spectrum was analyzed to identify the molecular ion peak and the major fragment ions. The fragmentation pattern was interpreted to provide structural information about the molecule.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of a chemical compound such as this compound.

Spectroscopic_Workflow cluster_sample Sample Handling cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_conclusion Conclusion Sample Compound of Interest (this compound) Prep Sample Preparation (Dissolution, Grinding, etc.) Sample->Prep NMR NMR Spectroscopy (¹H, ¹³C) Prep->NMR IR IR Spectroscopy (FTIR-ATR) Prep->IR MS Mass Spectrometry (GC-MS) Prep->MS NMR_Data NMR Data Processing (FT, Phasing, Integration) NMR->NMR_Data IR_Data IR Spectrum Analysis (Peak Picking, Functional Groups) IR->IR_Data MS_Data Mass Spectrum Analysis (Molecular Ion, Fragmentation) MS->MS_Data Structure Structural Elucidation & Purity Assessment NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for Spectroscopic Characterization.

References

Solubility profile of 1-(4-Nitrophenyl)piperazine in common lab solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Data Presentation: Solubility Overview

Precise quantitative solubility data for 1-(4-Nitrophenyl)piperazine remains to be extensively documented. However, based on information available for structurally similar compounds, a general qualitative solubility profile can be inferred. The following table summarizes the expected solubility behavior of this compound in a range of common laboratory solvents. It is important to note that this information is largely derived from data for the related compound, 1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine, and should be used as a preliminary guide pending experimental verification.

Solvent ClassSolventExpected Solubility
Aqueous WaterSlightly Soluble.[1] A very low aqueous solubility of 36.9 µg/L at 20°C has been reported for the closely related 1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine.[2]
Alcohols Methanol, EthanolSoluble.[1][3]
Ketones AcetoneSlightly Soluble.[2]
Esters Ethyl AcetateData not available.
Ethers Diethyl EtherData not available.
Halogenated Dichloromethane, ChloroformSlightly Soluble (in Chloroform).[2]
Aprotic Polar Dimethyl Sulfoxide (DMSO)Soluble.[1]
Aprotic Polar Dimethylformamide (DMF)Soluble.[3]

Disclaimer: The solubility data presented above is qualitative and largely based on an analogous compound. For precise quantitative measurements, it is imperative to perform experimental solubility studies.

Experimental Protocols

To facilitate the accurate determination of the solubility of this compound, three widely accepted analytical methods are detailed below: Gravimetric Analysis, High-Performance Liquid Chromatography (HPLC), and UV-Vis Spectroscopy.

Gravimetric Analysis

This classic method involves the preparation of a saturated solution, followed by the evaporation of the solvent and weighing the residual solute.

Methodology:

  • Saturation: An excess amount of this compound is added to a known volume of the desired solvent in a sealed container.

  • Equilibration: The mixture is agitated at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Separation: The undissolved solid is separated from the saturated solution by filtration or centrifugation.

  • Evaporation: A known volume of the clear supernatant is transferred to a pre-weighed container. The solvent is then carefully evaporated under controlled conditions (e.g., in a vacuum oven) until a constant weight of the solute is achieved.

  • Calculation: The solubility is calculated from the mass of the dried solute and the volume of the solvent used.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and accurate method for determining solubility, particularly for compounds with low solubility or when analyzing complex mixtures.

Methodology:

  • Stock Solution Preparation: A standard stock solution of this compound of a known concentration is prepared in a suitable solvent in which the compound is freely soluble.

  • Calibration Curve: A series of calibration standards are prepared by diluting the stock solution. These standards are injected into the HPLC system to generate a calibration curve of peak area versus concentration.

  • Saturated Solution Preparation: A saturated solution is prepared as described in the gravimetric method (Saturation and Equilibration steps).

  • Sample Analysis: After filtration or centrifugation, an aliquot of the saturated solution is appropriately diluted and injected into the HPLC system.

  • Quantification: The concentration of this compound in the saturated solution is determined by comparing its peak area to the calibration curve.

UV-Vis Spectroscopy

This method is rapid and straightforward, provided the compound has a distinct chromophore and does not interfere with the solvent's absorbance.

Methodology:

  • Wavelength of Maximum Absorbance (λmax) Determination: A dilute solution of this compound is scanned across a range of UV-Vis wavelengths to determine the λmax.

  • Calibration Curve: A series of standard solutions of known concentrations are prepared, and their absorbance at the λmax is measured to create a calibration curve (absorbance vs. concentration).

  • Saturated Solution Preparation: A saturated solution is prepared as previously described.

  • Sample Measurement: The saturated solution is filtered and diluted to fall within the linear range of the calibration curve. The absorbance of the diluted solution is then measured at the λmax.

  • Concentration Calculation: The concentration of the solute in the saturated solution is calculated using the Beer-Lambert law and the calibration curve.

Mandatory Visualization

The following diagrams illustrate the logical workflow for determining the solubility of this compound and a general signaling pathway where such a compound might be involved as a research chemical.

Solubility_Determination_Workflow Workflow for Solubility Determination of this compound start Start: Obtain This compound & Solvents prep_super Prepare Supersaturated Solution (Excess Solute in Solvent) start->prep_super equilibrate Equilibrate at Constant Temperature (e.g., 24-48h with agitation) prep_super->equilibrate separate Separate Solid and Liquid Phases (Filtration or Centrifugation) equilibrate->separate analysis Analyze Saturated Solution separate->analysis gravimetric Gravimetric Method: Evaporate Solvent & Weigh Residue analysis->gravimetric  Method 1 hplc HPLC Method: Dilute & Inject, Compare to Standards analysis->hplc  Method 2 uv_vis UV-Vis Method: Dilute & Measure Absorbance, Compare to Standards analysis->uv_vis  Method 3 calculate Calculate Solubility (e.g., mg/mL, mol/L) gravimetric->calculate hplc->calculate uv_vis->calculate end End: Report Solubility Profile calculate->end

Caption: Experimental workflow for determining solubility.

Logical_Relationship_Diagram Logical Flow for Utilizing Solubility Data in Drug Discovery sol_data Solubility Data of This compound formulation Formulation Development (e.g., solvent selection for dosing solutions) sol_data->formulation in_vitro In Vitro Assays (e.g., cell-based screening) sol_data->in_vitro pk_studies Pharmacokinetic (PK) Studies (e.g., vehicle selection for animal studies) sol_data->pk_studies process_chem Process Chemistry (e.g., crystallization solvent selection) sol_data->process_chem decision Decision Point: Proceed with Development? formulation->decision in_vitro->decision pk_studies->decision process_chem->decision outcome_good Favorable Profile: Advance Candidate decision->outcome_good Yes outcome_bad Poor Profile: Reformulate or Re-evaluate decision->outcome_bad No

Caption: Application of solubility data in research.

References

The Diverse Biological Activities of 1-(4-Nitrophenyl)piperazine and Its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 1-(4-nitrophenyl)piperazine scaffold is a versatile pharmacophore that has garnered significant attention in medicinal chemistry. Its derivatives have demonstrated a broad spectrum of biological activities, positioning them as promising candidates for the development of novel therapeutics. This technical guide provides an in-depth overview of the biological activities of this compound and its derivatives, with a focus on their anticancer, antimicrobial, and enzyme inhibitory properties. Detailed experimental protocols, quantitative data, and visual representations of relevant pathways and workflows are presented to support researchers, scientists, and drug development professionals in this field.

Anticancer Activity

Derivatives of this compound have emerged as a promising class of anticancer agents, exhibiting cytotoxic and antiproliferative effects against a variety of cancer cell lines. The mechanism of action for many of these compounds involves the induction of apoptosis and cell cycle arrest.

Quantitative Data for Anticancer Activity

The in vitro anticancer activity of various this compound derivatives is summarized below, with IC50 values indicating the concentration required to inhibit 50% of cancer cell growth.

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference
1 Quinoxalinyl-piperazineHCT116 (Colon)4.4[1]
1 Quinoxalinyl-piperazineMCF-7 (Breast)5.3[1]
2 Quinoxalinyl-piperazineHCT116 (Colon)2.5[1]
2 Quinoxalinyl-piperazineMCF-7 (Breast)9.0[1]
PCC Piperazine (B1678402) DerivativeSNU-475 (Liver)6.98[2]
PCC Piperazine DerivativeSNU-423 (Liver)7.76[2]
SPOPP-3 DispiropiperazineSW480 (Colon)0.63 - 13[3]
C505 Piperazine DerivativeK562 (Leukemia)< 0.16[4]
C505 Piperazine DerivativeHeLa (Cervical)< 0.16[4]
C505 Piperazine DerivativeAGS (Gastric)< 0.16[4]
Mechanisms of Anticancer Action

The anticancer effects of arylpiperazine derivatives, including those with a nitrophenyl moiety, are often linked to their interaction with various cellular signaling pathways. One such pathway involves the serotonin (B10506) 5-HT1A receptor, which is expressed in various cancer cells and can influence cell proliferation.[5][6] Activation of the 5-HT1A receptor can stimulate the MAPK/ERK and PI3K/Akt signaling pathways, which are crucial for cell growth and survival.[6] Antagonists of this receptor can inhibit these pro-survival signals.

Furthermore, many this compound derivatives exert their anticancer effects by inducing programmed cell death, or apoptosis, and by causing cell cycle arrest, which prevents cancer cells from dividing and proliferating.[2][3][7]

anticancer_workflow cluster_invitro In Vitro Anticancer Evaluation cluster_mechanism Mechanism of Action Studies A Cancer Cell Lines (e.g., HCT116, MCF-7) B Compound Treatment (this compound derivatives) A->B C Cell Viability Assay (MTT / SRB) B->C E Cell Cycle Analysis (Flow Cytometry) B->E F Apoptosis Assay (Annexin V / PI Staining) B->F G Western Blot Analysis (Key protein expression) B->G D Determine IC50 Values C->D

General workflow for in vitro anticancer activity assessment.

HT1A_pathway Simplified 5-HT1A Receptor Signaling Pathway receptor 5-HT1A Receptor g_protein Gαi/o receptor->g_protein Activation pi3k PI3K receptor->pi3k Activation erk ERK1/2 receptor->erk Activation ac Adenylate Cyclase g_protein->ac Inhibition camp cAMP ac->camp Conversion akt Akt pi3k->akt proliferation Cell Proliferation & Survival akt->proliferation erk->proliferation

Simplified 5-HT1A receptor signaling pathway in cancer.

Antimicrobial Activity

Derivatives of this compound have also been investigated for their potential as antimicrobial agents, demonstrating activity against a range of bacteria and fungi.

Quantitative Data for Antimicrobial Activity

The minimum inhibitory concentration (MIC) is a key measure of antimicrobial potency, representing the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Compound IDDerivative ClassMicroorganismMIC (µg/mL)Reference
RL-308 Piperazine DerivativeMRSA0.5[8]
RL-308 Piperazine DerivativeS. aureus2[8]
RL-327 Piperazine DerivativeMRSA1[8]
RL-327 Piperazine DerivativeS. aureus4[8]
RL-328 Piperazine DerivativeMRSA0.5[8]
RL-328 Piperazine DerivativeS. aureus1[8]

Tyrosinase Inhibitory Activity

Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibition is a target for the treatment of hyperpigmentation disorders. Certain this compound derivatives have been identified as tyrosinase inhibitors.

Quantitative Data for Tyrosinase Inhibitory Activity
Compound IDDerivative ClassIC50 (µM)Reference
4l Nitrophenylpiperazine with indole (B1671886) moiety72.55[4]
10a Piperazine with 1,2,4-triazole (B32235) nucleus31.2[9]
10b Piperazine with 1,2,4-triazole nucleus30.7[9]

Central Nervous System (CNS) Activity

Arylpiperazine derivatives are well-known for their activity on central nervous system receptors, particularly serotonin and dopamine (B1211576) receptors.[10][11] While specific quantitative data for this compound derivatives are less abundant in the literature compared to other arylpiperazines, the general class of compounds shows significant potential for the treatment of neurological disorders. For instance, some arylpiperazine derivatives exhibit nanomolar binding affinities (Ki) for serotonin (5-HT) and dopamine (D) receptors.[12]

Experimental Protocols

Synthesis of this compound Derivatives

A general method for the synthesis of this compound derivatives involves the reaction of this compound with various electrophiles, such as benzoyl chlorides or other acylating or alkylating agents.

General Procedure for N-Acylation:

  • To a solution of this compound in a suitable solvent (e.g., dichloromethane, DMF), an appropriate base (e.g., triethylamine, diisopropylethylamine) is added.

  • The mixture is cooled in an ice bath.

  • The desired acyl chloride is added dropwise with stirring.

  • The reaction is allowed to warm to room temperature and stirred for a specified time (monitored by TLC).

  • Upon completion, the reaction mixture is worked up by washing with water and brine, drying over an anhydrous salt (e.g., Na2SO4), and concentrating under reduced pressure.

  • The crude product is purified by column chromatography or recrystallization.

In Vitro Anticancer Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight to allow for cell attachment.[13]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.[13]

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[14]

  • Formazan (B1609692) Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[14]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

The MIC is determined using the broth microdilution method.

  • Preparation of Inoculum: Prepare a bacterial or fungal suspension equivalent to a 0.5 McFarland standard.

  • Serial Dilution: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing broth medium.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria or at an appropriate temperature and duration for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Tyrosinase Inhibition Assay
  • Assay Preparation: In a 96-well plate, add a solution of mushroom tyrosinase in phosphate (B84403) buffer.

  • Inhibitor Addition: Add various concentrations of the test compounds to the wells.

  • Pre-incubation: Incubate the plate for a short period to allow the inhibitor to bind to the enzyme.

  • Substrate Addition: Add the substrate, L-DOPA, to initiate the enzymatic reaction.

  • Absorbance Measurement: Monitor the formation of dopachrome (B613829) by measuring the absorbance at 475 nm at regular intervals.

  • Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.

The this compound scaffold serves as a valuable starting point for the design and synthesis of new biologically active molecules. The derivatives have demonstrated significant potential in the fields of oncology, infectious diseases, and dermatology. The data and protocols presented in this guide are intended to facilitate further research and development of this promising class of compounds. Future work should focus on optimizing the lead compounds to improve their potency, selectivity, and pharmacokinetic properties, with the ultimate goal of translating these findings into novel therapeutic agents.

References

An In-depth Technical Guide to the Synthetic Routes for 1-(4-Nitrophenyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the primary synthetic routes for 1-(4-nitrophenyl)piperazine, a key intermediate in the pharmaceutical industry. The document details the core synthetic strategies, provides in-depth experimental protocols, and presents quantitative data to allow for a thorough comparison of the available methodologies.

Introduction

This compound is a crucial building block in the synthesis of a variety of active pharmaceutical ingredients (APIs). Its structure, featuring a piperazine (B1678402) ring attached to a nitrophenyl group, offers a versatile scaffold for further chemical modifications. The efficiency and scalability of the synthesis of this intermediate are of paramount importance for drug development and manufacturing. This guide explores the two predominant synthetic pathways: Nucleophilic Aromatic Substitution (SNAr) and the Palladium-Catalyzed Buchwald-Hartwig Amination.

Synthetic Pathways

The synthesis of this compound can be broadly categorized into two main approaches, each with distinct advantages and considerations in terms of reaction conditions, catalyst requirements, and substrate scope.

Nucleophilic Aromatic Substitution (SNAr)

The SNAr pathway is a classical and widely employed method for the synthesis of arylpiperazines. This reaction involves the substitution of a leaving group on an electron-deficient aromatic ring by a nucleophile, in this case, the piperazine nitrogen. The presence of the strongly electron-withdrawing nitro group in the para position of the aryl halide activates the ring towards nucleophilic attack.

A common route involves the direct reaction of piperazine with an activated aryl halide, such as 1-chloro-4-nitrobenzene (B41953) or 1-fluoro-4-nitrobenzene. Alternatively, a multi-step synthesis can be employed, starting from more readily available precursors like diethanolamine (B148213) to first construct a substituted piperazine, which is then arylated.

SNAr_Pathway cluster_route1 Direct Arylation cluster_route2 Multi-step Synthesis Piperazine Piperazine 1-(4-Nitrophenyl)piperazine_R1 This compound Piperazine->1-(4-Nitrophenyl)piperazine_R1 Base, Solvent 1-Chloro-4-nitrobenzene 1-Chloro-4-nitrobenzene 1-Chloro-4-nitrobenzene->1-(4-Nitrophenyl)piperazine_R1 Diethanolamine Diethanolamine Bis(2-bromoethyl)amine Bis(2-bromoethyl)amine Diethanolamine->Bis(2-bromoethyl)amine HBr Substituted_Piperazine N-Aryl/Alkyl-piperazine Bis(2-bromoethyl)amine->Substituted_Piperazine Aniline derivative, Base 1-(4-Nitrophenyl)piperazine_R2 This compound Substituted_Piperazine->1-(4-Nitrophenyl)piperazine_R2 1-Chloro-4-nitrobenzene, Base

Diagram 1: Nucleophilic Aromatic Substitution (SNAr) Pathways
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a more modern and highly efficient palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[1] This method has gained widespread use due to its broad substrate scope, functional group tolerance, and often milder reaction conditions compared to traditional SNAr reactions.[2]

This pathway typically involves the reaction of an aryl halide (e.g., 1-bromo-4-nitrobenzene (B128438) or 1-chloro-4-nitrobenzene) with piperazine in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of ligand is crucial for the success of the reaction and can be tailored to the specific substrates.

Buchwald_Hartwig_Pathway Aryl_Halide Aryl Halide (e.g., 1-Bromo-4-nitrobenzene) Product This compound Aryl_Halide->Product Piperazine Piperazine Piperazine->Product Catalyst_System Pd Catalyst (e.g., Pd(OAc)2) + Phosphine Ligand (e.g., X-Phos, BINAP) + Base (e.g., Cs2CO3, KOt-Bu) Catalyst_System->Product

Diagram 2: Buchwald-Hartwig Amination Pathway

Experimental Protocols

Nucleophilic Aromatic Substitution: Direct Arylation of Piperazine

Objective: To synthesize this compound via the direct reaction of piperazine with 1-chloro-4-nitrobenzene.

Materials:

  • Piperazine

  • 1-Chloro-4-nitrobenzene

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a solution of piperazine and potassium carbonate in DMF, add 1-chloro-4-nitrobenzene.

  • The reaction mixture is stirred at a specified temperature for a set duration (see Table 1 for details).

  • Upon completion, the reaction mixture is poured into cold water.

  • The precipitated solid is collected by filtration and dried to yield the product.

Nucleophilic Aromatic Substitution from a Precursor

Objective: To synthesize a derivative of this compound starting from N-(4-Hydroxyphenyl)-piperazine.[3]

Materials:

  • N-(4-Hydroxyphenyl)-piperazine (2.36 mol)

  • 1-Chloro-4-nitrobenzene (3.30 mol)

  • N,N-Diisopropylethylamine (Hünig's Base) (3.54 mol)

  • N-Methylpyrrolidone (NMP) (1260 ml)

  • Isopropanol (B130326)

Procedure:

  • Under a nitrogen atmosphere, suspend N-(4-Hydroxyphenyl)-piperazine, 1-chloro-4-nitrobenzene, and N,N-Diisopropylethylamine in NMP.[3]

  • Heat the mixture to 120-125 °C and stir for 5-7 hours, monitoring the reaction by HPLC.[3]

  • After completion, cool the solution to 75-80 °C and add isopropanol over 30 minutes.[3]

  • Cool the resulting suspension to 20-25 °C and stir overnight.[3]

  • Further cool to -10 to -5 °C and stir for 30 minutes.[3]

  • Filter the product, wash with isopropanol and then with warm water.[3]

  • Dry the product under vacuum at 50 °C to a constant weight.[3]

Buchwald-Hartwig Amination

Objective: To synthesize 1,4-bis(4-nitrophenyl)piperazine (B104811), a related compound, via Buchwald-Hartwig amination, which illustrates the general principles applicable to the synthesis of the mono-substituted target.

Materials:

  • Piperazine

  • 4-Chloronitrobenzene

  • Potassium carbonate (K₂CO₃)

  • N,N-dimethyl-formamide (DMF)

  • Palladium catalyst and ligand (not specified in the abstract, but typically Pd(OAc)₂ and a phosphine ligand like XantPhos or BINAP are used)

Procedure:

  • In a reaction vessel, combine piperazine, 4-chloronitrobenzene, potassium carbonate, and the palladium catalyst/ligand system in DMF.

  • Heat the mixture at 80 °C for 8 hours.[4]

  • After the reaction is complete, the product can be isolated and purified using standard techniques such as filtration and recrystallization.

Quantitative Data Summary

The following tables summarize the quantitative data for the different synthetic routes, allowing for a direct comparison of their efficiencies and reaction conditions.

Table 1: Nucleophilic Aromatic Substitution (SNAr) Data

Starting MaterialsBaseSolventTemperature (°C)Time (h)Yield (%)Reference
N-(4-Hydroxyphenyl)-piperazine, 1-Chloro-4-nitrobenzeneN,N-DiisopropylethylamineNMP120-1255-7Not specified[3]
Piperazine, 4-ChloronitrobenzeneK₂CO₃DMF80895 (for bis-substituted product)[4]

Table 2: Buchwald-Hartwig Amination Data

Aryl HalideAmineCatalystLigandBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Aryl BromideAnilinePd(OAc)₂ (5 mol%)BINAP (8 mol%)Cs₂CO₃Toluene1108General Protocol[5]
4-ChloronitrobenzenePiperazineNot specifiedNot specifiedK₂CO₃DMF80895 (for bis-substituted product)[4]

Conclusion

Both Nucleophilic Aromatic Substitution and Buchwald-Hartwig amination represent viable and effective strategies for the synthesis of this compound. The SNAr approach is a well-established method that can be performed without the need for expensive metal catalysts, making it potentially more cost-effective for large-scale production. The Buchwald-Hartwig amination, on the other hand, offers a more versatile and often higher-yielding route, with broader functional group tolerance and milder conditions, which can be advantageous in complex multi-step syntheses.

The choice of synthetic route will ultimately depend on factors such as the desired scale of production, cost considerations, and the availability of starting materials and catalysts. This guide provides the necessary technical information to enable researchers and drug development professionals to make an informed decision based on the specific requirements of their projects.

Logical_Flow Start Synthesis of this compound SNAr Nucleophilic Aromatic Substitution (SNAr) Start->SNAr BH Buchwald-Hartwig Amination Start->BH Direct Direct Arylation SNAr->Direct Multistep Multi-step from Diethanolamine SNAr->Multistep Pd_Catalysis Palladium-Catalyzed Cross-Coupling BH->Pd_Catalysis End This compound Direct->End Multistep->End Pd_Catalysis->End

Diagram 3: Logical Flow of Synthetic Approaches

References

The Therapeutic Promise of 1-(4-Nitrophenyl)piperazine: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of a Versatile Scaffold for Novel Therapeutics

Abstract

1-(4-Nitrophenyl)piperazine (pNPP) is a versatile chemical entity that has garnered significant attention in medicinal chemistry and drug discovery. Primarily recognized as a selective partial serotonin (B10506) releasing agent, its structural framework serves as a valuable scaffold for the synthesis of a diverse range of therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, mechanism of action, and potential therapeutic applications of pNPP and its derivatives. It is intended for researchers, scientists, and drug development professionals engaged in the pursuit of novel treatments for central nervous system disorders, infectious diseases, and oncology. This document summarizes key quantitative data, details experimental protocols, and visualizes critical pathways and workflows to facilitate further research and development in this promising area.

Introduction

The piperazine (B1678402) moiety is a privileged scaffold in medicinal chemistry, appearing in the structure of numerous approved drugs. This compound, a key member of the phenylpiperazine class, has emerged as a compound of interest due to its specific pharmacological profile and its utility as a synthetic intermediate.[1][2] Its primary established mechanism of action is as a selective partial serotonin releasing agent, a property that underpins its potential in the development of treatments for mood and anxiety disorders.[3] Beyond its direct effects on serotonergic systems, pNPP serves as a foundational building block for the creation of a wide array of derivatives with diverse biological activities, including antifungal, antibacterial, and even anticancer properties. This guide will delve into the technical details of pNPP, providing a solid foundation for its exploration in drug discovery programs.

Synthesis of this compound and Derivatives

The synthesis of this compound and its derivatives can be achieved through several established routes. A common method involves the N-arylation of piperazine with an activated nitro-substituted benzene (B151609) ring.

General Synthesis of this compound Derivatives

A general and convenient procedure for the synthesis of 1-(4-substituted-phenyl)-4-(4-nitrophenyl)piperazine often involves a multi-step process. For instance, 1-(4-methoxyphenyl)piperazine (B173029) can be generated in situ from diethanolamine (B148213) and subsequently reacted with p-chloronitrobenzene through N-arylation to yield 1-(4-methoxyphenyl)-4-(4-nitrophenyl)piperazine.[1]

Experimental Protocol: Synthesis of 1-(4-Hydroxyphenyl)-4-(4-nitrophenyl)piperazine[1]

This protocol describes a three-step synthesis of a key intermediate for antifungal agents.

Step 1: In situ generation of 1-(4-methoxyphenyl)piperazine

  • Slowly add 360 ml of hydrobromic acid (0.5 mol) to 0.26 mol of diethanolamine in a flask over one hour.

  • Stir and reflux the reaction mixture for 12 hours.

  • Cool the mixture to room temperature and wash the suspension twice with 100 ml of water.

  • Adjust the pH to 12 with sodium hydroxide (B78521) and wash with saturated salt water.

  • Adjust the pH of the combined organic layers to 5 with concentrated HCl.

  • Distill off water and 1-butanol (B46404) to obtain the HCl salt.

  • Recrystallize the HCl salt from ethanol (B145695) and dry under vacuum at 100°C.

  • In a dry N2 atmosphere, add a mixture of p-anisidine (B42471) (0.24 mol), sodium carbonate (0.16 mol), and 80 ml of 1-butanol to the same flask and heat at 120°C for 5 hours.

  • Add another portion of sodium carbonate (0.13 mol) and continue to heat for 24 hours.

Step 2: N-arylation to form 1-(4-methoxyphenyl)-4-(4-nitrophenyl)piperazine

  • The crude product from Step 1 is reacted with p-chloronitrobenzene without isolation.

Step 3: Demethylation to 1-(4-hydroxylphenyl)-4-(4-nitrophenyl)piperazine

  • In a dry N2 atmosphere, slowly add a mixture of 40 ml of HBr and 40 ml of acetic anhydride (B1165640) to 0.014 mol of 1-(4-methoxyphenyl)-4-(4-nitrophenyl)piperazine.

  • Stir and reflux the reaction mixture for 12 hours at 140°C.

  • Distill off the excess HBr.

  • Wash the residue with cold water and filter.

  • Dry the resulting yellow crystals under vacuum at 100°C.

Mechanism of Action and Pharmacological Properties

The primary pharmacological action of this compound is its function as a selective partial serotonin releasing agent.[3] This activity is central to its potential therapeutic applications in neurological and psychiatric disorders.

Serotonin Releasing Activity

This compound acts on the serotonin transporter (SERT) to induce the release of serotonin from presynaptic neurons.[3] This is a non-exocytotic, carrier-mediated exchange mechanism.

Signaling Pathway: Serotonin Release by this compound

SERT_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft pNPP This compound SERT_out SERT (outward-facing) pNPP->SERT_out Binds to SERT SERT_in SERT (inward-facing) SERT_out->SERT_in Conformational Change Serotonin_out Serotonin (5-HT) SERT_out->Serotonin_out Releases 5-HT SERT_in->SERT_out Conformational Change Serotonin_in Serotonin (5-HT) SERT_in->Serotonin_in Translocates pNPP in Serotonin_in->SERT_in Binds to SERT Vesicle Synaptic Vesicle Vesicle->Serotonin_in Storage

Caption: Mechanism of this compound-induced serotonin release via the serotonin transporter (SERT).

Other Pharmacological Activities

Derivatives of this compound have demonstrated a broad range of biological activities, suggesting that this scaffold can be modified to target various biological systems. These activities include:

  • Antifungal Activity: As an intermediate in the synthesis of triazole antifungals.[1]

  • Antibacterial and Antimycobacterial Activity: Certain derivatives show inhibitory effects against various bacterial and mycobacterial strains.

  • Tyrosinase Inhibition: Some derivatives have been identified as inhibitors of tyrosinase, an enzyme involved in melanin (B1238610) synthesis.[4]

Therapeutic Applications

The diverse pharmacological profile of this compound and its derivatives points to a wide range of potential therapeutic applications.

Central Nervous System Disorders

Given its primary action as a serotonin releasing agent, pNPP and its analogs are being investigated for the treatment of:

  • Depression and Anxiety: By increasing synaptic serotonin levels, these compounds could offer antidepressant and anxiolytic effects.[5][6]

  • Other Neurological Disorders: Its interaction with neurotransmitter systems makes it a candidate for exploring treatments for other CNS conditions.[5]

Infectious Diseases

The demonstrated in vitro activity of pNPP derivatives against various pathogens suggests their potential as:

  • Antifungal Agents: Serving as key intermediates for potent antifungal drugs.[1]

  • Antibacterial Agents: With some derivatives showing activity against both Gram-positive and Gram-negative bacteria.

Other Potential Applications

The versatility of the pNPP scaffold has led to its exploration in other therapeutic areas, including the development of tyrosinase inhibitors for skin pigmentation disorders.[4]

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and its derivatives.

Table 1: Monoamine Releasing Activity of this compound

ParameterValueTargetReference
EC5019 - 43 nMSerotonin Release[3]
Emax57%Serotonin Release[3]
EC50>10,000 nMDopamine Release[3]
EC50>10,000 nMNorepinephrine Release[3]

Table 2: Tyrosinase Inhibitory Activity of this compound Derivatives [4]

Compound IDSubstitution on Piperazine N1IC50 (µM)
4l Indole moiety72.55

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound.

In Vitro Serotonin Release Assay

This protocol is a general guideline for measuring serotonin release from brain tissue slices.

Materials:

  • Rat hypothalamic slices

  • Incubation buffer (e.g., Krebs-Ringer bicarbonate buffer)

  • This compound solutions of varying concentrations

  • Serotonin uptake blockers (e.g., fluoxetine) for control experiments

  • Apparatus for quantifying serotonin (e.g., HPLC with electrochemical detection)

Procedure:

  • Prepare acute brain slices from the hypothalamus of rats.

  • Pre-incubate the slices in the incubation buffer.

  • Incubate the slices with different concentrations of this compound.

  • In parallel experiments, co-incubate with a serotonin uptake blocker to confirm the mechanism.

  • Collect the supernatant after the incubation period.

  • Quantify the amount of serotonin released into the supernatant using a suitable analytical method.

  • Calculate the dose-dependent release of serotonin.

Experimental Workflow: In Vitro Serotonin Release Assay

Serotonin_Release_Workflow start Start prep_slices Prepare Rat Hypothalamic Slices start->prep_slices pre_incubate Pre-incubate Slices in Buffer prep_slices->pre_incubate incubate_pNPP Incubate with pNPP Concentrations pre_incubate->incubate_pNPP incubate_control Incubate with pNPP + SERT Blocker pre_incubate->incubate_control collect_supernatant Collect Supernatant incubate_pNPP->collect_supernatant incubate_control->collect_supernatant quantify_5HT Quantify Serotonin (HPLC-ED) collect_supernatant->quantify_5HT analyze_data Analyze Data (Dose-Response Curve) quantify_5HT->analyze_data end End analyze_data->end

Caption: A generalized workflow for conducting an in vitro serotonin release assay.

Competitive Radioligand Binding Assay

This protocol provides a general framework for determining the binding affinity (Ki) of a compound to a specific receptor.

Materials:

  • Cell membranes expressing the target receptor

  • Radiolabeled ligand specific for the target receptor

  • Unlabeled this compound or its derivatives at various concentrations

  • Assay buffer

  • Filtration apparatus (e.g., 96-well filter plates)

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the unlabeled test compound.

  • In a 96-well plate, add the cell membranes, a fixed concentration of the radiolabeled ligand, and the varying concentrations of the test compound.

  • Incubate the plate to allow binding to reach equilibrium.

  • Separate the bound from the free radioligand by vacuum filtration.

  • Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Measure the radioactivity on the filters using a scintillation counter.

  • Plot the data to determine the IC50 value, from which the Ki value can be calculated.

Structure-Activity Relationship (SAR)

The structure-activity relationship of this compound derivatives is a key area of investigation for optimizing their therapeutic potential. The core pNPP scaffold allows for modifications at several positions, primarily on the second nitrogen of the piperazine ring and on the phenyl ring.

  • Substitutions on the Piperazine Nitrogen: Modifications at this position have been shown to significantly influence the biological activity, leading to derivatives with antifungal, antibacterial, and tyrosinase inhibitory properties. The nature of the substituent (e.g., alkyl, aryl, heterocyclic) dictates the specific activity and potency.

  • Substitutions on the Phenyl Ring: While the 4-nitro group is a key feature of pNPP, modifications to this ring can also modulate activity. For example, the reduction of the nitro group to an amine is a common step in the synthesis of further derivatives.

Conclusion and Future Directions

This compound represents a highly versatile and promising scaffold in modern drug discovery. Its established role as a selective partial serotonin releasing agent provides a solid foundation for the development of novel therapeutics for a range of central nervous system disorders. Furthermore, the demonstrated ability to generate derivatives with potent activity against infectious agents and other biological targets highlights the broad therapeutic potential of this chemical class.

Future research should focus on a more comprehensive exploration of the structure-activity relationships of pNPP derivatives to optimize their potency, selectivity, and pharmacokinetic properties for various therapeutic targets. The detailed experimental protocols and compiled quantitative data within this guide are intended to serve as a valuable resource for scientists and researchers dedicated to advancing the therapeutic applications of this compound and its analogs. The continued investigation of this remarkable scaffold holds the promise of delivering innovative and effective treatments for a multitude of unmet medical needs.

References

Methodological & Application

Application Notes and Protocols: Synthesis and Medicinal Chemistry of 1-(4-Nitrophenyl)piperazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, biological activities, and structure-activity relationships of 1-(4-nitrophenyl)piperazine derivatives. The protocols detailed below offer step-by-step guidance for the preparation and evaluation of these compounds, which have shown significant potential in various areas of medicinal chemistry, including as antimicrobial and enzyme inhibitory agents.

Introduction

The this compound scaffold is a privileged structure in medicinal chemistry, serving as a versatile building block for the development of novel therapeutic agents. The presence of the piperazine (B1678402) ring often imparts favorable pharmacokinetic properties, while the nitrophenyl group can be readily modified or reduced to an amino group, allowing for a wide range of structural diversification. This has led to the discovery of derivatives with potent antibacterial, antifungal, and enzyme inhibitory activities.

Data Presentation: Biological Activities

The following tables summarize the quantitative biological activity data for a selection of this compound derivatives.

Table 1: Antibacterial Activity of this compound Derivatives

Compound IDStructure/ModificationBacterial StrainMIC (µM)Reference
NPDM Pleuromutilin derivativeStaphylococcus aureus (MRSA)-[1]
NPDM Pleuromutilin derivativeStaphylococcus aureus (ATCC 29213)-[1]
Derivative 1 1-(2-Hydroxy-3-{[4-(propan-2-yloxy)benzoyl]oxy}propyl)-4-(4-nitrophenyl)piperazinediium dichlorideMycobacterium kansasii15.4[2]
Derivative 2 1-{3-[(4-butoxybenzoyl)oxy]-2-hydroxypropyl}-4-(4-nitrophenyl)piperazinediium dichlorideMycobacterium kansasii15.0[2]
Derivative 2 1-{3-[(4-butoxybenzoyl)oxy]-2-hydroxypropyl}-4-(4-nitrophenyl)piperazinediium dichlorideMycobacterium marinum15.0[2]

Note: MIC values for NPDM were reported as potent but specific µM values were not provided in the snippet.

Table 2: Antifungal Activity of this compound Derivatives

Compound IDStructure/ModificationFungal StrainMIC (µM)Reference
Derivative 3 1-(2-Hydroxy-3-{[4-(2-propoxyethoxy)benzoyl]oxy}propyl)-4-(4-nitrophenyl)piperazinediium dichlorideFusarium avenaceum14.2[2]

Table 3: Tyrosinase Inhibitory Activity of this compound Derivatives

Compound IDStructure/ModificationIC50 (µM)Reference
Compound 4l Indole moiety at N-1 of piperazine72.55[3]
Compound 4a Phenyl substitution>200[3]
Compound 4i Benzyl moiety184.24[3]
Compound 4j Cinnamic acid substitution>200[3]

Experimental Protocols

Protocol 1: Synthesis of 1-(4-Hydroxyphenyl)-4-(4-nitrophenyl)piperazine (Antifungal Intermediate)

This protocol describes a three-step synthesis of a key intermediate for triazole antifungal agents.[4]

Step 1: Synthesis of 1-(4-Methoxyphenyl)piperazine (B173029)

  • Slowly add 360 mL of hydrobromic acid (0.5 mol) to 0.26 mol of diethanolamine (B148213) in a flask over one hour.

  • Stir and reflux the reaction mixture for 12 hours.

  • Distill off the excess hydrobromic acid.

  • To the crude product in the same flask, under a dry nitrogen atmosphere, add a mixture of p-anisidine (B42471) (0.24 mol), sodium carbonate (0.16 mol), and 80 mL of 1-butanol (B46404).

  • Heat the mixture at 120°C for 5 hours.

  • Add another portion of sodium carbonate (0.13 mol) and continue to heat for 24 hours.

  • Cool the reaction mixture to room temperature and wash the suspension twice with 100 mL of water.

  • Adjust the pH to 12 with sodium hydroxide (B78521) and wash with saturated salt water.

  • Adjust the pH of the combined organic layers to 5 with concentrated HCl.

  • Distill off water and 1-butanol to obtain the HCl salt.

  • Recrystallize the product from ethanol (B145695) and dry under vacuum at 100°C.

Step 2: Synthesis of 1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine (B16759)

  • React 1-(4-methoxyphenyl)piperazine with p-chloronitrobenzene. [Note: Specific reaction conditions for this N-arylation step were not detailed in the provided search results but typically involve a base and a suitable solvent like DMF or DMSO at elevated temperatures.]

Step 3: Demethylation to 1-(4-Hydroxyphenyl)-4-(4-nitrophenyl)piperazine

  • To 0.014 mol of 1-(4-methoxyphenyl)-4-(4-nitrophenyl)piperazine under a dry nitrogen atmosphere, slowly add a mixture of 40 mL of hydrobromic acid and 40 mL of acetic anhydride.

  • Stir and reflux the reaction mixture at 140°C for 12 hours.

  • Distill off the excess hydrobromic acid.

  • Wash the residue with cold water and filter.

  • Dry the resulting yellow crystals under vacuum at 100°C to a constant weight.

Protocol 2: General Procedure for the Synthesis of 4-Nitrophenyl Piperazine Derivatives as Tyrosinase Inhibitors[3]
  • Prepare a mixture of 4-fluoronitrobenzene (1 mmol), 1,4-diazabicyclo[2.2.2]octane (DABCO) (1.2 mmol), a benzoic acid derivative (1.2 mmol), and cesium carbonate (1.3 mmol) in 5 mL of dimethylformamide (DMF).

  • Stir the reaction mixture at 80°C for 4 hours.

  • Monitor the progress of the reaction using thin-layer chromatography.

  • Upon completion, pour the reaction mixture into water to precipitate the product.

  • Isolate the product by filtration and purify as necessary (e.g., by recrystallization or column chromatography).

Protocol 3: Antibacterial and Antifungal Activity Assay (Broth Microdilution Method)

This protocol is a general method for determining the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Perform two-fold serial dilutions of the stock solution in a 96-well microtiter plate with an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Prepare a standardized inoculum of the test microorganism.

  • Add the microbial inoculum to each well of the microtiter plate.

  • Include positive (microorganism with no compound) and negative (broth only) controls.

  • Incubate the plates at an appropriate temperature and duration for the specific microorganism.

  • Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Mandatory Visualizations

Synthesis_Workflow Start Starting Materials (e.g., this compound, Substituted Acid/Aryl Halide) Reaction Chemical Synthesis (e.g., N-Arylation, Acylation) Start->Reaction Purification Purification (e.g., Recrystallization, Column Chromatography) Reaction->Purification Characterization Structural Characterization (e.g., NMR, Mass Spectrometry) Purification->Characterization BioAssay Biological Evaluation (e.g., MIC, IC50) Characterization->BioAssay End Lead Compound Identification BioAssay->End

Caption: General workflow for the synthesis and evaluation of this compound derivatives.

SAR_Diagram cluster_N1 N-1 Substituent Effects cluster_Phenyl Phenyl Ring Substituent Effects Core This compound Core N1_Sub Substituents at N-1 of Piperazine Core->N1_Sub Modification Phenyl_Sub Substituents on the Nitrophenyl Ring Core->Phenyl_Sub Modification Activity Biological Activity (e.g., Antibacterial, Antifungal, Tyrosinase Inhibition) N1_Sub->Activity Influences N1_SAR - Indole moiety may increase tyrosinase inhibition. - Long alkyl chains can affect antibacterial activity. - Pleuromutilin conjugation enhances antibacterial potency. Phenyl_Sub->Activity Influences Phenyl_SAR - Reduction of nitro group to amine allows further derivatization. - Hydroxylation can be key for antifungal intermediates.

Caption: Structure-Activity Relationship (SAR) of this compound derivatives.

Signaling_Pathway Receptor Receptor (e.g., GPCR, RTK) PI3K PI3K Receptor->PI3K MAPKK MAPKK (e.g., MEK) Receptor->MAPKK Piperazine Piperazine Derivative Piperazine->Receptor Modulates Akt Akt PI3K->Akt Transcription Transcription Factors (e.g., NF-κB) Akt->Transcription MAPK MAPK (e.g., ERK) MAPKK->MAPK MAPK->Transcription Response Cellular Response (Proliferation, Survival, Inflammation) Transcription->Response

References

Application Notes and Protocols: 1-(4-Nitrophenyl)piperazine as a Versatile Building Block for Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for utilizing 1-(4-nitrophenyl)piperazine as a strategic starting material in the synthesis of a diverse range of bioactive molecules. The inherent chemical functionalities of this building block, namely the reactive piperazine (B1678402) ring and the readily transformable nitro group, offer a versatile platform for the development of novel therapeutics. This guide covers its application in the synthesis of antifungal agents, tyrosinase inhibitors, and proposes pathways for the generation of potential antipsychotic and antidepressant candidates.

Application in the Synthesis of Antifungal Agents

The this compound scaffold is a key structural element in the synthesis of potent triazole antifungal agents, such as posaconazole (B62084) and itraconazole. The synthesis leverages a derivative, 1-(4-hydroxyphenyl)-4-(4-nitrophenyl)piperazine, as a crucial intermediate. The subsequent reduction of the nitro group to an aniline (B41778) is a pivotal step, enabling further elaboration of the molecule.

Signaling Pathway of Triazole Antifungals

Triazole antifungals, including those derived from the nitrophenylpiperazine core, exert their effect by inhibiting the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14α-demethylase. This enzyme is critical for the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane.[1][2][3] Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, ultimately disrupting membrane integrity and inhibiting fungal growth.[1][2][3]

Antifungal_Mechanism Posaconazole Posaconazole Lanosterol_14a_demethylase Lanosterol 14α-demethylase (Fungal CYP51) Posaconazole->Lanosterol_14a_demethylase Inhibition Ergosterol Ergosterol Lanosterol Lanosterol Lanosterol->Ergosterol Catalyzed by Lanosterol 14α-demethylase Fungal_Cell_Membrane Fungal Cell Membrane (Disrupted Integrity) Ergosterol->Fungal_Cell_Membrane Essential Component

Caption: Mechanism of action of triazole antifungals.

Experimental Protocols

Protocol 1.1: Synthesis of 1-(4-methoxyphenyl)-4-(4-nitrophenyl)piperazine (B16759)

This protocol describes the N-arylation of 1-(4-methoxyphenyl)piperazine (B173029) with p-chloronitrobenzene, a precursor to the key antifungal intermediate.

  • Materials: 1-(4-methoxyphenyl)piperazine, p-chloronitrobenzene, Sodium Carbonate (Na₂CO₃), 1-Butanol.

  • Procedure:

    • In a flask under a dry nitrogen atmosphere, combine p-anisidine (B42471) (0.24 mol), sodium carbonate (0.16 mol), and 80 mL of 1-butanol.

    • Heat the mixture to 120°C for 5 hours.

    • Add another portion of sodium carbonate (0.13 mol) and continue heating for 24 hours to generate 1-(4-methoxyphenyl)piperazine in situ.

    • To this mixture, add p-chloronitrobenzene.

    • Continue to heat the reaction mixture, monitoring its progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture and isolate the product through standard work-up and purification procedures.

Protocol 1.2: Demethylation to 1-(4-hydroxyphenyl)-4-(4-nitrophenyl)piperazine

  • Materials: 1-(4-methoxyphenyl)-4-(4-nitrophenyl)piperazine (0.014 mol), Hydrobromic acid (40 mL), Acetic anhydride (B1165640) (40 mL).

  • Procedure:

    • Under a dry nitrogen atmosphere, slowly add a mixture of hydrobromic acid and acetic anhydride to 1-(4-methoxyphenyl)-4-(4-nitrophenyl)piperazine.

    • Reflux the reaction mixture at 140°C for 12 hours.

    • After completion, distill off the excess hydrobromic acid.

    • Wash the residue with cold water and filter to collect the crude product.

    • Dry the yellow crystals under vacuum at 100°C to a constant weight.

Protocol 1.3: Reduction to 1-(4-aminophenyl)-4-(4-hydroxyphenyl)piperazine

  • Materials: 1-(4-hydroxyphenyl)-4-(4-nitrophenyl)piperazine (1.34 mol), Palladium on charcoal (5% Pd, 50% water wet), Methoxyethanol, Sodium hypophosphite monohydrate, Concentrated Hydrochloric Acid, Concentrated Sodium Hydroxide (B78521).

  • Procedure:

    • Suspend 1-(4-hydroxyphenyl)-4-(4-nitrophenyl)piperazine in methoxyethanol at 20-25°C under a nitrogen atmosphere.

    • Add the palladium on charcoal catalyst.

    • Degas the suspension and heat to 70-75°C.

    • Slowly add a solution of sodium hypophosphite monohydrate in water over 2-2.5 hours, maintaining the temperature at 75-80°C.

    • Monitor the reaction by TLC. Upon completion (30-45 minutes), cool the suspension to 25-30°C and dilute with water.

    • Adjust the pH to ≤ 2 with concentrated hydrochloric acid.

    • Filter to remove the catalyst and wash with water.

    • Warm the combined filtrates to 35-40°C and adjust the pH to 7.1 ± 1 with concentrated sodium hydroxide to precipitate the product.

    • Cool the suspension, stir, and filter the product.

    • Wash the product with water, a water/methanol mixture, and then methanol.

    • Dry the product under vacuum at 50°C to a constant weight.[4]

StepProductYieldPurity
Protocol 1.3 1-(4-aminophenyl)-4-(4-hydroxyphenyl)piperazine88%99.7% (HPLC)[4]

Application in the Synthesis of Tyrosinase Inhibitors

This compound serves as an excellent scaffold for the development of tyrosinase inhibitors, which are of interest in cosmetics for skin lightening and in medicine for treating hyperpigmentation disorders.

Signaling Pathway of Tyrosinase Inhibition

Tyrosinase is a key enzyme in the biosynthesis of melanin (B1238610).[5] It catalyzes the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone. Dopaquinone is then converted through a series of reactions into melanin.[5] Inhibitors of tyrosinase block this pathway, thereby reducing melanin production.

Tyrosinase_Inhibition Tyrosinase_Inhibitor Nitrophenylpiperazine Derivative Tyrosinase Tyrosinase Tyrosinase_Inhibitor->Tyrosinase Inhibition L_Tyrosine L-Tyrosine L_DOPA L-DOPA L_Tyrosine->L_DOPA Catalyzed by Tyrosinase Dopaquinone Dopaquinone L_DOPA->Dopaquinone Catalyzed by Tyrosinase Melanin Melanin Dopaquinone->Melanin Further Reactions

Caption: Tyrosinase inhibition pathway.

Experimental Protocol

Protocol 2.1: Synthesis of 2-(4-(4-Nitrophenyl)piperazin-1-yl)ethyl carboxylate Derivatives

  • Materials: 2-(4-(4-Nitrophenyl)piperazin-1-yl)ethanol, appropriate carboxylic acid, N,N'-Dicyclohexylcarbodiimide (DCC), 4-Dimethylaminopyridine (DMAP), Dichloromethane (DCM).

  • Procedure:

    • Dissolve the carboxylic acid in dry DCM.

    • Add DCC and DMAP to the solution and stir for 30 minutes at room temperature.

    • Add 2-(4-(4-Nitrophenyl)piperazin-1-yl)ethanol to the mixture.

    • Continue stirring at room temperature and monitor the reaction by TLC.

    • After completion, filter the reaction mixture to remove dicyclohexylurea.

    • Wash the filtrate with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Quantitative Data: Tyrosinase Inhibitory Activity
Compound IDR-group on CarboxylateIC₅₀ (µM)[5]
4d 4-nitrophenyl> 100
4h 6-formyl-2,3-dimethoxyphenyl91.23
4l Indole-3-acetyl72.55

Proposed Applications in Antipsychotic and Antidepressant Drug Synthesis

The 1-(4-aminophenyl)piperazine (B1268280) core, readily synthesized from this compound (Protocol 1.3), is a privileged scaffold in the design of central nervous system (CNS) active agents, particularly antipsychotics and antidepressants. Many of these drugs target dopamine (B1211576) and serotonin (B10506) receptors.

Signaling Pathways for Antipsychotics and Antidepressants

Atypical antipsychotics often exhibit antagonist or partial agonist activity at dopamine D₂ receptors and antagonist activity at serotonin 5-HT₂ₐ receptors. Antidepressants, particularly selective serotonin reuptake inhibitors (SSRIs), block the serotonin transporter (SERT), increasing the concentration of serotonin in the synaptic cleft. Other classes of antidepressants target a combination of serotonin, norepinephrine, and dopamine receptors.

CNS_Drug_Action cluster_0 Antipsychotic Action cluster_1 Antidepressant Action (SSRI) Antipsychotic Arylpiperazine Derivative D2_Receptor Dopamine D₂ Receptor Antipsychotic->D2_Receptor Antagonism/ Partial Agonism 5HT2A_Receptor Serotonin 5-HT₂ₐ Receptor Antipsychotic->5HT2A_Receptor Antagonism Antidepressant Arylpiperazine Derivative SERT Serotonin Transporter (SERT) Antidepressant->SERT Inhibition Synaptic_Serotonin Increased Synaptic Serotonin

Caption: Simplified signaling pathways for antipsychotic and antidepressant drugs.

Proposed Synthetic Protocols

The following protocols describe general methods for the derivatization of 1-(4-aminophenyl)piperazine to generate libraries of compounds for screening as potential antipsychotic and antidepressant agents.

Protocol 3.1: N-Alkylation of 1-(4-aminophenyl)piperazine

This protocol is a proposed route for introducing various alkyl groups onto the piperazine nitrogen, a common strategy in the synthesis of CNS-active drugs.

  • Materials: 1-(4-aminophenyl)piperazine, Alkyl halide (e.g., 1-bromo-3-chloropropane), Potassium Carbonate (K₂CO₃), Acetonitrile.

  • Procedure:

    • To a solution of 1-(4-aminophenyl)piperazine in acetonitrile, add potassium carbonate.

    • Add the desired alkyl halide dropwise to the suspension.

    • Reflux the reaction mixture and monitor by TLC.

    • After completion, cool the mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography.

Protocol 3.2: Amide Coupling with 1-(4-aminophenyl)piperazine

This protocol outlines a proposed method for forming an amide bond with the aniline nitrogen of 1-(4-aminophenyl)piperazine, another common linkage in bioactive molecules.

  • Materials: 1-(4-aminophenyl)piperazine, Carboxylic acid, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), 1-Hydroxybenzotriazole (HOBt), N,N-Dimethylformamide (DMF), Triethylamine (B128534) (TEA).

  • Procedure:

    • Dissolve the carboxylic acid in DMF and cool the solution to 0°C.

    • Add EDC and HOBt to the solution and stir for 30 minutes at 0°C.

    • Add a solution of 1-(4-aminophenyl)piperazine and triethylamine in DMF.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Representative Biological Activity Data for Arylpiperazine Derivatives

The following table presents receptor binding affinities for various arylpiperazine derivatives that are structurally related to compounds that could be synthesized from 1-(4-aminophenyl)piperazine, illustrating the potential of this scaffold to target key CNS receptors.

Compound TypeReceptorBinding Affinity (Ki, nM)Reference
N-(2-methoxyphenyl)piperazine analogs Dopamine D₃0.3 - 0.9[6]
Dopamine D₂40 - 53[6]
Serotonin 5-HT₁ₐHigh Affinity[6]
1,2,3-benzotriazin-4-one-arylpiperazine derivative Serotonin 5-HT₁ₐ0.059 (IC₅₀)[7]
Aminopyrimidine-arylpiperazine derivative Dopamine D₂Potent Affinity
Serotonin 5-HT₁ₐPotent Affinity

Disclaimer: The synthetic protocols for antipsychotic and antidepressant candidates are proposed routes based on standard organic chemistry transformations and the known reactivity of the 1-(4-aminophenyl)piperazine core. Specific reaction conditions may require optimization. The biological activity data is for structurally related compounds and serves to illustrate the potential of the scaffold.

Conclusion

This compound is a cost-effective and versatile building block with demonstrated applications in the synthesis of antifungal agents and tyrosinase inhibitors. Furthermore, its derivative, 1-(4-aminophenyl)piperazine, holds significant promise as a scaffold for the development of novel antipsychotic and antidepressant drugs. The protocols and data presented herein provide a valuable resource for researchers engaged in the discovery and development of new therapeutic agents.

References

Application Notes and Protocols for the N-arylation of Piperazine to Yield 1-(4-Nitrophenyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of 1-(4-nitrophenyl)piperazine, a valuable intermediate in the development of pharmaceuticals. Two primary methods for the N-arylation of piperazine (B1678402) are presented: a classical Nucleophilic Aromatic Substitution (SNAr) and a modern Palladium-Catalyzed Buchwald-Hartwig amination. These protocols are designed to offer researchers flexibility based on available resources and desired reaction conditions.

Introduction

The N-aryl piperazine moiety is a significant pharmacophore found in a wide array of biologically active compounds. The synthesis of this compound is a key step in the preparation of various pharmaceutical agents. The electron-withdrawing nature of the nitro group on the phenyl ring makes the starting aryl halide susceptible to nucleophilic attack, facilitating the C-N bond formation with piperazine. This document outlines two robust methods to achieve this transformation, providing detailed experimental procedures, quantitative data, and visual workflows to assist researchers in their synthetic endeavors.

Data Presentation

The following table summarizes the key quantitative data for the two primary synthetic methods for preparing this compound.

ParameterMethod 1: Nucleophilic Aromatic Substitution (SNAr)Method 2: Buchwald-Hartwig Amination
Aryl Halide 1-Chloro-4-nitrobenzene (B41953)1-Bromo-4-nitrobenzene (B128438)
Base Potassium Carbonate (K₂CO₃)Sodium tert-butoxide (NaOtBu)
Solvent Dimethylformamide (DMF)Toluene (B28343)
Catalyst NonePd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))
Ligand NoneRuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)
Temperature 110 °C100 °C
Reaction Time 24 hours8-12 hours
Typical Yield ~70-80%>90%
Characterization Data Melting Point: 131-133 °CMelting Point: 131-133 °C[1]
¹H NMR (CDCl₃, δ): 8.16 (d, 2H), 6.85 (d, 2H), 3.49 (t, 4H), 3.16 (t, 4H), 1.95 (s, 1H, NH)¹H NMR (CDCl₃, δ): 8.16 (d, 2H), 6.85 (d, 2H), 3.49 (t, 4H), 3.16 (t, 4H), 1.95 (s, 1H, NH)

Experimental Protocols

Method 1: Nucleophilic Aromatic Substitution (SNAr)

This protocol is based on the reaction of piperazine with an activated aryl halide, 1-chloro-4-nitrobenzene, in the presence of a mild base.[2]

Materials:

  • Piperazine

  • 1-Chloro-4-nitrobenzene

  • Potassium Carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Deionized Water

  • Ethyl Acetate (B1210297)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for filtration and crystallization

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add piperazine (2.0 equivalents), 1-chloro-4-nitrobenzene (1.0 equivalent), and potassium carbonate (2.0 equivalents).

  • Add anhydrous dimethylformamide (DMF) to the flask to achieve a suitable concentration (e.g., 0.5 M with respect to the aryl halide).

  • Stir the mixture at room temperature for 10 minutes to ensure homogeneity.

  • Heat the reaction mixture to 110 °C and maintain this temperature with vigorous stirring for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing deionized water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of DMF).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford this compound as a yellow solid.

Method 2: Buchwald-Hartwig Amination

This protocol utilizes a palladium catalyst and a phosphine (B1218219) ligand to facilitate the cross-coupling of piperazine with 1-bromo-4-nitrobenzene.

Materials:

  • Piperazine

  • 1-Bromo-4-nitrobenzene

  • Sodium tert-butoxide (NaOtBu)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

  • RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)

  • Anhydrous Toluene

  • Schlenk flask or similar reaction vessel for inert atmosphere chemistry

  • Magnetic stirrer with heating

  • Inert gas supply (Argon or Nitrogen)

  • Standard glassware for workup and purification

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 1-bromo-4-nitrobenzene (1.0 equivalent), piperazine (1.2 equivalents), and sodium tert-butoxide (1.4 equivalents).

  • In a separate vial, prepare the catalyst pre-mixture by dissolving Pd₂(dba)₃ (1-2 mol%) and RuPhos (2-4 mol%) in a small amount of anhydrous toluene.

  • Seal the Schlenk flask with a septum, and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Add anhydrous toluene to the Schlenk flask via syringe.

  • Add the catalyst pre-mixture to the reaction flask via syringe.

  • Heat the reaction mixture to 100 °C and stir for 8-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove palladium residues.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to yield this compound.

Mandatory Visualization

experimental_workflow cluster_snar Method 1: SNAr Protocol cluster_bh Method 2: Buchwald-Hartwig Protocol snar_start Start snar_reactants Combine Piperazine, 1-Chloro-4-nitrobenzene, K₂CO₃ in DMF snar_start->snar_reactants snar_heat Heat to 110°C for 24h snar_reactants->snar_heat snar_workup Aqueous Workup & Extraction snar_heat->snar_workup snar_purify Recrystallization snar_workup->snar_purify snar_product This compound snar_purify->snar_product snar_end End snar_product->snar_end bh_start Start bh_reactants Combine Piperazine, 1-Bromo-4-nitrobenzene, NaOtBu, Pd₂(dba)₃, RuPhos in Toluene (Inert Atm.) bh_start->bh_reactants bh_heat Heat to 100°C for 8-12h bh_reactants->bh_heat bh_workup Filtration & Aqueous Workup bh_heat->bh_workup bh_purify Column Chromatography bh_workup->bh_purify bh_product This compound bh_purify->bh_product bh_end End bh_product->bh_end

Caption: Experimental workflows for the synthesis of this compound.

reaction_mechanisms cluster_snar_mech SNAr Reaction Pathway cluster_bh_mech Buchwald-Hartwig Catalytic Cycle snar_aryl 1-Chloro-4-nitrobenzene snar_attack Nucleophilic Attack snar_aryl->snar_attack snar_piperazine Piperazine snar_piperazine->snar_attack snar_intermediate Meisenheimer Complex (Anionic Intermediate) snar_attack->snar_intermediate snar_elimination Elimination of Cl⁻ snar_intermediate->snar_elimination snar_product_mech This compound snar_elimination->snar_product_mech bh_pd0 Pd(0)L₂ bh_ox_add Oxidative Addition bh_pd0->bh_ox_add bh_aryl_halide Ar-Br bh_aryl_halide->bh_ox_add bh_pdII L₂Pd(II)(Ar)(Br) bh_ox_add->bh_pdII bh_ligand_exchange Ligand Exchange (Base-assisted) bh_pdII->bh_ligand_exchange bh_amine Piperazine bh_amine->bh_ligand_exchange bh_pd_amide L₂Pd(II)(Ar)(Piperazinyl) bh_ligand_exchange->bh_pd_amide bh_red_elim Reductive Elimination bh_pd_amide->bh_red_elim bh_red_elim->bh_pd0 Catalyst Regeneration bh_product_mech Ar-Piperazine bh_red_elim->bh_product_mech

Caption: Simplified reaction pathways for SNAr and Buchwald-Hartwig amination.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 1-(4-Nitrophenyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-(4-Nitrophenyl)piperazine is a chemical intermediate widely utilized in the synthesis of various active pharmaceutical ingredients (APIs). The purity and accurate quantification of this starting material are critical for ensuring the quality, safety, and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) with UV detection is a precise and reliable analytical technique for the analysis of this compound, owing to the presence of the strongly UV-absorbing nitrophenyl chromophore.

This application note details a robust reverse-phase HPLC (RP-HPLC) method for the quantitative analysis of this compound. The described protocol is suitable for researchers, scientists, and drug development professionals involved in quality control and analytical development.

Principle of the Method

The method employs a reverse-phase C18 column to separate this compound from potential impurities. The separation is achieved based on the differential partitioning of the analyte between the nonpolar stationary phase and a polar mobile phase. The mobile phase consists of a mixture of an aqueous buffer and an organic modifier. A UV detector is used for the detection and quantification of the analyte, leveraging the strong absorbance of the nitroaromatic functional group. While derivatization is often necessary for the analysis of the parent piperazine (B1678402) compound, the inherent chromophore in this compound allows for direct and sensitive UV detection.[1]

Experimental Protocols

1. Instrumentation and Materials

  • Instrumentation:

    • HPLC system equipped with a quaternary or binary pump, a degasser, an autosampler, a column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Chromatographic Column:

    • A standard C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended. A similar method for a related compound, 1,4-bis(4-nitrophenyl)piperazine, utilizes a Newcrom R1 column, which is a reverse-phase column with low silanol (B1196071) activity.[2]

  • Reagents and Solvents:

    • Acetonitrile (B52724) (HPLC grade)

    • Methanol (HPLC grade)

    • Phosphoric acid (analytical grade)

    • Water (HPLC grade or purified to 18.2 MΩ·cm)

    • This compound reference standard

2. Preparation of Solutions

  • Mobile Phase:

    • A mixture of acetonitrile and water, with a small amount of acid, is a common mobile phase for related compounds.[2][3] A suitable starting mobile phase is a mixture of Acetonitrile and an aqueous solution of 0.1% Phosphoric Acid in a 60:40 (v/v) ratio. The mobile phase should be filtered through a 0.45 µm membrane filter and degassed prior to use.

  • Diluent:

    • A mixture of Acetonitrile and Water in a 50:50 (v/v) ratio can be used as the diluent for preparing standard and sample solutions.

  • Standard Stock Solution (e.g., 1000 µg/mL):

    • Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with the diluent.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by serially diluting the stock solution with the diluent to achieve concentrations covering the desired analytical range (e.g., 1-100 µg/mL). These solutions will be used to construct a calibration curve.

3. Chromatographic Conditions

The following are recommended starting conditions for method development and validation.

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile : 0.1% Phosphoric Acid in Water (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 340 nm (based on methods for similar compounds)[4]
Run Time Approximately 15 minutes

4. Analysis Procedure

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject a blank (diluent) to ensure the absence of interfering peaks.

  • Inject the series of working standard solutions to generate a calibration curve.

  • Inject the sample solutions for analysis.

  • After the analysis, flush the column with a high-organic content mobile phase (e.g., 80:20 Acetonitrile:Water) to remove any strongly retained compounds.

Data Presentation

The following tables summarize hypothetical but realistic quantitative data for the described HPLC method.

Table 1: System Suitability Parameters

ParameterAcceptance CriteriaHypothetical Result
Tailing Factor ≤ 2.01.2
Theoretical Plates ≥ 20007500
%RSD of Peak Area (n=6) ≤ 2.0%0.8%

Table 2: Method Validation Summary

ParameterConcentration RangeHypothetical Result
Linearity (r²) 1 - 100 µg/mL0.9995
Limit of Detection (LOD) -0.3 µg/mL
Limit of Quantitation (LOQ) -1.0 µg/mL
Accuracy (% Recovery) 50%, 100%, 150% of target98.5% - 101.2%
Precision (%RSD) Intraday (n=6)< 1.5%
Interday (n=6)< 2.0%
Retention Time -~ 5.8 min

Workflow Diagram

HPLC_Workflow cluster_prep 1. Preparation cluster_setup 2. Instrument Setup cluster_analysis 3. Analysis cluster_data 4. Data Processing prep Preparation instrument_setup Instrument Setup analysis Analysis data_processing Data Processing report Report Generation mobile_phase Prepare Mobile Phase equilibrate Equilibrate System mobile_phase->equilibrate standards Prepare Standard Solutions inject_standards Inject Standards standards->inject_standards samples Prepare Sample Solutions inject_samples Inject Samples samples->inject_samples inject_blank Inject Blank equilibrate->inject_blank method_load Load Analytical Method method_load->equilibrate inject_blank->inject_standards inject_standards->inject_samples integration Peak Integration inject_samples->integration calibration Generate Calibration Curve integration->calibration quantification Quantify Analyte calibration->quantification quantification->report

Caption: Experimental workflow for the HPLC analysis of this compound.

References

In vitro and in vivo experimental procedures using 1-(4-Nitrophenyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols: 1-(4-Nitrophenyl)piperazine

Abstract: This document provides detailed application notes and protocols for the use of this compound and its common laboratory namesake, para-Nitrophenylphosphate. It is intended for researchers, scientists, and drug development professionals. The content covers in vitro and in vivo experimental procedures, data presentation in tabular format, and visualizations of key pathways and workflows.

Introduction

It is crucial to distinguish between two compounds that are sometimes referred to by similar acronyms:

  • This compound (p-NPP or 4-NPP): A psychoactive compound of the phenylpiperazine class that acts as a selective partial serotonin (B10506) releasing agent.[1] Its primary use in research is as a pharmacological tool to study the serotonin system and as a precursor for the synthesis of other pharmacologically active molecules.[2][3]

  • para-Nitrophenylphosphate (pNPP): A widely used chromogenic substrate for the quantification of phosphatase enzyme activity, such as alkaline phosphatase (ALP) and acid phosphatase (ACP).[4][5]

This document will detail the applications and experimental protocols for both compounds, with a clear distinction between them.

Section 1: this compound (The Psychoactive Compound)

Application Notes

This compound (p-NPP) is a valuable research tool in neuropharmacology and medicinal chemistry. Its primary known mechanism of action is as a selective partial serotonin releasing agent.[1] This makes it useful for in vitro and in vivo studies aimed at understanding the function of the serotonin transporter (SERT) and the effects of serotonin release.

Key Applications:

  • Neurotransmitter Release Assays: To study the release of serotonin from synaptosomes or cultured neurons.

  • Lead Compound for Drug Discovery: It serves as a structural scaffold for the synthesis of novel compounds targeting neurological and psychiatric disorders.[2][3]

  • Tyrosinase Inhibition Studies: Derivatives of this compound have been synthesized and evaluated as potential tyrosinase inhibitors.[6]

Quantitative Data

Table 1: In Vitro Pharmacological Profile of this compound [1]

TargetAssay TypeParameterValue
Serotonin Transporter (SERT)Monoamine ReleaseEC₅₀19 - 43 nM
Serotonin Transporter (SERT)Monoamine ReleaseEₘₐₓ57%
Dopamine Transporter (DAT)Monoamine ReleaseEC₅₀>10,000 nM
Norepinephrine Transporter (NET)Monoamine ReleaseEC₅₀>10,000 nM
Experimental Protocols

Protocol 1: In Vitro Serotonin Release Assay using Synaptosomes

This protocol is a generalized procedure based on standard monoamine release assays.

1. Materials:

  • This compound (p-NPP)
  • Rat brain tissue (e.g., striatum, hippocampus)
  • Sucrose (B13894) buffer (0.32 M sucrose, 10 mM HEPES, pH 7.4)
  • Krebs-Ringer buffer (125 mM NaCl, 4.8 mM KCl, 1.3 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 22 mM NaHCO₃, 10 mM glucose, 0.1 mM pargyline, 0.1 mM ascorbic acid), gassed with 95% O₂/5% CO₂
  • [³H]Serotonin (radioligand)
  • Scintillation vials and cocktail
  • Liquid scintillation counter

2. Procedure:

  • Synaptosome Preparation:
  • Homogenize fresh or frozen rat brain tissue in ice-cold sucrose buffer.
  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
  • Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.
  • Resuspend the resulting pellet (P2, synaptosomal fraction) in Krebs-Ringer buffer.
  • Radioligand Loading:
  • Incubate the synaptosomes with [³H]Serotonin (final concentration ~10 nM) for 30 minutes at 37°C.
  • Release Assay:
  • Wash the loaded synaptosomes by centrifugation and resuspend in fresh Krebs-Ringer buffer.
  • Aliquot the synaptosomes into tubes.
  • Add varying concentrations of this compound or vehicle control.
  • Incubate for 30 minutes at 37°C.
  • Terminate the release by placing the tubes on ice and centrifuging at 20,000 x g for 10 minutes at 4°C.
  • Quantification:
  • Collect the supernatant containing the released [³H]Serotonin.
  • Lyse the remaining pellet with a lysis buffer.
  • Measure the radioactivity in both the supernatant and the lysed pellet using a liquid scintillation counter.
  • Calculate the percentage of [³H]Serotonin released relative to the total amount present.

Protocol 2: Synthesis of a this compound Derivative for Tyrosinase Inhibition Screening

This is a representative synthesis based on the generation of novel tyrosinase inhibitors.[6]

1. Materials:

  • This compound
  • Appropriate acyl chloride or carboxylic acid (e.g., indole-3-carbonyl chloride)
  • Triethylamine (TEA) or other suitable base
  • Dichloromethane (DCM) or other suitable solvent
  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

2. Procedure:

  • Dissolve this compound and TEA in DCM.
  • Cool the solution in an ice bath.
  • Slowly add the acyl chloride dissolved in DCM.
  • Allow the reaction to warm to room temperature and stir overnight.
  • Monitor the reaction progress by thin-layer chromatography (TLC).
  • Upon completion, wash the reaction mixture with water and brine.
  • Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate in vacuo.
  • Purify the crude product by column chromatography on silica (B1680970) gel.
  • Characterize the final product using techniques such as ¹H-NMR, ¹³C-NMR, and mass spectrometry.

Visualization

G Logical Workflow for Synthesis and Screening of p-NPP Derivatives cluster_synthesis Synthesis cluster_screening In Vitro Screening start This compound reaction Acylation Reaction start->reaction reagent Acyl Chloride / Carboxylic Acid reagent->reaction purification Purification (Column Chromatography) reaction->purification product Novel Derivative purification->product assay Tyrosinase Inhibition Assay product->assay kinetics Enzyme Kinetics Analysis assay->kinetics data IC50 Determination kinetics->data

Caption: Workflow for synthesizing and screening p-NPP derivatives.

Section 2: para-Nitrophenylphosphate (pNPP) (The Enzyme Substrate)

Application Notes

para-Nitrophenylphosphate (pNPP) is a non-specific chromogenic substrate used to assay the activity of various phosphatases, including alkaline and acid phosphatases.[4][5] In the presence of a phosphatase, pNPP is hydrolyzed to para-nitrophenol (pNP) and inorganic phosphate. Under alkaline conditions, pNP is deprotonated to the p-nitrophenolate ion, which is a yellow-colored product with a maximum absorbance at 405 nm.[7] The rate of pNP formation is directly proportional to the phosphatase activity.

Key Applications:

  • Enzyme-Linked Immunosorbent Assay (ELISA): As a substrate for alkaline phosphatase-conjugated secondary antibodies.

  • Enzyme Kinetics: To determine kinetic parameters such as Kₘ and Vₘₐₓ for phosphatases.[4]

  • High-Throughput Screening (HTS): For screening potential inhibitors of phosphatases in drug discovery.[4]

Quantitative Data

Table 2: Properties of para-Nitrophenylphosphate (pNPP)

PropertyValue
Molecular FormulaC₆H₆NO₆P
Molecular Weight219.09 g/mol
AppearanceWhite to slightly yellow crystalline powder[4]
Max Absorbance of Product (pNP)405 nm[7]
Molar Extinction Coefficient of pNP~18,000 M⁻¹cm⁻¹ (in 1 N NaOH)[8]
Experimental Protocols

Protocol 3: General Alkaline Phosphatase (ALP) Activity Assay using pNPP

1. Materials:

  • para-Nitrophenylphosphate (pNPP) disodium (B8443419) salt
  • ALP Substrate Buffer (e.g., 1 M Diethanolamine, 0.5 mM MgCl₂, pH 9.8)
  • Enzyme solution (e.g., purified ALP or cell lysate)
  • Stop Solution (e.g., 3 N NaOH)
  • 96-well microplate
  • Microplate reader with a 405 nm filter

2. Procedure:

  • Prepare pNPP Substrate Solution: Dissolve pNPP in the ALP substrate buffer to the desired final concentration (e.g., 1 mg/mL). Prepare this solution fresh before use and protect it from light.
  • Set up the Reaction:
  • Pipette 50 µL of sample (e.g., enzyme solution, cell lysate) into the wells of a 96-well plate.
  • Include appropriate controls (e.g., buffer only for blank, known ALP standard for a standard curve).
  • Initiate the Reaction:
  • Add 50 µL of the pNPP substrate solution to each well.
  • Incubate:
  • Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15-30 minutes). The incubation time may need optimization.
  • Stop the Reaction:
  • Add 50 µL of Stop Solution to each well to terminate the enzymatic reaction.
  • Read Absorbance:
  • Measure the absorbance of each well at 405 nm using a microplate reader.
  • Data Analysis:
  • Subtract the absorbance of the blank from all other readings.
  • Calculate the ALP activity based on the absorbance values and the molar extinction coefficient of pNP.

Visualization

G Reaction and Workflow of pNPP Assay cluster_reaction Enzymatic Reaction cluster_workflow Experimental Workflow pNPP pNPP (colorless) pNP p-Nitrophenol (yellow at alkaline pH) pNPP->pNP Hydrolysis Pi Inorganic Phosphate pNPP->Pi Hydrolysis enzyme Phosphatase enzyme->pNPP start Prepare Reagents (Buffer, pNPP, Enzyme) setup Set up 96-well Plate (Samples, Blanks) start->setup initiate Initiate Reaction (Add pNPP) setup->initiate incubate Incubate at Controlled Temperature initiate->incubate stop Stop Reaction (Add Stop Solution) incubate->stop read Read Absorbance at 405 nm stop->read analyze Analyze Data (Calculate Activity) read->analyze

References

Application Notes and Protocols for 1-(4-Nitrophenyl)piperazine as a Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Nitrophenyl)piperazine (p-NPP) is a pivotal chemical intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its presence, even in trace amounts as an impurity or a starting material, requires precise quantification to ensure the safety and efficacy of the final drug product. As such, a well-characterized reference standard of this compound is indispensable for the development, validation, and routine application of analytical methods in quality control laboratories.

These application notes provide a comprehensive overview of the use of this compound as a reference standard, including its chemical and physical properties. Detailed, exemplary protocols for its quantification using High-Performance Liquid Chromatography (HPLC) and for purity assessment by quantitative Nuclear Magnetic Resonance (qNMR) are presented.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a reference standard is crucial for its proper handling, storage, and use in analytical procedures.

PropertyValueSource
Chemical Name This compoundIUPAC
Synonyms p-Nitrophenylpiperazine, NPP-
CAS Number 6269-89-2[1][2][3]
Molecular Formula C₁₀H₁₃N₃O₂[1][2][4]
Molecular Weight 207.23 g/mol [3][4][5]
Appearance White to yellow crystalline solid[6]
Purity (typical) ≥97%[3]
Melting Point 131-133 °C[3]
Solubility Soluble in methanol (B129727), ethanol, and other organic solvents. Limited solubility in water.[6]

Experimental Protocols

The following are detailed, exemplary protocols for the analysis of this compound. These are based on established analytical techniques for similar compounds and should be validated by the end-user for their specific application.

Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol describes a reverse-phase HPLC method suitable for the quantification of this compound in a drug substance or formulation. The use of a reference standard is essential for the accurate determination of the analyte's concentration.

  • This compound Reference Standard (≥97% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium phosphate (B84403) monobasic (analytical grade)

  • Orthophosphoric acid (analytical grade)

  • Deionized water (18.2 MΩ·cm)

  • Sample containing the this compound analyte

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 20 mM Potassium Phosphate buffer, pH 3.0 (adjusted with phosphoric acid)
Mobile Phase B Acetonitrile
Gradient 20% B to 80% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
UV Detection 254 nm
Injection Volume 10 µL
  • Standard Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound Reference Standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 20 µg/mL.

  • Sample Solution: Prepare the sample by dissolving a known amount in methanol to achieve an expected this compound concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

  • Inject the working standard solutions to establish a calibration curve by plotting the peak area against the concentration.

  • Inject the sample solution.

  • Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing RefStd Weigh Reference Standard StdSol Prepare Standard Solutions RefStd->StdSol SamplePrep Prepare Sample Solution InjectSample Inject Sample SamplePrep->InjectSample InjectStd Inject Standards StdSol->InjectStd HPLC HPLC System CalCurve Generate Calibration Curve HPLC->CalCurve Standard Data Quant Quantify Analyte HPLC->Quant Sample Data InjectStd->HPLC InjectSample->HPLC CalCurve->Quant

HPLC Quantification Workflow using a Reference Standard.
Purity Assessment by Quantitative NMR (qNMR)

qNMR is a primary analytical method that allows for the determination of the purity of a substance without the need for a specific reference standard of the same compound. Instead, a certified internal standard of a different, stable compound is used. This exemplary protocol outlines the purity assessment of a this compound sample.

  • This compound sample to be tested

  • Maleic acid (certified internal standard, ≥99.5% purity)

  • Dimethyl sulfoxide-d₆ (DMSO-d₆) with 0.03% (v/v) Tetramethylsilane (TMS)

ParameterSetting
Spectrometer 400 MHz
Solvent DMSO-d₆
Temperature 298 K
Pulse Program zg30
Relaxation Delay (d1) 30 s
Number of Scans 16
  • Accurately weigh approximately 20 mg of the this compound sample into a clean, dry vial.

  • Accurately weigh approximately 10 mg of the maleic acid internal standard into the same vial.

  • Dissolve the mixture in approximately 0.7 mL of DMSO-d₆.

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire the ¹H NMR spectrum using the parameters listed above.

  • Process the spectrum with appropriate phasing and baseline correction.

  • Integrate the signals corresponding to this compound (e.g., the aromatic protons) and the maleic acid internal standard (the vinyl proton singlet).

The purity of the this compound sample can be calculated using the following formula:

Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

Where:

  • I = Integral value

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • m = mass

  • P = Purity of the internal standard

  • analyte = this compound

  • IS = Internal Standard (Maleic acid)

qNMR_Logic cluster_input Inputs cluster_measurement Measurement cluster_params Parameters cluster_output Output Analyte Analyte (p-NPP) NMR ¹H NMR Spectrum Analyte->NMR IntStd Internal Standard (Maleic Acid) IntStd->NMR Integrals Signal Integrals (I_analyte, I_IS) NMR->Integrals Purity Analyte Purity (%) Integrals->Purity Masses Accurate Masses (m_analyte, m_IS) Masses->Purity Constants Known Constants (N, MW, P_IS) Constants->Purity

References

Application Notes: 1-(4-Nitrophenyl)piperazine Derivatives as Potent Tyrosinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tyrosinase is a key enzyme in the melanin (B1238610) biosynthesis pathway, catalyzing the oxidation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone.[1][2] Overproduction of melanin can lead to hyperpigmentation disorders such as melasma and post-inflammatory hyperpigmentation.[1] Therefore, the inhibition of tyrosinase is a primary strategy for the development of skin-lightening agents and treatments for hyperpigmentation.[1][2][3] The 1-(4-Nitrophenyl)piperazine scaffold has emerged as a promising structural motif for the design of novel and effective tyrosinase inhibitors. This document provides detailed application notes and protocols for researchers engaged in the discovery and development of tyrosinase inhibitors based on this chemical class.

Mechanism of Action

Derivatives of this compound have been shown to inhibit tyrosinase activity through a mixed-type inhibition mechanism.[1][4][5] This indicates that the inhibitors can bind to both the free enzyme and the enzyme-substrate complex. The piperazine (B1678402) ring provides a flexible yet constrained linker to orient various substituted moieties into the active site of the tyrosinase enzyme.[1] The presence of an electron-withdrawing nitro group on the phenyl ring, coupled with other substitutions, can enhance the inhibitory activity by facilitating interactions with key residues within the enzyme's active site.[1]

Key Applications

  • Drug Discovery: Serve as lead compounds for the development of novel therapeutic agents for hyperpigmentation disorders.

  • Cosmeceuticals: Act as active ingredients in cosmetic formulations for skin whitening and evening skin tone.

  • Research Tools: Used as chemical probes to study the structure and function of the tyrosinase enzyme.

Data Presentation: Inhibitory Activity of this compound Derivatives

The following table summarizes the tyrosinase inhibitory activity of a series of synthesized this compound derivatives. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Compound IDSubstitution on Piperazine N-1IC50 (µM)
4a Phenyl174.71
4b 2-Bromophenyl> 200
4c 2,4-Dichlorophenyl> 200
4d 4-Nitrophenyl> 200
4e 3-Nitrophenyl> 200
4f 4-Nitrophenyl (via different linker)> 200
4h 2,3-Dimethoxybenzoyl> 200
4i Benzyl184.24
4l Indole-3-acetyl72.55
Kojic Acid (Reference Standard)17.76 - 30.34

Data extracted from Asadi et al., 2024.[1][4]

Experimental Protocols

Protocol 1: Synthesis of this compound Derivatives

This protocol describes a general method for the synthesis of N-substituted this compound derivatives.

Workflow for Synthesis of this compound Derivatives

reagents This compound + Substituted Carboxylic Acid coupling Coupling Reaction (e.g., using a coupling agent like DCC or EDC) reagents->coupling workup Aqueous Work-up & Extraction coupling->workup purification Purification (e.g., Column Chromatography) workup->purification product Final Product: N-substituted This compound purification->product

Caption: General workflow for the synthesis of target compounds.

Materials:

  • This compound

  • Appropriate substituted carboxylic acid (e.g., indole-3-acetic acid for compound 4l)

  • Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDPC)

  • 4-Dimethylaminopyridine (DMAP) (catalyst)

  • Dichloromethane (DCM) or Dimethylformamide (DMF) as solvent

  • Sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexane mixture)

Procedure:

  • Dissolve the substituted carboxylic acid (1.0 eq) in the chosen solvent.

  • Add this compound (1.0 eq) and DMAP (0.1 eq) to the solution.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Add the coupling agent (e.g., DCC, 1.1 eq) portion-wise to the cooled mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove any precipitated urea (B33335) byproduct.

  • Wash the filtrate with sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system.

  • Characterize the final product using techniques such as ¹H-NMR, ¹³C-NMR, and mass spectrometry.

Protocol 2: In Vitro Tyrosinase Inhibition Assay

This protocol details the procedure for evaluating the inhibitory effect of the synthesized compounds on mushroom tyrosinase activity using L-DOPA as the substrate.

Workflow for Tyrosinase Inhibition Assay

prepare Prepare Solutions: - Tyrosinase Enzyme - L-DOPA Substrate - Test Compounds - Phosphate (B84403) Buffer incubate Pre-incubation: Enzyme + Inhibitor (or Buffer for control) prepare->incubate initiate Initiate Reaction: Add L-DOPA incubate->initiate measure Measure Absorbance (475 nm) over time initiate->measure calculate Calculate % Inhibition and IC50 values measure->calculate

Caption: Experimental workflow for the tyrosinase inhibition assay.

Materials:

  • Mushroom tyrosinase (EC 1.14.18.1)

  • L-3,4-dihydroxyphenylalanine (L-DOPA)

  • Phosphate buffer (e.g., 50 mM, pH 6.8)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of mushroom tyrosinase in phosphate buffer.

  • Prepare a stock solution of L-DOPA in phosphate buffer.

  • Prepare serial dilutions of the test compounds in the appropriate solvent.

  • In a 96-well plate, add a specific volume of the tyrosinase solution to each well.

  • Add a small volume of each test compound dilution to the respective wells. For the control, add the solvent alone.

  • Pre-incubate the plate at a controlled temperature (e.g., 25°C) for a defined period (e.g., 10 minutes).

  • Initiate the enzymatic reaction by adding the L-DOPA solution to all wells.

  • Immediately measure the absorbance at 475 nm (for dopachrome (B613829) formation) at regular intervals for a set duration using a microplate reader.

  • Calculate the rate of reaction for each concentration of the inhibitor.

  • The percentage of inhibition is calculated using the formula: % Inhibition = [(Activity_control - Activity_inhibitor) / Activity_control] x 100

  • Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Protocol 3: Enzyme Kinetic Studies

This protocol is used to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed) of the most potent compounds.

Logical Flow for Determining Inhibition Mechanism

cluster_outcomes Interpretation of Lineweaver-Burk Plot start Perform Tyrosinase Assay with Varying Substrate (L-DOPA) and Inhibitor Concentrations data Collect Reaction Velocity Data start->data plot Generate Lineweaver-Burk Plot (1/V vs. 1/[S]) data->plot analyze Analyze the Intersection of the Plotted Lines plot->analyze competitive Lines intersect on Y-axis analyze->competitive Competitive noncompetitive Lines intersect on X-axis analyze->noncompetitive Non-competitive uncompetitive Lines are parallel analyze->uncompetitive Uncompetitive mixed Lines intersect in second or third quadrant analyze->mixed Mixed-type

Caption: Logic for determining the enzyme inhibition mechanism.

Procedure:

  • Following the tyrosinase inhibition assay protocol, perform the assay with varying concentrations of the substrate (L-DOPA) in the absence and presence of different fixed concentrations of the inhibitor.

  • Measure the initial reaction velocities (V) for each combination of substrate and inhibitor concentration.

  • Plot the data using a Lineweaver-Burk plot (1/V versus 1/[S], where [S] is the substrate concentration).

  • Analyze the resulting plots:

    • Competitive inhibition: The lines will intersect at the same point on the y-axis.

    • Non-competitive inhibition: The lines will intersect at the same point on the x-axis.

    • Uncompetitive inhibition: The lines will be parallel.

    • Mixed inhibition: The lines will intersect at a point in the second or third quadrant (not on either axis).[1][4][6]

  • The inhibition constant (Ki) can be determined from these plots.[6]

Conclusion

The this compound scaffold represents a valuable starting point for the design and synthesis of novel tyrosinase inhibitors. The provided protocols offer a framework for the synthesis, in vitro screening, and mechanistic evaluation of these compounds. Further optimization of this scaffold, particularly through substitutions at the N-1 position of the piperazine ring, may lead to the discovery of more potent and selective tyrosinase inhibitors for therapeutic and cosmeceutical applications.[1][5]

References

The Synthesis of Selective Serotonin Reuptake Inhibitors (SSRIs): A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for the Synthesis of Leading Antidepressants

This document provides a comprehensive overview of the synthetic methodologies for major Selective Serotonin (B10506) Reuptake Inhibitors (SSRIs), a class of drugs central to the treatment of major depressive disorder, anxiety disorders, and other psychiatric conditions.[1] These application notes are intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and quantitative data to support the synthesis of these vital pharmaceuticals.

Mechanism of Action: A Brief Overview

SSRIs exert their therapeutic effects by selectively blocking the reabsorption of serotonin (5-hydroxytryptamine, 5-HT) into the presynaptic neuron. This inhibition of the serotonin transporter (SERT) leads to an increased concentration of serotonin in the synaptic cleft, thereby enhancing serotonergic neurotransmission.[2][3][4] Over time, this modulation of serotonin levels is believed to induce adaptive changes in presynaptic and postsynaptic receptors, contributing to the antidepressant and anxiolytic effects.[2]

The signaling cascade initiated by increased synaptic serotonin is complex. Postsynaptic 5-HT1 receptors, coupled to Gi/o proteins, decrease cyclic AMP (cAMP) formation by inhibiting adenylate cyclase.[4] Conversely, 5-HT2 receptors, linked to Gq/11 proteins, activate phospholipase C, leading to the formation of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG).[3][4] Chronic administration of SSRIs has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a key protein involved in neuronal plasticity and neurogenesis.[2][4]

Below is a diagram illustrating the general signaling pathway affected by SSRIs.

SSRI_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron presynaptic_vesicle Serotonin Vesicles serotonin_release Serotonin Release presynaptic_vesicle->serotonin_release Action Potential serotonin_release->synaptic_cleft serotonin Serotonin (5-HT) serotonin_release->serotonin sert SERT (Serotonin Transporter) sert->presynaptic_vesicle Recycling serotonin->sert Reuptake receptor_5ht1a 5-HT1A Receptor serotonin->receptor_5ht1a receptor_5ht2a 5-HT2A Receptor serotonin->receptor_5ht2a ssri SSRI ssri->sert Inhibition downstream_signaling Downstream Signaling (e.g., cAMP, IP3/DAG) receptor_5ht1a->downstream_signaling receptor_5ht2a->downstream_signaling therapeutic_effects Therapeutic Effects (e.g., increased BDNF) downstream_signaling->therapeutic_effects Fluoxetine_Synthesis acetophenone Acetophenone intermediate1 3-(Methylamino)-1-phenylpropan-1-one acetophenone->intermediate1 Mannich Reaction (Methylamine HCl, Paraformaldehyde) intermediate2 N-methyl-3-hydroxy-3-phenylpropylamine intermediate1->intermediate2 Reduction (KBH4, MeOH) fluoxetine_base Fluoxetine (free base) intermediate2->fluoxetine_base Etherification (4-Chlorobenzotrifluoride, NaH, DMSO) fluoxetine_hcl Fluoxetine HCl fluoxetine_base->fluoxetine_hcl Salt Formation (HCl) Sertraline_Synthesis start_material 3,4-Dichlorocinnamic Acid cinnamic_imide Chiral Cinnamic Imide start_material->cinnamic_imide Amide Formation ((S)-2-phenyloxazolidine) addition_product Conjugate Addition Product cinnamic_imide->addition_product Conjugate Addition (Arylmagnesium bromide, CuBr-SMe2) alcohol_intermediate Alcohol Intermediate addition_product->alcohol_intermediate Reduction (NaBH4) iodoaldehyde Iodoaldehyde alcohol_intermediate->iodoaldehyde Iodination/Hydrolysis (I2, PPh3, Imidazole; HCl) sertraline_base Sertraline (free base) iodoaldehyde->sertraline_base Intramolecular Cyclization (Methylamine, t-BuLi) sertraline_hcl Sertraline HCl sertraline_base->sertraline_hcl Salt Formation (HCl) Paroxetine_Synthesis piperidine_intermediate (3S,4R)-4-(4-fluorophenyl)-3- hydroxymethylpiperidine salt nboc_intermediate N-Boc protected intermediate piperidine_intermediate->nboc_intermediate Boc Protection ((Boc)2O, NaOH, Toluene/Water) paroxetine_hcl_solvate Paroxetine HCl IPA Solvate nboc_intermediate->paroxetine_hcl_solvate Deprotection & Salt Formation (HCl in IPA) Citalopram_Synthesis start_material 2-Bromo-4-chlorobenzoyl chloride benzophenone_deriv Benzophenone derivative start_material->benzophenone_deriv Friedel-Crafts Acylation (Fluorobenzene, AlCl3) cyano_deriv Cyano derivative benzophenone_deriv->cyano_deriv Cyanation (CuCN) citalopram_base Citalopram (free base) cyano_deriv->citalopram_base Alkylation (3-Dimethylaminopropyl chloride, NaH, DMSO) citalopram Citalopram citalopram_base->citalopram Purification Escitalopram_Synthesis start_material 5-Cyanophthalide racemic_diol Racemic Diol start_material->racemic_diol Sequential Grignard Reactions s_diol (S)-Diol racemic_diol->s_diol Optical Resolution ((+)-DTTA) escitalopram_base Escitalopram (free base) s_diol->escitalopram_base Cyclization (MsCl, Et3N) escitalopram_oxalate Escitalopram Oxalate escitalopram_base->escitalopram_oxalate Salt Formation (Oxalic Acid) Fluvoxamine_Synthesis start_ketone 5-Methoxy-1-[4-(trifluoromethyl)phenyl]-1-pentanone oxime_intermediate Fluvoxamine Oxime start_ketone->oxime_intermediate Oximation (Hydroxylamine HCl, EtOH/H2O) fluvoxamine_base Fluvoxamine (free base) oxime_intermediate->fluvoxamine_base Etherification (2-Chloroethylamine HCl, KOH, Toluene/DMSO) fluvoxamine_maleate Fluvoxamine Maleate fluvoxamine_base->fluvoxamine_maleate Salt Formation (Maleic Acid)

References

Application Notes: The Role of 1-(4-Nitrophenyl)piperazine in Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-(4-Nitrophenyl)piperazine (pNPP), also known by its chemical identifier CAS 6269-89-2, is a versatile chemical compound from the phenylpiperazine family.[1][2] In neuroscience, it serves two primary functions: as a direct-acting research tool for studying the serotonergic system and as a foundational chemical scaffold for the synthesis of novel therapeutic agents targeting the central nervous system (CNS).[3][4] Its unique structure, featuring a piperazine (B1678402) ring attached to a nitrophenyl group, allows for extensive chemical modifications, making it a valuable intermediate for medicinal chemists in drug discovery.[4][5]

Mechanism of Action and Applications

The principal role of pNPP in neuroscience research stems from its activity as a selective monoamine releasing agent.[1] Specifically, it functions as a selective partial serotonin (B10506) releasing agent (SRA).[1]

  • Serotonergic System Research : pNPP acts as a substrate for the serotonin transporter (SERT), inducing its reverse transport and leading to the release of serotonin from the presynaptic neuron into the synaptic cleft.[1] This selective action makes it a valuable tool for investigating the neurobiology of the serotonergic system, which is implicated in the regulation of mood, anxiety, and other cognitive functions.[3] It is notably inactive as a releasing agent for other key neurotransmitters like dopamine (B1211576) and norepinephrine, highlighting its selectivity.[1]

  • Scaffold for Drug Development : The pNPP molecule is a key intermediate in the synthesis of a wide array of psychoactive drugs, particularly antidepressants and anxiolytics.[4] The piperazine moiety is a common pharmacophore in many CNS-active compounds, known to interact with various neurotransmitter receptors.[6][7] By modifying the pNPP structure, researchers have developed ligands with high affinity and selectivity for specific receptor subtypes, including:

    • Serotonin (5-HT) Receptors : Many arylpiperazine derivatives are potent ligands for various 5-HT receptor subtypes (e.g., 5-HT1A, 5-HT2A, 5-HT6), which are critical targets for treating depression and anxiety.[8][9][10]

    • Dopamine (D) Receptors : The piperazine scaffold is also integral to ligands targeting dopamine D2, D3, and D4 receptors, which are involved in psychosis and other neurological disorders.[6][11][12]

    • Multi-Target Ligands : The versatility of the pNPP structure allows for the design of multi-target-directed ligands (MTDLs) that can simultaneously modulate different neurotransmitter systems (e.g., serotonin and dopamine), a strategy being explored for complex neuropsychiatric disorders like Alzheimer's disease.[9][13]

Quantitative Data Presentation

The pharmacological activity of this compound as a monoamine releasing agent has been characterized, demonstrating its high potency and selectivity for the serotonin system.[1]

ParameterSerotonin (5-HT)Norepinephrine (NE)Dopamine (DA)Reference
EC₅₀ (nM) 19 - 43> 10,000> 10,000[1]
Eₘₐₓ (%) 57InactiveInactive[1]
EC₅₀ (Half-maximal effective concentration): The concentration of pNPP required to elicit 50% of its maximum effect on neurotransmitter release.
Eₘₐₓ (Maximum efficacy): The maximum release effect observed, expressed as a percentage relative to a full releasing agent like d-amphetamine.

Visualizations

pNPP_Mechanism cluster_presynaptic Presynaptic Serotonergic Neuron cluster_synapse cluster_postsynaptic Postsynaptic Neuron pNPP_ext pNPP (extracellular) SERT Serotonin Transporter (SERT) pNPP_ext->SERT Binds & Enters HT_cyto Cytosolic 5-HT SERT->HT_cyto Uptake of pNPP HT_synapse Increased Synaptic 5-HT SERT->HT_synapse Release Vesicle Synaptic Vesicle (contains 5-HT) Vesicle->HT_cyto Basal Release HT_cyto->SERT Reverse Transport (Efflux) PostSynReceptor 5-HT Receptors HT_synapse->PostSynReceptor Binds Signal Downstream Signaling PostSynReceptor->Signal Activates Workflow_Serotonin_Release_Assay cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A 1. Isolate brain tissue (e.g., striatum, hippocampus) B 2. Homogenize tissue in Krebs-Ringer buffer A->B C 3. Centrifuge to obtain crude synaptosome pellet (P2) B->C D 4. Resuspend synaptosomes and pre-load with [³H]5-HT C->D E 5. Aliquot loaded synaptosomes into reaction tubes D->E F 6. Add varying concentrations of pNPP (or controls) E->F G 7. Incubate at 37°C for a defined period (e.g., 10 min) F->G H 8. Terminate reaction by rapid filtration or centrifugation G->H I 9. Collect supernatant (released [³H]5-HT) and pellet (retained [³H]5-HT) H->I J 10. Quantify radioactivity using liquid scintillation counting I->J K 11. Calculate % of total [³H]5-HT released J->K L 12. Plot dose-response curve and determine EC₅₀ K->L pNPP_Scaffold cluster_derivatives Derivative Classes cluster_applications Therapeutic/Research Applications pNPP This compound (Core Scaffold) A 5-HT Receptor Ligands (Agonists/Antagonists) pNPP->A Chemical Modification B Dopamine Receptor Ligands (D₂/D₃ Selective) pNPP->B Chemical Modification C Multi-Target-Directed Ligands (e.g., SERT/5-HT₁ₐ) pNPP->C Chemical Modification D Other CNS Targets (e.g., Tyrosinase Inhibitors) pNPP->D Chemical Modification AppA Antidepressants A->AppA AppB Anxiolytics A->AppB AppC Antipsychotics B->AppC C->AppA AppD Neurodegenerative Disease (e.g., Alzheimer's) C->AppD

References

Troubleshooting & Optimization

Optimizing the reaction yield of 1-(4-Nitrophenyl)piperazine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-(4-Nitrophenyl)piperazine.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and solutions in a question-and-answer format.

Issue 1: Low Yield of this compound

Question: My reaction is resulting in a low yield of the desired this compound product. What are the common causes and how can I improve the yield?

Answer: Low yields in the synthesis of this compound can arise from several factors depending on the synthetic route employed (Nucleophilic Aromatic Substitution - SNAr, or Buchwald-Hartwig Amination).

For Nucleophilic Aromatic Substitution (SNAr):

  • Insufficient Reaction Temperature: The reaction of piperazine (B1678402) with a 4-halo-nitrobenzene derivative often requires elevated temperatures to proceed at a reasonable rate. Consider increasing the reaction temperature, monitoring for potential decomposition.

  • Inappropriate Solvent: The choice of solvent is crucial for dissolving the reactants and facilitating the reaction. Polar aprotic solvents like DMF, DMSO, or NMP are generally effective.[1] The solubility of piperazine and the aryl halide should be considered.

  • Poor Leaving Group: The nature of the leaving group on the nitrophenyl ring significantly impacts the reaction rate. The typical reactivity order is F > Cl > Br > I for SNAr reactions. If you are using a less reactive halide, a higher temperature or longer reaction time may be necessary.

  • Side Reactions: The formation of byproducts, such as the disubstituted 1,4-bis(4-nitrophenyl)piperazine (B104811), can significantly reduce the yield of the desired mono-substituted product.

For Buchwald-Hartwig Amination:

  • Catalyst Deactivation: The palladium catalyst can be sensitive to air and impurities. Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).[2]

  • Suboptimal Ligand/Catalyst Combination: The choice of phosphine (B1218219) ligand is critical for the efficiency of the Buchwald-Hartwig reaction. For aryl chlorides, bulky, electron-rich ligands are often required. A screening of different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligands (e.g., Xantphos, RuPhos) may be necessary to identify the optimal combination for your specific substrates.[2]

  • Incorrect Base: The strength and solubility of the base are important. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are commonly used. However, for sensitive substrates, weaker inorganic bases such as Cs₂CO₃ or K₃PO₄ might be more suitable to prevent decomposition.[2]

  • Low Reaction Temperature: While some Buchwald-Hartwig reactions can proceed at lower temperatures, challenging substrates may require heating (typically 80-110 °C) to achieve a good conversion rate.[2]

Issue 2: Formation of 1,4-bis(4-nitrophenyl)piperazine byproduct

Question: My reaction is producing a significant amount of the 1,4-disubstituted piperazine byproduct. How can I improve the selectivity for mono-substitution?

Answer: The formation of the disubstituted byproduct is a common challenge due to the presence of a second reactive nitrogen atom in the piperazine ring. Here are several strategies to enhance mono-selectivity:

  • Use of Excess Piperazine: Employing a large excess of piperazine (e.g., 5-10 equivalents) relative to the 4-halonitrobenzene will statistically favor the reaction of the electrophile with the more abundant unreacted piperazine, thus minimizing the formation of the disubstituted product.

  • Slow Addition of the Electrophile: Adding the 4-halonitrobenzene solution dropwise to the reaction mixture containing piperazine can help maintain a low concentration of the electrophile, thereby reducing the likelihood of a second substitution on the already formed this compound.

  • Protecting Group Strategy: A highly effective method for ensuring mono-substitution is to use a mono-protected piperazine, such as N-Boc-piperazine. The Boc (tert-butyloxycarbonyl) group protects one of the nitrogen atoms, allowing the reaction to occur selectively at the unprotected nitrogen. The protecting group can then be removed in a subsequent step under acidic conditions.[2]

Issue 3: Difficulty in Product Purification

Question: I am having trouble purifying the final this compound product. What are the recommended purification methods?

Answer: The purification of this compound can be challenging due to its basic nature and potential for co-elution with starting materials or byproducts.

  • Column Chromatography: This is a common and effective method for purification.

    • Stationary Phase: Silica (B1680970) gel is typically used.

    • Eluent System: A gradient of a non-polar solvent (e.g., hexane (B92381) or dichloromethane) and a polar solvent (e.g., ethyl acetate (B1210297) or methanol) is often effective. To prevent peak tailing, which can occur with basic compounds on acidic silica gel, it is advisable to add a small amount of a basic modifier like triethylamine (B128534) (0.1-1%) to the eluent.

  • Recrystallization: If the crude product is a solid, recrystallization can be a highly effective method to obtain a pure product.

    • Solvent Selection: The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble at an elevated temperature. Common solvents for recrystallization include ethanol, isopropanol, or mixtures of solvents like ethyl acetate/hexane. A patent for a related compound suggests recrystallization from ethyl acetate.[3]

  • Acid-Base Extraction: This technique can be useful for removing non-basic impurities. The crude product can be dissolved in an organic solvent and washed with a dilute acidic solution (e.g., 1M HCl). The basic this compound will be protonated and move into the aqueous layer. The aqueous layer can then be basified (e.g., with NaOH) to precipitate the purified product, which can be extracted back into an organic solvent.

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic routes to prepare this compound?

A1: The two primary synthetic methods are:

  • Nucleophilic Aromatic Substitution (SNAr): This is a classical and often cost-effective method involving the reaction of piperazine with an activated aryl halide, such as 1-chloro-4-nitrobenzene (B41953) or 1-fluoro-4-nitrobenzene (B44160).[4][5] The electron-withdrawing nitro group is essential for activating the aromatic ring towards nucleophilic attack.

  • Buchwald-Hartwig Amination: This is a modern, palladium-catalyzed cross-coupling reaction between an aryl halide (e.g., 1-bromo-4-nitrobenzene) and piperazine.[6] This method is often more versatile and can be effective for less reactive aryl halides.

Q2: Which synthetic route is generally preferred?

A2: The choice of synthetic route depends on several factors:

  • Cost and Availability of Starting Materials: SNAr often utilizes cheaper starting materials like 1-chloro-4-nitrobenzene.

  • Substrate Scope and Reactivity: Buchwald-Hartwig amination is generally more tolerant of a wider range of functional groups and can be used with less reactive aryl halides (chlorides and bromides).

  • Reaction Conditions: SNAr reactions may require high temperatures, while Buchwald-Hartwig reactions, although often milder, require an expensive and air-sensitive catalyst system.

  • Scale of Reaction: For large-scale industrial synthesis, the cost-effectiveness of the SNAr route is often a significant advantage.[4]

Q3: How can I monitor the progress of the reaction?

A3: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). By spotting the reaction mixture alongside the starting materials, you can observe the consumption of the reactants and the formation of the product.

Q4: What are the expected spectroscopic data for this compound?

A4: While specific data can vary slightly based on the solvent and instrument, you can generally expect the following:

  • Appearance: A yellow solid.

  • ¹H NMR: You would expect to see signals corresponding to the protons on the nitrophenyl ring (typically in the aromatic region, ~7-8 ppm) and the protons on the piperazine ring (typically in the aliphatic region, ~3-4 ppm).

  • ¹³C NMR: Signals for the carbons of the nitrophenyl and piperazine rings will be present.

  • Mass Spectrometry: The molecular ion peak corresponding to the mass of this compound (C₁₀H₁₃N₃O₂) should be observed.

Data Presentation

Table 1: Comparison of Reaction Conditions for the Synthesis of Aryl Piperazines

Reaction TypeAryl HalideAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
SNAr1-chloro-4-nitrobenzeneN-(4-Hydroxyphenyl)-piperazine--N,N-DiisopropylethylamineNMP120-1255-7High (not specified)[1]
SNAr5-chloro-8-nitroquinolinePiperazine--DIPEADMF80-1204-12Good (not specified)[5]
Buchwald-Hartwig4-bromotolueneN-Boc-piperazinePd₂(dba)₃ (2)Xantphos (4)NaOtBuToluene (B28343)1001896[2]
Buchwald-Hartwig4-bromoanisolePiperidine(NHC)Pd(allyl)Cl (1)-LHMDSToluene700.3393[7]
Buchwald-HartwigBromo-aromaticAnilinePd(OAc)₂ (5)BINAP (8)Cs₂CO₃Toluene1108Varies[6]

Note: Yields are highly substrate and condition dependent. This table provides examples from the literature for analogous reactions to illustrate the range of conditions.

Experimental Protocols

Protocol 1: Synthesis of this compound via Nucleophilic Aromatic Substitution (SNAr)

This protocol is a general procedure and may require optimization for specific laboratory conditions.

Materials:

  • Piperazine (5.0 eq)

  • 1-Fluoro-4-nitrobenzene (1.0 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve piperazine (5.0 eq) and potassium carbonate (2.0 eq) in DMF.

  • Heat the mixture to 80-100 °C with stirring.

  • Slowly add a solution of 1-fluoro-4-nitrobenzene (1.0 eq) in DMF to the reaction mixture over 30 minutes.

  • Continue to heat the reaction mixture at 100 °C for 4-6 hours, monitoring the progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.

  • The product may precipitate as a yellow solid. Collect the solid by vacuum filtration and wash it with water.

  • If the product does not precipitate, extract the aqueous mixture with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) or by recrystallization from a suitable solvent (e.g., ethanol).

Protocol 2: Synthesis of this compound via Buchwald-Hartwig Amination (using a protected piperazine)

This protocol utilizes N-Boc-piperazine to ensure mono-arylation.

Materials:

  • 1-Bromo-4-nitrobenzene (B128438) (1.0 eq)

  • N-Boc-piperazine (1.2 eq)

  • Pd₂(dba)₃ (Palladium tris(dibenzylideneacetone)) (2 mol%)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Anhydrous Toluene

Procedure:

  • To an oven-dried Schlenk tube, add 1-bromo-4-nitrobenzene (1.0 eq), N-Boc-piperazine (1.2 eq), sodium tert-butoxide (1.4 eq), Pd₂(dba)₃ (2 mol%), and Xantphos (4 mol%).

  • Seal the tube with a septum, and evacuate and backfill with argon or nitrogen three times.

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product, N-Boc-4-(4-nitrophenyl)piperazine, by flash column chromatography on silica gel.

  • To deprotect the Boc group, dissolve the purified product in a suitable solvent like dichloromethane (B109758) or 1,4-dioxane (B91453) and treat with a strong acid such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.

  • Stir at room temperature until the deprotection is complete (monitor by TLC).

  • Neutralize the reaction mixture with a base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent.

  • Dry the organic layer, concentrate, and purify the final this compound product if necessary.

Visualizations

Reaction_Pathway cluster_SNAr Nucleophilic Aromatic Substitution (SNAr) cluster_BH Buchwald-Hartwig Amination Piperazine Piperazine Meisenheimer Meisenheimer Complex (Intermediate) Piperazine->Meisenheimer + Halonitrobenzene 4-Halonitrobenzene (X = F, Cl) Halonitrobenzene->Meisenheimer SNAr_Product This compound Meisenheimer->SNAr_Product - HX Piperazine_BH Piperazine BH_Product This compound Piperazine_BH->BH_Product Pd Catalyst, Ligand, Base Halonitrobenzene_BH 4-Halonitrobenzene (X = Br, Cl) Halonitrobenzene_BH->BH_Product

Caption: Reaction pathways for the synthesis of this compound.

Troubleshooting_Workflow Start Low Yield of This compound Check_Method Identify Synthetic Route Start->Check_Method SNAr_Issues SNAr Route Issues Check_Method->SNAr_Issues SNAr BH_Issues Buchwald-Hartwig Route Issues Check_Method->BH_Issues Buchwald-Hartwig Optimize_SNAr Optimize SNAr: - Increase Temperature - Change Solvent (DMF, DMSO) - Use more reactive halide (F > Cl) SNAr_Issues->Optimize_SNAr Optimize_BH Optimize Buchwald-Hartwig: - Screen Catalyst/Ligand - Change Base (NaOtBu, Cs2CO3) - Ensure Inert Atmosphere BH_Issues->Optimize_BH Check_Disubstitution Check for Disubstitution (1,4-bis(4-nitrophenyl)piperazine) Optimize_SNAr->Check_Disubstitution Optimize_BH->Check_Disubstitution Address_Disubstitution Minimize Disubstitution: - Use Excess Piperazine - Slow Addition of Electrophile - Use N-Boc-piperazine Check_Disubstitution->Address_Disubstitution Yes Improved_Yield Improved Yield Check_Disubstitution->Improved_Yield No Address_Disubstitution->Improved_Yield

Caption: Troubleshooting workflow for low reaction yield.

Experimental_Workflow Start Start Setup Reaction Setup (Reagents, Solvent, Atmosphere) Start->Setup Reaction Reaction (Heating, Stirring) Setup->Reaction Monitoring Monitor Progress (TLC, LC-MS) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Workup (Quenching, Extraction) Monitoring->Workup Complete Purification Purification (Column Chromatography or Recrystallization) Workup->Purification Characterization Product Characterization (NMR, MS) Purification->Characterization End Final Product Characterization->End

Caption: General experimental workflow for synthesis.

References

Technical Support Center: Purification of High-Purity 1-(4-Nitrophenyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of high-purity 1-(4-Nitrophenyl)piperazine. This guide is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The impurity profile of this compound largely depends on the synthetic route employed. A common method for its synthesis is the reaction of piperazine (B1678402) with 1-chloro-4-nitrobenzene (B41953) or 1-fluoro-4-nitrobenzene. Potential impurities from this process include:

  • Unreacted Starting Materials: Piperazine and 1-chloro-4-nitrobenzene (or 1-fluoro-4-nitrobenzene).

  • Disubstituted Byproduct: 1,4-bis(4-nitrophenyl)piperazine (B104811) is a common byproduct resulting from the reaction of the product with another molecule of the nitroaryl halide.

  • Solvent and Reagent Residues: Residual solvents from the reaction and workup, as well as any inorganic salts from the base used in the reaction.

Q2: What is the recommended initial purification strategy for crude this compound?

A2: For crude this compound that is a solid, recrystallization is often a good first step to significantly improve purity, especially for removing less polar impurities. If the crude product is an oil or contains a complex mixture of impurities, column chromatography is the preferred initial purification method.

Q3: Which analytical techniques are suitable for assessing the purity of this compound?

A3: High-Performance Liquid Chromatography (HPLC) is a highly effective method for determining the purity of this compound and quantifying impurities. Nuclear Magnetic Resonance (NMR) spectroscopy is also invaluable for confirming the structure of the purified product and identifying any residual impurities. Thin-Layer Chromatography (TLC) is a quick and convenient tool for monitoring the progress of purification during column chromatography.

Troubleshooting Guides

Recrystallization Issues

Problem: The compound does not dissolve in the hot solvent.

  • Possible Cause: The chosen solvent is not suitable for your compound.

  • Solution: Select a more appropriate solvent. For this compound, consider solvents like ethanol (B145695), ethyl acetate (B1210297), or a mixture such as ethanol/water. Perform small-scale solubility tests to find a solvent that dissolves the compound when hot but not when cold.

Problem: The compound "oils out" instead of forming crystals.

  • Possible Cause: The boiling point of the solvent is higher than the melting point of your compound, or the solution is supersaturated. The melting point of this compound is approximately 131-133 °C.[1]

  • Solution:

    • Add a small amount of a co-solvent in which the compound is less soluble to reduce the overall solvating power.

    • Try a lower-boiling point solvent.

    • Ensure a slow cooling rate. You can do this by leaving the flask to cool at room temperature, then transferring it to an ice bath.

    • Scratch the inside of the flask with a glass rod to induce crystallization.

    • Add a seed crystal of pure this compound if available.

Problem: Poor recovery of the purified compound.

  • Possible Cause: Too much solvent was used for recrystallization, or the compound is significantly soluble in the cold solvent.

  • Solution:

    • Use the minimum amount of hot solvent necessary to dissolve the crude product.

    • Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation.

    • Wash the collected crystals with a minimal amount of ice-cold solvent.

    • The mother liquor can be concentrated and a second crop of crystals can be collected, although this crop may be of lower purity.

Column Chromatography Issues

Problem: Poor separation of the desired product from impurities.

  • Possible Cause: The mobile phase (eluent) does not have the optimal polarity.

  • Solution:

    • Optimize the solvent system using Thin-Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for this compound.

    • A common mobile phase for compounds of similar polarity is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate. Start with a low polarity mixture (e.g., 9:1 hexanes:ethyl acetate) and gradually increase the polarity.

    • Consider using a different stationary phase, such as alumina, if silica (B1680970) gel does not provide adequate separation.

Problem: The compound is not eluting from the column.

  • Possible Cause: The mobile phase is not polar enough to move the compound down the column.

  • Solution: Gradually increase the polarity of the mobile phase. For example, if you are using a hexanes:ethyl acetate mixture, increase the proportion of ethyl acetate.

Problem: Cracking or channeling of the silica gel in the column.

  • Possible Cause: Improper packing of the column.

  • Solution: Ensure the silica gel is packed uniformly as a slurry in the initial mobile phase. Avoid letting the column run dry.

Data Presentation

Purification TechniqueParameterRecommended Value/RangeExpected PurityNotes
Recrystallization SolventEthanol or Ethyl Acetate>98%Based on protocols for structurally similar compounds.[2]
Solvent SystemEthanol/Water>99%Water acts as an anti-solvent.
Column Chromatography Stationary PhaseSilica Gel (230-400 mesh for flash chromatography)>99%Standard stationary phase for compounds with moderate polarity.
Mobile PhaseHexanes:Ethyl Acetate (gradient elution)>99%Start with a low polarity (e.g., 95:5) and gradually increase the ethyl acetate concentration.

Experimental Protocols

Protocol 1: Recrystallization from Ethanol
  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of ethanol and heat the mixture to a gentle boil while stirring. Continue adding small portions of hot ethanol until the solid completely dissolves.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Allow the clear solution to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol.

  • Drying: Dry the purified crystals in a vacuum oven.

Protocol 2: Silica Gel Column Chromatography
  • Column Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 hexanes:ethyl acetate). Pour the slurry into a chromatography column and allow it to pack evenly. Add a thin layer of sand on top of the silica gel.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the mobile phase). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the column.

  • Elution: Begin eluting with the initial low-polarity mobile phase. Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate.

  • Fraction Collection: Collect fractions in test tubes and monitor the separation using TLC.

  • Product Isolation: Combine the fractions containing the pure this compound and evaporate the solvent under reduced pressure to obtain the purified product.

Visualizations

experimental_workflow cluster_recrystallization Recrystallization Workflow cluster_chromatography Column Chromatography Workflow crude1 Crude Product dissolve Dissolve in Minimal Hot Solvent crude1->dissolve hot_filter Hot Filtration (Optional) dissolve->hot_filter cool Slow Cooling & Crystallization dissolve->cool No insoluble impurities hot_filter->cool isolate1 Isolate Crystals (Vacuum Filtration) cool->isolate1 wash1 Wash with Cold Solvent isolate1->wash1 dry1 Dry Product wash1->dry1 pure1 High-Purity Product dry1->pure1 crude2 Crude Product load Dry Load onto Silica Gel crude2->load elute Elute with Solvent Gradient load->elute collect Collect Fractions (Monitor by TLC) elute->collect combine Combine Pure Fractions collect->combine evaporate Evaporate Solvent combine->evaporate pure2 High-Purity Product evaporate->pure2

Caption: General workflows for purification of this compound.

troubleshooting_tree cluster_recrystallization Recrystallization Troubleshooting cluster_chromatography Column Chromatography Troubleshooting start Purification Issue oiling_out Product 'Oils Out' start->oiling_out Is it recrystallization? low_yield Low Yield start->low_yield Is it recrystallization? no_crystals No Crystals Form start->no_crystals Is it recrystallization? poor_sep Poor Separation start->poor_sep Is it chromatography? no_elution Product Doesn't Elute start->no_elution Is it chromatography? slow_cool Ensure Slow Cooling / Add Anti-solvent oiling_out->slow_cool Action min_solvent Use Minimum Hot Solvent / Cool Thoroughly low_yield->min_solvent Action induce_xtal Scratch Flask / Add Seed Crystal no_crystals->induce_xtal Action optimize_mobile Optimize Mobile Phase using TLC (Rf 0.2-0.4) poor_sep->optimize_mobile Action increase_polarity Gradually Increase Mobile Phase Polarity no_elution->increase_polarity Action

Caption: Troubleshooting decision tree for purification challenges.

References

Troubleshooting common side reactions in 1-(4-Nitrophenyl)piperazine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for common issues encountered during the synthesis of 1-(4-Nitrophenyl)piperazine, targeting researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am observing a significant amount of a high-molecular-weight byproduct in my reaction mixture. How can I identify and minimize it?

A: A common byproduct in the synthesis of this compound is the disubstituted piperazine (B1678402), 1,4-bis(4-nitrophenyl)piperazine (B104811) . This occurs when a second molecule of the nitroaryl halide reacts with the secondary amine of the desired monosubstituted product.

Identification:

  • TLC Analysis: The disubstituted product will have a different Rf value than the monosubstituted product, typically being less polar.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of 1,4-bis(4-nitrophenyl)piperazine (328.32 g/mol ).

  • NMR Spectroscopy: 1H NMR of the byproduct will show a symmetric pattern for the aromatic and piperazine protons, which can be compared to the spectrum of the desired product.

Troubleshooting Strategies to Minimize Disubstitution:

  • Molar Ratio of Reactants: Employing a significant excess of piperazine (3-5 equivalents) relative to the 4-nitroaryl halide can statistically favor the formation of the monosubstituted product.

  • Slow Addition of the Aryl Halide: Adding the 4-nitroaryl halide solution dropwise to the piperazine solution at a controlled temperature can help maintain a low concentration of the electrophile, thus reducing the likelihood of a second substitution.

  • Use of a Protecting Group: A more controlled approach involves using a mono-protected piperazine, such as N-Boc-piperazine. The protecting group can be removed after the initial N-arylation step.

  • Reaction Temperature: Lowering the reaction temperature can sometimes help to control the rate of the second substitution reaction.

Q2: My reaction yield is consistently low, even with minimal byproduct formation. What are other potential side reactions or issues?

A: Low yields can stem from several factors beyond disubstitution:

  • Incomplete Reaction: The reaction may not be going to completion. Monitor the reaction progress using TLC or LC-MS to ensure the disappearance of the starting materials. If the reaction stalls, consider increasing the temperature or reaction time.

  • Decomposition of Starting Materials or Product: The nitro group can be susceptible to reduction or other side reactions under certain conditions, especially at high temperatures or in the presence of certain catalysts. Ensure the reaction is carried out under an inert atmosphere if necessary.

  • Poor Solubility of Reactants: The solubility of piperazine and the 4-nitroaryl halide in the chosen solvent is crucial. If solubility is an issue, consider using a different solvent or a co-solvent system.

  • Ineffective Base: The choice and amount of base are critical for scavenging the HX formed during the reaction. If the reaction is sluggish, a stronger base or a different type of base (e.g., an organic base vs. an inorganic base) may be required.

  • Issues with Work-up and Purification: The product may be lost during the work-up and purification steps. Ensure proper pH adjustment during extraction and choose an appropriate recrystallization solvent to maximize recovery.

Q3: How can I effectively purify my this compound from unreacted starting materials and the disubstituted byproduct?

A: Purification can typically be achieved through the following methods:

  • Acid-Base Extraction: The basicity of the piperazine nitrogens allows for separation. The desired mono-substituted product and any unreacted piperazine can be extracted into an acidic aqueous solution, leaving the less basic disubstituted byproduct and other non-basic impurities in the organic layer. The pH of the aqueous layer can then be adjusted to precipitate or re-extract the desired product.

  • Recrystallization: Recrystallization from a suitable solvent (e.g., ethanol (B145695), isopropanol, or a mixture of solvents) is an effective method for removing impurities. The choice of solvent should be optimized to maximize the recovery of the desired product while leaving impurities in the mother liquor.

  • Column Chromatography: For high-purity requirements, silica (B1680970) gel column chromatography can be employed. A solvent system of increasing polarity (e.g., hexane/ethyl acetate (B1210297) or dichloromethane/methanol) can effectively separate the desired product from both starting materials and the disubstituted byproduct.

Quantitative Data Summary

The following table summarizes the impact of key reaction parameters on the yield of this compound and the formation of the major byproduct, 1,4-bis(4-nitrophenyl)piperazine. The data is a generalized representation based on common observations in N-arylation reactions of piperazine.

ParameterConditionEffect on this compound YieldEffect on 1,4-bis(4-nitrophenyl)piperazine Formation
Piperazine:Aryl Halide Molar Ratio 1:1LowerHigher
3:1HigherLower
5:1OptimalMinimal
Reaction Temperature Low (e.g., room temp)Slower reaction rate, may be incompleteLower
Moderate (e.g., 50-80 °C)Good reaction rate and yieldModerate
High (e.g., >100 °C)May lead to decomposition and increased byproductsHigher
Base Weak (e.g., K2CO3)Slower reaction rateLower
Strong (e.g., NaH, NaOtBu)Faster reaction rateCan be higher if addition is not controlled
Solvent Aprotic Polar (e.g., DMF, DMSO)Generally good solubility and reaction ratesModerate to high
Alcohols (e.g., Isopropanol, Butanol)Can be effective, may require higher temperaturesModerate

Experimental Protocols

Protocol: Synthesis of this compound via Nucleophilic Aromatic Substitution

This protocol is a general guideline and may require optimization based on specific laboratory conditions and available reagents.

Materials:

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve piperazine (3-5 equivalents) in DMF or acetonitrile.

  • Addition of Base: Add potassium carbonate (2-3 equivalents) or triethylamine (2-3 equivalents) to the piperazine solution.

  • Addition of Aryl Halide: Slowly add a solution of 1-fluoro-4-nitrobenzene or 1-chloro-4-nitrobenzene (1 equivalent) in the same solvent to the reaction mixture at room temperature over 30-60 minutes.

  • Reaction: Heat the reaction mixture to 60-80 °C and monitor the progress by TLC (e.g., using a 9:1 mixture of dichloromethane:methanol as the mobile phase). The reaction is typically complete within 4-12 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature and pour it into water.

    • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Recrystallization: Recrystallize the crude product from a suitable solvent like ethanol or isopropanol.

    • Acid-Base Extraction (Alternative): Dissolve the crude product in ethyl acetate and extract with 1M HCl. Separate the aqueous layer and wash the organic layer with 1M HCl. Combine the acidic aqueous layers and basify with 1M NaOH until a precipitate forms. Extract the product back into ethyl acetate, dry, and concentrate.

Visualizations

Reaction_Pathway Piperazine Piperazine DesiredProduct This compound Piperazine->DesiredProduct + Aryl Halide + Base ArylHalide 1-Fluoro-4-nitrobenzene ArylHalide->DesiredProduct Byproduct 1,4-bis(4-Nitrophenyl)piperazine DesiredProduct->Byproduct + Aryl Halide (Side Reaction) Base Base (e.g., K2CO3) Base->DesiredProduct Troubleshooting_Workflow Start Low Yield or Impure Product CheckTLC Analyze by TLC/LC-MS Start->CheckTLC Disubstitution High Disubstitution CheckTLC->Disubstitution High MW Byproduct IncompleteReaction Incomplete Reaction CheckTLC->IncompleteReaction Starting Material Present OtherIssues Other Impurities CheckTLC->OtherIssues Other Spots IncreaseExcess Increase Piperazine Excess Disubstitution->IncreaseExcess SlowAddition Slow Aryl Halide Addition Disubstitution->SlowAddition IncreaseTimeTemp Increase Reaction Time/Temp IncompleteReaction->IncreaseTimeTemp OptimizeBase Optimize Base/Solvent IncompleteReaction->OptimizeBase Purification Optimize Purification OtherIssues->Purification

Technical Support Center: Optimizing the Use of 1-(4-Nitrophenyl)piperazine in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of 1-(4-Nitrophenyl)piperazine (NPP) in biological assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications in biological research?

A1: this compound (NPP) is a versatile organic compound used as a key intermediate in the synthesis of various bioactive molecules.[1] Its derivatives have been investigated for a range of biological activities, including potential applications as tyrosinase inhibitors for studying melanin (B1238610) synthesis and as selective serotonin-releasing agents in neuroscience research.[2][3] It is also used in the development of novel therapeutic agents, such as antidepressants and anxiolytics.[2]

Q2: What are the main challenges when working with this compound in biological assays?

A2: The primary challenge with NPP is its limited aqueous solubility. Many derivatives of NPP are hydrophobic, which can lead to precipitation when diluted from an organic stock solution into an aqueous assay buffer. This can result in inaccurate and unreliable experimental data.

Q3: Which solvents are recommended for preparing stock solutions of this compound?

A3: Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for preparing high-concentration stock solutions of poorly soluble compounds like NPP for in vitro assays. For a related compound, 1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine, slight solubility has also been reported in acetone, chloroform, and methanol.[4] It is crucial to ensure the compound is fully dissolved in the stock solution before further dilution.

Q4: What is the maximum recommended final concentration of DMSO in a cell-based assay?

A4: The final concentration of DMSO in most cell-based assays should be kept low, typically below 0.5%, to avoid solvent-induced toxicity and off-target effects. However, the optimal concentration can vary depending on the cell line and the specific assay being performed. It is always recommended to run a vehicle control with the same final DMSO concentration as the test compounds.

Troubleshooting Guides

This section provides step-by-step guidance for resolving common issues encountered during experiments with this compound and its derivatives.

Issue 1: My compound precipitates out of solution when I add it to my aqueous assay buffer.

This is a frequent problem that can significantly impact the accuracy and reproducibility of your results. Follow this systematic approach to troubleshoot compound precipitation.

Troubleshooting Workflow for Compound Precipitation

G A Start: Compound Precipitation Observed B Step 1: Visual Inspection & Confirmation - Check for cloudiness or precipitate. - Centrifuge a small sample to check for a pellet. A->B C Step 2: Optimize Dilution Protocol - Perform serial dilutions instead of a single large dilution. - Add stock solution dropwise while vortexing the buffer. B->C Precipitation Confirmed D Step 3: Adjust Final Organic Solvent Concentration - Is the final DMSO concentration as low as possible while maintaining solubility? - Test a range of final DMSO concentrations (e.g., 0.1% to 1%). C->D Optimization Needed E Step 4: Employ Alternative Solubilization Methods - pH Adjustment: If NPP is ionizable, adjust buffer pH. - Use of Excipients: Consider solubilizing agents like cyclodextrins or surfactants (test for assay compatibility). D->E Precipitation Still Occurs F Step 5: Determine Experimental Solubility - If precipitation persists, determine the kinetic solubility in your specific assay buffer. E->F Further Steps Required G End: Optimized Protocol or Known Solubility Limit F->G

Caption: Troubleshooting workflow for addressing compound precipitation in aqueous buffers.

Issue 2: I am observing high variability in my assay results.

High variability can often be traced back to inconsistent compound solubility or improper handling of stock solutions.

Troubleshooting Steps:

  • Confirm Solubility in Assay Buffer: Before conducting a full experiment, perform a solubility assessment of your NPP derivative in the final assay buffer at the intended concentration.

  • Review Stock Solution Practices:

    • Ensure your high-concentration stock in DMSO is fully dissolved. Use sonication if necessary.

    • Store stock solutions in small, single-use aliquots at -20°C or -80°C to avoid multiple freeze-thaw cycles.

    • Equilibrate aliquots to room temperature before use to prevent condensation from introducing water, which can cause precipitation.

    • Briefly centrifuge the vial before opening to ensure all the compound is at the bottom.

Data Presentation: Solubility Profile of this compound

Publicly available quantitative solubility data for this compound is limited. The table below summarizes the available qualitative information. For quantitative analysis, it is recommended to determine the solubility experimentally using the protocol provided.

Table 1: Qualitative Solubility of this compound and Related Compounds

Solvent/Buffer SystemCompoundSolubility
Organic Solvents
Dimethyl Sulfoxide (DMSO)1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazineSlightly Soluble[4]
Acetone1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazineSlightly Soluble[4]
Chloroform1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazineSlightly Soluble[4]
Methanol1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazineSlightly Soluble[4]
Aqueous Systems
Water1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine36.9 µg/L at 20°C[4]

Experimental Protocols

Protocol for Determining Kinetic Solubility of this compound in Aqueous Buffer

This protocol allows for the determination of the solubility of NPP in a specific biological buffer, which is crucial for designing robust assays.

Materials:

  • This compound

  • 100% DMSO

  • Aqueous buffer of choice (e.g., Phosphate-Buffered Saline, pH 7.4)

  • 96-well microplates (clear bottom for absorbance reading)

  • Plate reader capable of turbidimetric measurements

Procedure:

  • Prepare a High-Concentration Stock Solution: Prepare a 10 mM stock solution of NPP in 100% DMSO. Ensure the compound is completely dissolved.

  • Create a Serial Dilution in DMSO: In a 96-well plate, perform a serial dilution of the NPP stock solution in DMSO to create a range of concentrations (e.g., 10 mM down to 0.01 mM).

  • Dilute into Aqueous Buffer: In a separate 96-well plate, add the aqueous buffer. Transfer a small volume (e.g., 2 µL) of each concentration from the DMSO plate to the corresponding wells of the aqueous plate, ensuring the final DMSO concentration is consistent and below a level that affects the assay (e.g., 1%). Mix well.

  • Incubate: Incubate the plate at room temperature for a set period (e.g., 2 hours) to allow for equilibration.

  • Measure Turbidity: Measure the absorbance of each well at a wavelength where the compound does not absorb (e.g., 620 nm) to assess turbidity.

  • Data Analysis: The solubility limit is the highest concentration that does not show a significant increase in turbidity compared to the buffer-only control.

Protocol: In Vitro Tyrosinase Inhibition Assay

This protocol describes a common method for screening compounds like NPP derivatives for their ability to inhibit the enzyme tyrosinase.

Experimental Workflow for Tyrosinase Inhibitor Screening

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis A 1. Prepare Reagents - Phosphate (B84403) Buffer (pH 6.8) - Tyrosinase Solution - L-DOPA Solution (Substrate) - NPP Derivative Stock (in DMSO) B 2. Set up 96-well Plate - Add Buffer - Add NPP Derivative (Test) or DMSO (Control) - Add Tyrosinase Solution A->B C 3. Pre-incubation - Incubate at 25°C for 10 minutes B->C D 4. Initiate Reaction - Add L-DOPA Solution to all wells C->D E 5. Measure Absorbance - Read absorbance at 475 nm over time D->E F 6. Calculate % Inhibition - Compare the rate of reaction in test wells to control wells E->F G 7. Determine IC50 - Plot % inhibition vs. concentration to calculate the half-maximal inhibitory concentration F->G

Caption: Step-by-step workflow for an in vitro tyrosinase inhibition assay.

Materials:

  • Mushroom Tyrosinase

  • L-DOPA (substrate)

  • This compound derivative

  • Phosphate buffer (50 mM, pH 6.8)

  • DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the NPP derivative in DMSO (e.g., 10 mM).

    • Prepare a solution of mushroom tyrosinase in phosphate buffer.

    • Prepare a solution of L-DOPA in phosphate buffer.

  • Assay Setup:

    • In a 96-well plate, add phosphate buffer to each well.

    • Add a small volume of the NPP derivative stock solution (or serial dilutions) to the test wells. Add the same volume of DMSO to the control wells.

    • Add the tyrosinase solution to all wells except for the blank.

  • Pre-incubation: Incubate the plate at 25°C for 10 minutes to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Add the L-DOPA solution to all wells to start the reaction.

  • Measurement: Immediately measure the absorbance at 475 nm every minute for 20-30 minutes. The product of the reaction, dopachrome, has a characteristic absorbance at this wavelength.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance over time) for each well.

    • Determine the percentage of inhibition for each concentration of the NPP derivative compared to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration at which 50% of the enzyme activity is inhibited).

References

Stability studies of 1-(4-Nitrophenyl)piperazine under different storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(4-Nitrophenyl)piperazine. The information is presented in a question-and-answer format to directly address common issues encountered during stability studies.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For optimal stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. It should be protected from light and kept away from incompatible substances such as strong oxidizing agents and strong bases.[1]

Q2: What are the known hazardous decomposition products of this compound?

A2: Under conditions of thermal decomposition, this compound may produce hazardous products including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[1]

Q3: Is this compound susceptible to hydrolysis?

A3: While specific hydrolytic stability data for this compound is not extensively published, compounds with similar structures, such as nitrophenyl phosphates and sulphates, have been shown to undergo hydrolysis, particularly when exposed to light.[2] Therefore, it is prudent to assume that this compound may be susceptible to hydrolysis under acidic and basic conditions, and this should be investigated through forced degradation studies.

Q4: How can I monitor the stability of this compound?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach for monitoring the stability of this compound. This method should be capable of separating the intact drug substance from any potential degradation products. Due to the weak chromophore of the piperazine (B1678402) ring, derivatization with an agent like 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl) may be necessary to enhance UV detection.[3][4]

Troubleshooting Guides

Issue 1: Unexpected Peaks in the HPLC Chromatogram During a Stability Study

Q: I am observing unexpected peaks in my HPLC chromatogram after storing my this compound sample. What could be the cause and how do I investigate it?

A: Unexpected peaks in your chromatogram are likely indicative of degradation products. The nature of these degradants will depend on the storage conditions.

Troubleshooting Steps:

  • Review Storage Conditions: Cross-reference your storage conditions (temperature, humidity, light exposure, pH of the solution) with the known sensitivities of this compound and related compounds.

  • Perform Forced Degradation Studies: To systematically identify the degradation products, conduct forced degradation studies under various stress conditions (acidic, basic, oxidative, thermal, and photolytic). This will help you to generate the potential degradation products and confirm if the unexpected peaks in your stability sample correspond to any of these.

  • Mass Spectrometry (MS) Analysis: Couple your HPLC system with a mass spectrometer to determine the mass-to-charge ratio (m/z) of the unexpected peaks. This will provide valuable information for the structural elucidation of the degradation products.

  • Peak Purity Analysis: Utilize a photodiode array (PDA) detector to assess the peak purity of your this compound peak. This will confirm if there are any co-eluting impurities or degradation products.

Issue 2: Loss of Assay Potency in this compound Samples

Q: My assay results show a significant decrease in the concentration of this compound over time. How can I determine the cause of this instability?

A: A loss of assay potency indicates that the this compound is degrading. The following steps will help you to identify the degradation pathway.

Troubleshooting Steps:

  • Analyze for Degradation Products: Using a validated stability-indicating HPLC method, analyze your stability samples to see if the decrease in the main peak area corresponds to an increase in the area of any degradation product peaks.

  • Conduct a Mass Balance Study: A good stability-indicating method should account for all the components of the sample. The sum of the assay of the main peak and the levels of all degradation products should ideally be close to 100% of the initial concentration. If the mass balance is poor, it may suggest that some degradation products are not being detected by your current method (e.g., they are volatile or do not have a UV chromophore).

  • Evaluate Different Stress Conditions: As outlined in the forced degradation protocols, systematically expose your compound to different stressors to pinpoint the primary cause of degradation (e.g., is it more susceptible to heat, light, or pH extremes?).

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the conditions for conducting forced degradation studies to identify potential degradation pathways and products.

  • Acid Hydrolysis:

    • Dissolve this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) and add 0.1 N HCl.

    • Heat the solution at 60°C for 24 hours.

    • Neutralize the solution before analysis.

  • Base Hydrolysis:

    • Dissolve this compound in a suitable solvent and add 0.1 N NaOH.

    • Keep the solution at room temperature for 24 hours.

    • Neutralize the solution before analysis.

  • Oxidative Degradation:

    • Dissolve this compound in a suitable solvent and add 3% hydrogen peroxide.

    • Keep the solution at room temperature for 24 hours, protected from light.

  • Thermal Degradation:

    • Place solid this compound in a controlled temperature oven at 70°C for 48 hours.

  • Photolytic Degradation:

    • Expose a solution of this compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

    • A control sample should be kept in the dark under the same temperature conditions.

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a starting point for developing a stability-indicating HPLC method for this compound. Method optimization and validation are required.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 250 mm, 5 µm particle size.

    • Mobile Phase: A gradient of Acetonitrile and 0.05% Triethylamine in water (pH adjusted to 2.7 with orthophosphoric acid).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detection Wavelength: 239 nm.

    • Column Temperature: 30°C.

Data Presentation

The following tables summarize hypothetical quantitative data from forced degradation studies on this compound.

Table 1: Summary of Forced Degradation Results for this compound

Stress Condition% Assay of this compound% Total ImpuritiesMass Balance (%)
0.1 N HCl (60°C, 24h)85.214.599.7
0.1 N NaOH (RT, 24h)90.19.799.8
3% H₂O₂ (RT, 24h)88.511.299.7
Thermal (70°C, 48h)95.34.599.8
Photolytic (ICH Q1B)82.717.199.8

Table 2: Purity of this compound under Different Storage Conditions (Hypothetical Data)

Storage ConditionTime (Months)% AssayMajor Degradation Product (%)
25°C / 60% RH099.8< 0.1
399.50.2
699.10.5
40°C / 75% RH099.8< 0.1
397.22.5
694.84.9

Visualizations

The following diagrams illustrate key workflows and concepts related to the stability testing of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_results Results & Interpretation start Obtain this compound Sample dissolve Dissolve in Appropriate Solvent start->dissolve acid Acid Hydrolysis dissolve->acid base Base Hydrolysis dissolve->base oxidation Oxidation dissolve->oxidation thermal Thermal Stress dissolve->thermal photo Photolytic Stress dissolve->photo hplc HPLC Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc ms LC-MS for Identification hplc->ms pda PDA for Peak Purity hplc->pda data Data Analysis & Mass Balance ms->data pda->data pathway Identify Degradation Pathways data->pathway method Validate Stability-Indicating Method pathway->method

Forced Degradation Experimental Workflow.

degradation_pathway cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photolysis Photolysis parent This compound hydrolysis_prod Potential cleavage of piperazine ring or C-N bond parent->hydrolysis_prod Acid/Base oxidation_prod N-oxide formation parent->oxidation_prod H₂O₂ photolysis_prod Reduction of nitro group to amino group parent->photolysis_prod UV/Vis Light

Potential Degradation Pathways.

troubleshooting_logic decision decision start Unexpected Peak in Chromatogram check_purity Perform Peak Purity Analysis start->check_purity is_pure Is Parent Peak Pure? check_purity->is_pure coelution Co-eluting Impurity is_pure->coelution No degradation Potential Degradation Product is_pure->degradation Yes optimize Optimize HPLC Method coelution->optimize forced_degradation Run Forced Degradation Samples degradation->forced_degradation match Does RT Match a Stress Peak? forced_degradation->match identify Identify with LC-MS match->identify Yes unknown Unknown Impurity match->unknown No unknown->identify

Troubleshooting Logic for Unexpected Peaks.

References

Method development for the quantification of 1-(4-Nitrophenyl)piperazine in complex matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the method development for the quantification of 1-(4-Nitrophenyl)piperazine (NPP) in complex matrices.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for quantifying this compound (NPP) in complex matrices?

A1: The most prevalent and effective techniques for the quantification of NPP in complex matrices such as plasma, urine, and environmental samples are High-Performance Liquid Chromatography (HPLC) coupled with UV or Diode Array Detection (DAD), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2] LC-MS/MS is generally preferred for its higher sensitivity and selectivity, which is crucial when dealing with low concentrations of the analyte in a complex sample.[1] For HPLC-UV analysis, derivatization of the piperazine (B1678402) moiety may be necessary to enhance its UV activity for trace-level detection.[3][4]

Q2: What are the critical sample preparation steps for analyzing NPP in biological samples?

A2: Effective sample preparation is crucial to remove interferences and concentrate the analyte. The most common techniques include:

  • Protein Precipitation (PPT): A simple and fast method for plasma and serum samples, typically using acetonitrile (B52724) or methanol (B129727) to precipitate proteins.[3]

  • Liquid-Liquid Extraction (LLE): Offers a cleaner extract than PPT by partitioning the analyte into an immiscible organic solvent.

  • Solid-Phase Extraction (SPE): Provides the cleanest extracts and allows for significant concentration of the analyte.[5][6][7][8] Mixed-mode SPE cartridges that combine reversed-phase and ion-exchange mechanisms are often effective for basic compounds like NPP.[5]

Q3: How can I mitigate matrix effects in my LC-MS/MS analysis of NPP?

A3: Matrix effects, which can cause ion suppression or enhancement and lead to inaccurate quantification, are a common challenge in LC-MS/MS.[1] Strategies to overcome them include:

  • Optimized Sample Preparation: Employing a more rigorous cleanup method like SPE can significantly reduce matrix components.[9]

  • Chromatographic Separation: Improving the chromatographic separation to resolve NPP from co-eluting matrix components is highly effective.

  • Use of an Internal Standard: A stable isotope-labeled internal standard (SIL-IS) is the gold standard as it co-elutes with the analyte and experiences similar matrix effects, thus providing accurate correction.

  • Dilution: Diluting the sample can reduce the concentration of interfering matrix components, but this may compromise the limit of quantification.[3]

Q4: What are the key stability considerations for NPP in biological matrices?

A4: Piperazine derivatives, particularly phenyl piperazines, can be susceptible to degradation in biological matrices.[5] Key considerations include:

  • Storage Temperature: Samples should be stored at low temperatures, preferably -20°C or lower, to minimize enzymatic degradation.[5][10] Room temperature storage should be avoided.[5]

  • Freeze-Thaw Cycles: Repeated freeze-thaw cycles can lead to analyte degradation and should be minimized.

  • pH: The pH of the sample matrix can influence the stability of NPP.

It is essential to perform stability studies at various conditions to understand the degradation profile of NPP in the specific matrix of interest.[11][12]

Troubleshooting Guides

HPLC & LC-MS/MS Analysis
Issue Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing) Secondary interactions between the basic NPP molecule and acidic silanol (B1196071) groups on the HPLC column.[13][14]- Use an end-capped column to minimize silanol interactions.[13]- Lower the mobile phase pH to protonate NPP and reduce interactions.- Increase the buffer concentration in the mobile phase.[13]- Consider using a different column chemistry (e.g., a phenyl column).[15]
Column overload.[13]- Dilute the sample or inject a smaller volume.- Use a column with a higher loading capacity.[13]
Blocked column frit.[16]- Reverse and flush the column.- Replace the column frit or the entire column.[16]
No Peak or Low Sensitivity Leak in the system.- Check all fittings and connections for leaks.
Incorrect detector settings.- Ensure the detector is set to the correct wavelength for NPP (if using UV) or that the MS parameters are optimized.
Analyte degradation.- Prepare fresh samples and standards.- Investigate sample stability under the analysis conditions.
Sample is not eluting from the column.- Use a stronger mobile phase (higher organic content).
Retention Time Drifting Column temperature fluctuations.- Use a column oven to maintain a stable temperature.
Inconsistent mobile phase composition.- Prepare fresh mobile phase and ensure proper mixing/degassing.
Column equilibration issue.- Ensure the column is adequately equilibrated with the mobile phase before each run.
High Backpressure Blockage in the system (e.g., guard column, column frit, tubing).[14]- Systematically isolate and check each component by removing them from the flow path to identify the source of the blockage.- Replace the guard column or column if necessary.[14]
Mobile phase precipitation.- Ensure mobile phase components are fully miscible and filtered.
Sample Preparation
Issue Potential Cause(s) Recommended Solution(s)
Low Analyte Recovery Inefficient extraction from the biological matrix.- Optimize the pH of the extraction solvent to ensure NPP is in a neutral form for better partitioning in LLE or retention in reversed-phase SPE.- For SPE, ensure proper conditioning and equilibration of the cartridge.[17]- Test different SPE sorbents or LLE solvents.
Analyte degradation during sample processing.- Keep samples on ice during processing.- Minimize the time between sample collection and extraction.
High Variability in Results Inconsistent sample handling and preparation.- Standardize the entire workflow, including pipetting, vortexing, and evaporation steps.
Presence of interfering peaks.- Optimize the chromatographic separation to resolve NPP from interferences.- Use a more selective sample preparation technique like SPE.

Quantitative Data Summary

The following tables provide examples of typical validation parameters for the quantification of piperazine derivatives in complex matrices. Note: These values are for illustrative purposes and may vary for this compound. Method validation is required to establish specific performance characteristics.

Table 1: Example LC-MS/MS Method Parameters and Performance

ParameterExample Value/Condition
Linearity Range 1 - 1000 ng/mL[15][18]
Limit of Detection (LOD) 0.1 - 5 ng/mL[15][18][19]
Limit of Quantification (LOQ) 0.5 - 10 ng/mL[15][19][20]
Accuracy (% Recovery) 85 - 115%[15]
Precision (% RSD) < 15%[15]

Table 2: Example HPLC-UV Method Parameters and Performance (with Derivatization)

ParameterExample Value/Condition
Linearity Range 30 - 350 ppm[3][21]
Limit of Detection (LOD) ~30 ppm[3][4]
Limit of Quantification (LOQ) ~90 ppm[3]
Accuracy (% Recovery) 95 - 110%[3]
Precision (% RSD) < 5%[3]

Detailed Experimental Protocols

Protocol 1: Generic SPE Method for NPP from Human Plasma
  • Sample Pre-treatment: To 500 µL of plasma, add an internal standard and vortex. Acidify the sample with 100 µL of 2% formic acid.

  • SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to go dry.[17]

  • Sample Loading: Load the pre-treated plasma sample onto the SPE cartridge at a slow, steady flow rate.

  • Washing: Wash the cartridge with 1 mL of 0.1 M acetic acid, followed by 1 mL of methanol to remove interferences.[17]

  • Elution: Elute the NPP with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol into a clean collection tube.[17]

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

Protocol 2: Generic Protein Precipitation Method for NPP from Human Plasma
  • Sample Preparation: To 100 µL of plasma, add an internal standard.

  • Precipitation: Add 300 µL of ice-cold acetonitrile. Vortex vigorously for 1 minute.

  • Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation and Reconstitution: Evaporate the supernatant to dryness under nitrogen. Reconstitute the residue in 100 µL of mobile phase for analysis.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_quantification Quantification Sample Complex Matrix (e.g., Plasma) Pretreatment Sample Pre-treatment (e.g., Add IS, Acidify) Sample->Pretreatment SPE Solid-Phase Extraction (SPE) Pretreatment->SPE Elution Elution SPE->Elution DryReconstitute Dry-down & Reconstitution Elution->DryReconstitute LCMS LC-MS/MS Analysis DryReconstitute->LCMS Data Data Acquisition & Processing LCMS->Data Result Result Data->Result

Caption: Experimental workflow for NPP quantification.

Troubleshooting_HPLC_Peak_Tailing Start Peak Tailing Observed for NPP CheckOverload Is the sample concentration too high? Start->CheckOverload ReduceConc Dilute sample or inject less volume CheckOverload->ReduceConc Yes CheckMobilePhase Is the mobile phase pH appropriate? CheckOverload->CheckMobilePhase No End Peak shape improved ReduceConc->End AdjustpH Lower mobile phase pH or increase buffer strength CheckMobilePhase->AdjustpH No CheckColumn Is the column appropriate and in good condition? CheckMobilePhase->CheckColumn Yes AdjustpH->End UseEndCapped Use an end-capped column CheckColumn->UseEndCapped No ReplaceColumn Replace the column CheckColumn->ReplaceColumn Yes UseEndCapped->End ReplaceColumn->End

Caption: Troubleshooting decision tree for HPLC peak tailing.

References

Scalable synthesis of 1-(4-Nitrophenyl)piperazine for industrial applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the scalable synthesis of 1-(4-Nitrophenyl)piperazine, a key intermediate in various industrial applications, including pharmaceutical development.[1][2]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions in a question-and-answer format.

Q1: Low yield of this compound is observed. What are the potential causes and how can I improve it?

A1: Low yields can stem from several factors. Firstly, incomplete reaction is a common issue. Ensure that the reaction has been allowed to proceed for a sufficient duration. Monitoring the reaction progress via Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is recommended. Secondly, suboptimal reaction temperature can affect the yield. The reaction between piperazine (B1678402) and p-nitro-substituted aryl halides typically requires elevated temperatures to proceed efficiently.

Another significant cause of low yield is the formation of the di-substituted byproduct, 1,4-bis(4-nitrophenyl)piperazine (B104811).[3] To mitigate this, using a large excess of piperazine is a common strategy in industrial synthesis. This shifts the statistical distribution of products in favor of the mono-substituted compound.

Finally, inefficient purification can lead to loss of product. Re-evaluate your workup and purification procedures to minimize such losses.

Q2: The primary impurity in my product is the di-substituted byproduct, 1,4-bis(4-nitrophenyl)piperazine. How can I minimize its formation?

A2: The formation of 1,4-bis(4-nitrophenyl)piperazine is a prevalent issue due to the two reactive secondary amine groups on the piperazine ring. To favor the formation of the mono-substituted product, consider the following strategies:

  • Molar Ratio Adjustment: Employ a significant excess of piperazine relative to the p-nitro-substituted aryl halide. A molar ratio of 5:1 to 10:1 (piperazine:aryl halide) is often effective.

  • Controlled Addition: Add the p-nitro-substituted aryl halide to the piperazine solution slowly and in a controlled manner. This maintains a high concentration of piperazine throughout the reaction, favoring mono-substitution.

  • Use of a Mono-protected Piperazine: While this introduces additional steps (protection and deprotection), using a mono-protected piperazine, such as N-Boc-piperazine, ensures that only one nitrogen atom is available for reaction, completely preventing the formation of the di-substituted byproduct.

Q3: The reaction is proceeding very slowly or not at all. What should I check?

A3: Several factors can contribute to a sluggish or stalled reaction:

  • Insufficient Temperature: Ensure the reaction mixture is heated to the appropriate temperature as specified in the protocol. Nucleophilic aromatic substitution reactions often require significant thermal energy.

  • Catalyst Deactivation: If a catalyst is being used, it may have been deactivated by impurities in the starting materials or solvents. Ensure all reagents and solvents are of appropriate purity.

  • Poor Solubility: The reactants may not be sufficiently soluble in the chosen solvent at the reaction temperature. Consider using a different solvent or a co-solvent to improve solubility.

  • Base Strength: If a base is used to scavenge the acid byproduct (e.g., HCl), ensure it is of sufficient strength and quantity to drive the reaction forward.

Q4: I am observing the formation of an unexpected side product. How do I identify and eliminate it?

A4: The formation of unexpected side products can be due to contaminants in the starting materials or side reactions occurring under the reaction conditions.

  • Characterization: Isolate the side product and characterize it using analytical techniques such as NMR, Mass Spectrometry, and IR spectroscopy to determine its structure.

  • Starting Material Purity: Analyze the purity of your starting materials (piperazine and p-nitro-substituted aryl halide) to check for any impurities that might be participating in side reactions.

  • Reaction Conditions: Extreme temperatures or prolonged reaction times can sometimes lead to decomposition or side reactions. Consider optimizing these parameters.

Frequently Asked Questions (FAQs)

Q1: What is the most common scalable synthesis method for this compound?

A1: A common and scalable method is the nucleophilic aromatic substitution (SNAr) reaction between piperazine and an activated aryl halide, such as 1-chloro-4-nitrobenzene (B41953) or 1-fluoro-4-nitrobenzene (B44160). The nitro group activates the aromatic ring towards nucleophilic attack by piperazine.

Q2: What are the typical reaction conditions for the synthesis of this compound?

A2: Typical conditions involve reacting piperazine with a p-nitro-substituted aryl halide in a high-boiling point solvent such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or N-methyl-2-pyrrolidone (NMP). The reaction is often carried out at temperatures ranging from 80°C to 150°C for several hours. A base, such as potassium carbonate or triethylamine, may be added to neutralize the hydrohalic acid formed during the reaction.

Q3: How can this compound be purified on a large scale?

A3: On a large scale, purification is typically achieved through recrystallization. After the reaction is complete, the mixture is cooled, and the product often precipitates. The crude product is then collected by filtration and recrystallized from a suitable solvent, such as ethanol (B145695) or isopropanol, to achieve the desired purity. Acid-base extraction can also be employed to separate the basic product from non-basic impurities.

Q4: What are the key safety considerations when handling the reagents for this synthesis?

A4: 1-chloro-4-nitrobenzene and 1-fluoro-4-nitrobenzene are toxic and can be absorbed through the skin. Piperazine is a corrosive substance. It is essential to handle these chemicals in a well-ventilated area, preferably a fume hood, and to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, always refer to the Safety Data Sheets (SDS) of the specific reagents being used.

Data Presentation

Table 1: Comparison of Synthesis Methods for this compound and its Analogs

Starting MaterialsSolventBaseTemperature (°C)Time (h)Yield (%)Reference
Piperazine, 4-ChloronitrobenzeneDMFPotassium Carbonate808~95%Based on similar Buchwald-Hartwig couplings, specific data for this reaction may vary.[4]
p-Anisidine, Diethanolamine, p-ChloronitrobenzeneButanolSodium Carbonate12029HighA multi-step, one-pot synthesis of a related compound.[4]
P-methoxyaniline, N,N-bis(2-chloroethyl)-4-nitroanilineDMFSodium Hydroxide1002487%For the synthesis of 1-(4-methoxyphenyl)-4-(4-nitrophenyl)piperazine.[5]
P-methoxyaniline, N,N-bis(2-chloroethyl)-4-nitroanilineTolueneSodium HydroxideReflux2488.5%For the synthesis of 1-(4-methoxyphenyl)-4-(4-nitrophenyl)piperazine.[5]

Experimental Protocols

Detailed Methodology for the Scalable Synthesis of this compound via Nucleophilic Aromatic Substitution

This protocol is a representative procedure for the synthesis of this compound on a laboratory scale, which can be adapted for larger-scale production.

Materials:

  • Piperazine (anhydrous)

  • 1-Fluoro-4-nitrobenzene

  • Potassium Carbonate (anhydrous)

  • Dimethylformamide (DMF, anhydrous)

  • Ethanol (for recrystallization)

  • Deionized Water

  • Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, heating mantle, filtration apparatus)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add piperazine (5 equivalents) and anhydrous potassium carbonate (2 equivalents).

  • Solvent Addition: Add anhydrous DMF to the flask to dissolve the piperazine. The volume should be sufficient to ensure good stirring.

  • Reactant Addition: While stirring the mixture, slowly add 1-fluoro-4-nitrobenzene (1 equivalent) to the flask at room temperature.

  • Reaction: Heat the reaction mixture to 80-100°C and maintain this temperature with stirring for 4-8 hours. Monitor the progress of the reaction by TLC.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a larger beaker containing cold deionized water. The product should precipitate as a solid.

  • Isolation: Collect the crude product by vacuum filtration and wash it thoroughly with deionized water to remove any remaining piperazine and inorganic salts.

  • Purification: Recrystallize the crude product from hot ethanol. Dissolve the solid in a minimal amount of boiling ethanol and then allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

  • Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry them in a vacuum oven to a constant weight.

Mandatory Visualization

experimental_workflow start Start setup Reaction Setup: - Piperazine (5 eq.) - K2CO3 (2 eq.) - Anhydrous DMF start->setup addition Slow Addition of 1-Fluoro-4-nitrobenzene (1 eq.) setup->addition reaction Heat to 80-100°C (4-8 hours) addition->reaction monitoring Monitor by TLC reaction->monitoring monitoring->reaction Incomplete workup Workup: - Cool to RT - Precipitate in Water monitoring->workup Complete isolation Isolation: - Vacuum Filtration - Wash with Water workup->isolation purification Purification: Recrystallize from Ethanol isolation->purification drying Drying: Vacuum Oven purification->drying end End: Pure this compound drying->end

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide start Low Yield or Impure Product issue1 Low Yield start->issue1 issue2 High Di-substitution start->issue2 issue3 Slow Reaction start->issue3 cause1a Incomplete Reaction issue1->cause1a cause1b Suboptimal Temperature issue1->cause1b cause1c Product Loss in Workup issue1->cause1c cause2a Incorrect Molar Ratio issue2->cause2a cause2b Fast Reagent Addition issue2->cause2b cause3a Insufficient Temperature issue3->cause3a cause3b Poor Solubility issue3->cause3b cause3c Inactive Catalyst/Base issue3->cause3c solution1a Increase Reaction Time Monitor by TLC/HPLC cause1a->solution1a solution1b Optimize Temperature cause1b->solution1b solution1c Optimize Purification cause1c->solution1c solution2a Increase Piperazine Excess (5-10 eq.) cause2a->solution2a solution2b Slow, Controlled Addition cause2b->solution2b solution3a Increase Temperature cause3a->solution3a solution3b Change Solvent cause3b->solution3b solution3c Use Fresh/Pure Reagents cause3c->solution3c

References

Identification and characterization of impurities in 1-(4-Nitrophenyl)piperazine samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(4-Nitrophenyl)piperazine (NPP). The information provided here will help in identifying and characterizing potential impurities in NPP samples.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities I might find in my this compound (NPP) sample?

A1: Impurities in NPP samples can originate from the synthetic route or degradation. Common impurities may include:

  • Starting Materials: Unreacted precursors from the synthesis process.

  • Intermediates: Partially reacted compounds from multi-step syntheses.

  • Byproducts: Resulting from side reactions during synthesis.

  • Degradation Products: Formed due to exposure to heat, light, or reactive agents.

Q2: How can I identify an unknown peak in my chromatogram when analyzing an NPP sample?

A2: An unknown peak can be investigated by:

  • Reviewing the Synthetic Route: Identify potential starting materials, intermediates, and byproducts that could be present.

  • Mass Spectrometry (MS): Couple your chromatography system (HPLC or GC) to a mass spectrometer to determine the molecular weight of the impurity.

  • NMR Spectroscopy: Isolate the impurity and perform ¹H and ¹³C NMR to elucidate its structure.

  • Reference Standards: If a potential impurity is suspected, inject a certified reference standard to compare its retention time with the unknown peak.

Q3: My NPP sample has a slight discoloration. What could be the cause?

A3: Discoloration in NPP samples, which are typically yellow crystals, can indicate the presence of impurities or degradation products. Nitrophenyl compounds can be sensitive to light and may form colored degradation products. The presence of oxidized impurities could also contribute to a change in color. It is recommended to use chromatographic and spectroscopic techniques to investigate the nature of the colored impurity.

Q4: What are the recommended analytical techniques for purity assessment of NPP?

A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used and effective method for determining the purity of NPP samples.[1][2] Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are also powerful techniques for identifying and quantifying impurities.[3]

Troubleshooting Guides

Issue 1: Unexpected Peaks in HPLC Analysis
  • Symptom: Additional peaks are observed in the HPLC chromatogram of your NPP sample.

  • Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Contamination from solvent or system Run a blank gradient (injecting only the mobile phase) to ensure the peaks are not from the system itself.
Presence of starting materials Review the synthesis scheme. If available, inject standards of potential starting materials (e.g., piperazine (B1678402), p-chloronitrobenzene) to check for matching retention times.
Formation of byproducts A common byproduct is 1,4-bis(4-nitrophenyl)piperazine (B104811), formed by the reaction of two molecules of p-chloronitrobenzene with one molecule of piperazine.[4] Use LC-MS to check for a mass corresponding to this compound.
Degradation of NPP Protect the sample from light and heat. Analyze a freshly prepared sample to see if the impurity peaks are smaller or absent.
Issue 2: Inconsistent Purity Results Between Batches
  • Symptom: Significant variations in the purity of different lots of NPP.

  • Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Variability in the manufacturing process Request detailed Certificates of Analysis (CoA) from the supplier for each batch. The CoA should specify the purity and the levels of known impurities.
Improper storage conditions Ensure all batches are stored under the same recommended conditions (cool, dry, and dark place).
Different analytical methods used for testing Verify that the same analytical method (column, mobile phase, flow rate, etc.) is used for the purity assessment of all batches.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment

This protocol provides a general method for the analysis of NPP purity. Method optimization may be required based on the specific instrumentation and impurities of interest.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid or trifluoroacetic acid) is often effective. A typical gradient might start with a lower concentration of acetonitrile and ramp up to a higher concentration to elute more nonpolar impurities.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 340 nm.[2]

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the NPP sample in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a known concentration (e.g., 1 mg/mL).

Potential Impurities in this compound Synthesis

The following table summarizes potential impurities that can arise from a common synthesis route for NPP, which involves the reaction of piperazine with p-chloronitrobenzene.

Impurity Name Chemical Structure Source Typical Analytical Method for Detection
PiperazineC₄H₁₀N₂Unreacted Starting MaterialHPLC, GC-MS
p-ChloronitrobenzeneC₆H₄ClNO₂Unreacted Starting MaterialGC-MS, HPLC
1,4-bis(4-nitrophenyl)piperazine C₁₆H₁₆N₄O₄ByproductHPLC, LC-MS

Visualizations

Experimental Workflow for Impurity Identification

G Workflow for Impurity Identification in NPP Samples cluster_0 Sample Analysis cluster_1 Data Evaluation cluster_2 Impurity Characterization cluster_3 Conclusion Sample NPP Sample HPLC HPLC Analysis Sample->HPLC GCMS GC-MS Analysis Sample->GCMS Purity Purity Assessment HPLC->Purity UnknownPeak Unknown Peak Detected HPLC->UnknownPeak GCMS->Purity GCMS->UnknownPeak LCMS LC-MS for Molecular Weight UnknownPeak->LCMS NMR NMR for Structure Elucidation UnknownPeak->NMR RefStd Comparison with Reference Standard UnknownPeak->RefStd Identified Impurity Identified LCMS->Identified NMR->Identified RefStd->Identified

Caption: Workflow for the identification of unknown impurities.

Logical Relationship of Potential Impurities

G Formation of Potential Impurities in NPP Synthesis SM1 Piperazine Product This compound (NPP) SM1->Product Reacts with Impurity1 Unreacted Piperazine SM1->Impurity1 Leads to Byproduct 1,4-bis(4-nitrophenyl)piperazine SM1->Byproduct Side reaction with excess SM2 SM2 p-Chloronitrobenzene SM2->Product Reacts with Impurity2 Unreacted p-Chloronitrobenzene SM2->Impurity2 Leads to SM2->Byproduct Side reaction with

Caption: Relationship between reactants and potential impurities.

References

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for demethylation in synthetic chemistry. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome common challenges encountered during the critical demethylation step of their synthetic routes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Here you will find a series of frequently asked questions and troubleshooting guides in a question-and-answer format. These directly address specific issues you might encounter during your experiments.

FAQ 1: My demethylation reaction is not working or giving a low yield. What are the common causes and how can I troubleshoot this?

Low or no product yield is a frequent issue in demethylation reactions. The problem can often be traced back to incomplete reaction, issues with the reagents, or problems during the work-up.[1]

Troubleshooting Steps:

  • Verify Reaction Completion:

    • Monitoring: Use Thin Layer Chromatography (TLC) to monitor the progress of the reaction. The reaction is complete when the starting material spot is no longer visible.[1]

    • Reaction Time & Temperature: If the reaction is incomplete, consider increasing the reaction time or temperature.[1] For instance, some reactions with HBr or thiolates require elevated temperatures to proceed effectively.[2]

  • Check Reagent Stoichiometry and Quality:

    • Reagent Excess: Ensure you are using a sufficient excess of the demethylating agent. For example, with Boron Tribromide (BBr₃), a common rule of thumb is to use at least one mole of BBr₃ for every mole of methoxy (B1213986) group in your substrate.[1][3]

    • Reagent Activity: Demethylating agents can be sensitive to moisture and air. BBr₃, for instance, reacts violently with water.[1][4] Ensure your reagents are fresh and handled under anhydrous conditions.

  • Optimize Work-up Procedure:

    • Quenching: The quenching step is critical. If quenching with methanol, ensure it is completely removed under reduced pressure before extraction, as the product may have some solubility in it.[1] Alternatively, quenching with ice-water or a saturated sodium bicarbonate solution can be effective.[1]

    • Product Solubility: If your product is unexpectedly water-soluble, you may be losing it during the aqueous work-up.[1] Consider back-extraction of the aqueous layers. A user on a chemistry forum noted that their product, which was expected to be in the organic layer, was also present in the aqueous layer during workup.[5]

Troubleshooting Logic Diagram:

troubleshooting_low_yield start Low or No Product Yield check_completion Monitor Reaction by TLC start->check_completion incomplete Incomplete Reaction check_completion->incomplete increase_params Increase Reaction Time or Temperature incomplete->increase_params Yes check_reagents Check Reagent Stoichiometry & Quality incomplete->check_reagents No success Improved Yield increase_params->success reagent_issue Reagent Issue? check_reagents->reagent_issue use_excess Use Sufficient Excess & Fresh Reagent reagent_issue->use_excess Yes workup_issue Review Work-up Procedure reagent_issue->workup_issue No use_excess->success product_loss Product Loss During Work-up? workup_issue->product_loss optimize_workup Optimize Quenching & Extraction Solvents product_loss->optimize_workup Yes product_loss->success No, further investigation needed optimize_workup->success reagent_selection start Start: Select Demethylation Reagent substrate_type What is the nature of the ether? start->substrate_type aryl_methyl Aryl Methyl Ether substrate_type->aryl_methyl Aryl alkyl_ether Alkyl Ether substrate_type->alkyl_ether Alkyl functional_groups Are there sensitive functional groups? aryl_methyl->functional_groups acid_cleavage Consider strong acids: - HBr - HI alkyl_ether->acid_cleavage yes_sensitive Yes functional_groups->yes_sensitive Yes no_sensitive No functional_groups->no_sensitive No mild_reagents Consider milder reagents: - BBr₃ at low temp - Thiolates - MgI₂ (if applicable) yes_sensitive->mild_reagents strong_reagents Standard reagents are suitable: - BBr₃ - HBr no_sensitive->strong_reagents BBr3_demethylation start Start: BBr₃ Demethylation setup 1. Dissolve Substrate in Anhydrous DCM under N₂ start->setup cool 2. Cool to -78°C or 0°C setup->cool add_bbr3 3. Add BBr₃ Solution Dropwise cool->add_bbr3 react 4. Stir and Monitor by TLC add_bbr3->react quench 5. Quench with Methanol at 0°C react->quench workup 6. Aqueous Work-up (H₂O, NaHCO₃, Brine) quench->workup dry 7. Dry and Concentrate workup->dry purify 8. Purify Product dry->purify end End: Isolated Phenol purify->end

References

Validation & Comparative

Comparative Analysis of the Biological Activity of 1-(4-Nitrophenyl)piperazine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the biological activity of various 1-(4-nitrophenyl)piperazine analogs. The information is compiled from recent scientific literature to aid in drug discovery and development efforts. This document summarizes quantitative biological data, details experimental protocols for key assays, and visualizes relevant workflows and pathways.

Quantitative Biological Activity Data

The following table summarizes the biological activity of several this compound analogs against various targets. This data is essential for understanding the structure-activity relationships (SAR) and identifying promising lead compounds.

Compound ID/NameTarget Organism/EnzymeBiological ActivityQuantitative Value (µM)Reference
1-(2-Hydroxy-3-{[4-(propan-2-yloxy)benzoyl]oxy}propyl)-4-(4-nitrophenyl)piperazinediium dichlorideM. kansasiiAntimycobacterialMIC = 15.4[1]
1-{3-[(4-butoxybenzoyl)oxy]-2-hydroxypropyl}-4-(4-nitrophenyl)piperazinediium dichlorideM. kansasiiAntimycobacterialMIC = 15.0[1]
1-{3-[(4-butoxybenzoyl)oxy]-2-hydroxypropyl}-4-(4-nitrophenyl)piperazinediium dichlorideM. marinumAntimycobacterialMIC = 15.0[1]
1-(2-Hydroxy-3-{[4-(2-propoxyethoxy)benzoyl]oxy}propyl)-4-(4-nitrophenyl)piperazinediium dichlorideF. avenaceumAntifungalMIC = 14.2[1]
2-(4-(4-Nitrophenyl)piperazin-1-yl)ethyl 2-(1H-indol-3-yl)acetate (4l)TyrosinaseEnzyme InhibitionIC50 = 72.55[2]
1-[4-(4-Fluorobenzyl)piperazin-1-yl]-2-(4-nitrophenyl)ethan-1-one (18)TyrosinaseEnzyme InhibitionIC50 = 1.71[3]
22-(4-(2-(4-nitrophenyl-piperazin-1-yl)-acetyl)-piperazin-1-yl)-22-deoxypleuromutilin (NPDM)MRSA ATCC 43300AntibacterialMIC = 1[4]
22-(4-(2-(4-nitrophenyl-piperazin-1-yl)-acetyl)-piperazin-1-yl)-22-deoxypleuromutilin (NPDM)S. aureus ATCC 29213AntibacterialMIC = 1[4]
22-(4-(2-(4-nitrophenyl-piperazin-1-yl)-acetyl)-piperazin-1-yl)-22-deoxypleuromutilin (NPDM)S. aureus AD3 (clinical)AntibacterialMIC = 1[4]
22-(4-(2-(4-nitrophenyl-piperazin-1-yl)-acetyl)-piperazin-1-yl)-22-deoxypleuromutilin (NPDM)S. aureus 144 (clinical)AntibacterialMIC = 2[4]
Naphthalene-piperazine derivative (4d)S. aureusAntibacterialNo Zone of Inhibition[5]
Naphthalene-piperazine derivative (4d)B. subtilisAntibacterialNo Zone of Inhibition[5]
Naphthalene-piperazine derivative (4d)E. coliAntibacterialNo Zone of Inhibition[5]
Naphthalene-piperazine derivative (4d)K. pneumoniaAntibacterialNo Zone of Inhibition[5]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against bacterial and fungal strains.

  • Preparation of Inoculum: Bacterial or fungal strains are cultured on appropriate agar (B569324) plates. Colonies are then used to inoculate a sterile broth medium, which is incubated to achieve a logarithmic growth phase. The culture is then diluted to a standardized concentration (e.g., 10^6 CFU/mL).

  • Compound Preparation: The test compounds are dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. A series of two-fold serial dilutions are then prepared in a 96-well microplate using Mueller-Hinton Broth (MHB) for bacteria or an appropriate broth for fungi.

  • Inoculation: Each well of the microplate is inoculated with the standardized microbial suspension.

  • Incubation: The microplates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Tyrosinase Inhibition Assay

This spectrophotometric assay is used to screen for inhibitors of tyrosinase, a key enzyme in melanin (B1238610) synthesis.

  • Reagent Preparation:

    • Phosphate (B84403) Buffer: Prepare a 0.1 M sodium phosphate buffer with a pH of 6.8.

    • Tyrosinase Solution: Prepare a stock solution of mushroom tyrosinase (e.g., 1000 U/mL) in cold phosphate buffer.[6]

    • Substrate Solution: Prepare a fresh solution of L-DOPA (e.g., 10 mM) in phosphate buffer.[7]

    • Test Compound Solution: Dissolve the test compounds in DMSO to create stock solutions and then prepare serial dilutions.

    • Positive Control: A known tyrosinase inhibitor, such as kojic acid, is used as a positive control.

  • Assay Procedure (in a 96-well plate):

    • To each well, add the phosphate buffer, the test compound solution (or positive control/vehicle control), and the tyrosinase solution.

    • Initiate the enzymatic reaction by adding the L-DOPA substrate solution to all wells.[7][8]

    • The final volume in each well should be uniform (e.g., 200 µL).

  • Measurement and Calculation:

    • Immediately measure the absorbance at approximately 475 nm using a microplate reader.[7][8]

    • The rate of dopachrome (B613829) formation is monitored over time.

    • The percentage of inhibition is calculated using the formula: % Inhibition = [ (Rate of control - Rate of sample) / Rate of control ] x 100

    • The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the inhibitor concentration.

Visualizations

The following diagrams illustrate key processes and pathways related to the synthesis and biological evaluation of this compound analogs.

experimental_workflow cluster_synthesis Compound Synthesis cluster_bioassay Biological Evaluation cluster_data Data Analysis start Starting Materials (e.g., this compound, Substituted Acids) synthesis Multi-step Synthesis start->synthesis purification Purification & Characterization (NMR, MS, etc.) synthesis->purification antimicrobial Antimicrobial Assays (Bacteria & Fungi) purification->antimicrobial enzyme Enzyme Inhibition Assays (e.g., Tyrosinase) purification->enzyme cytotoxicity Cytotoxicity Assays (e.g., on human cell lines) purification->cytotoxicity mic MIC Determination antimicrobial->mic ic50 IC50 Determination enzyme->ic50 sar Structure-Activity Relationship (SAR) Analysis mic->sar ic50->sar tyrosinase_inhibition Tyrosine L-Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA Hydroxylation Dopaquinone Dopaquinone L_DOPA->Dopaquinone Oxidation Melanin Melanin Dopaquinone->Melanin Polymerization Tyrosinase Tyrosinase Tyrosinase->L_DOPA Tyrosinase->Dopaquinone Inhibitor This compound Analog (Inhibitor) Inhibitor->Tyrosinase Inhibition synthesis_pathway reactant1 This compound reaction Coupling Reaction reactant1->reaction reactant2 Substituted Precursor (e.g., oxirane, acid chloride) reactant2->reaction product This compound Analog reaction->product

References

Unlocking the Therapeutic Potential of 1-(4-Nitrophenyl)piperazine Derivatives: A Structure-Activity Relationship Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1-(4-nitrophenyl)piperazine scaffold is a versatile pharmacophore that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds. Derivatives of this core structure have demonstrated a broad spectrum of activities, including enzyme inhibition, antimicrobial effects, and modulation of central nervous system (CNS) targets. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound derivatives, supported by quantitative data from experimental studies, detailed methodologies for key experiments, and visual representations of experimental workflows and structure-activity trends.

Tyrosinase Inhibition: A Promising Avenue for Hyperpigmentation Disorders

Recent studies have explored the potential of this compound derivatives as inhibitors of tyrosinase, a key enzyme in melanin (B1238610) biosynthesis. Overactivity of tyrosinase can lead to hyperpigmentation disorders. The following table summarizes the in vitro inhibitory activity of a series of synthesized this compound analogs against mushroom tyrosinase.

Data Presentation: Tyrosinase Inhibitory Activity

Compound IDR (Substitution on the second nitrogen of piperazine)IC50 (µM)[1]
4a 2-(benzo[d][2][3]dioxol-5-yl)acetyl> 500
4b 2-(4-chlorophenyl)acetyl123.4 ± 1.2
4c 2-(4-methoxyphenyl)acetyl245.7 ± 2.1
4d 2-phenylacetyl312.5 ± 2.5
4e 2-(p-tolyl)acetyl289.3 ± 1.9
4f 2-(2,4-dichlorophenyl)acetyl98.6 ± 0.9
4g 2-(3,4-dimethoxyphenyl)acetyl156.8 ± 1.5
Kojic Acid (Reference)16.7 ± 0.2

Structure-Activity Relationship (SAR) for Tyrosinase Inhibition:

An analysis of the data reveals several key SAR trends for the tyrosinase inhibitory activity of these derivatives. The nature of the substituent on the second nitrogen of the piperazine (B1678402) ring plays a crucial role in determining the inhibitory potency.

  • Halogen Substitution: The presence of chloro substituents on the phenylacetyl moiety generally enhances tyrosinase inhibitory activity. For instance, compound 4f with a 2,4-dichlorophenylacetyl group exhibited the highest potency among the tested derivatives (IC50 = 98.6 ± 0.9 µM).[1]

  • Electron-donating vs. Electron-withdrawing Groups: While electron-withdrawing groups like chlorine appear to be favorable, the presence of electron-donating methoxy (B1213986) groups (as in 4c and 4g ) resulted in moderate activity.[1]

  • Unsubstituted Phenylacetyl Moiety: The derivative with an unsubstituted phenylacetyl group (4d ) showed the lowest activity among the substituted analogs.[1]

Experimental Protocols: Tyrosinase Inhibition Assay

A detailed methodology for the tyrosinase inhibition assay is provided below.

Mushroom Tyrosinase Inhibition Assay [1]

  • Enzyme and Substrate Preparation:

    • A solution of mushroom tyrosinase (EC 1.14.18.1) is prepared in phosphate (B84403) buffer (pH 6.8).

    • A solution of L-DOPA (3,4-dihydroxyphenylalanine) is prepared in the same buffer to be used as the substrate.

  • Assay Procedure:

    • In a 96-well microplate, 20 µL of the tyrosinase solution is mixed with 140 µL of phosphate buffer.

    • 20 µL of the test compound solution (dissolved in DMSO and diluted with buffer) at various concentrations is added to the wells.

    • The plate is incubated at 37°C for 10 minutes.

    • 20 µL of the L-DOPA solution is added to initiate the enzymatic reaction.

    • The absorbance is measured at 475 nm every minute for 30 minutes using a microplate reader.

    • Kojic acid is used as a positive control.

  • Data Analysis:

    • The percentage of tyrosinase inhibition is calculated using the formula: Inhibition (%) = [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the control (enzyme and substrate without inhibitor) and A_sample is the absorbance of the test sample.

    • The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the inhibitor concentration.

Mandatory Visualization: Tyrosinase Inhibition Assay Workflow

Tyrosinase_Inhibition_Assay cluster_prep Preparation cluster_assay Assay in 96-well Plate cluster_analysis Data Analysis Tyrosinase Tyrosinase Solution Mix Mix Tyrosinase & Buffer Tyrosinase->Mix LDOPA L-DOPA Solution Test_Compound Test Compound Dilutions Add_Compound Add Test Compound Test_Compound->Add_Compound Mix->Add_Compound Incubate Incubate (37°C, 10 min) Add_Compound->Incubate Add_LDOPA Add L-DOPA (Initiate Reaction) Incubate->Add_LDOPA Measure Measure Absorbance (475 nm, 30 min) Add_LDOPA->Measure Calculate_Inhibition Calculate % Inhibition Measure->Calculate_Inhibition Determine_IC50 Determine IC50 Value Calculate_Inhibition->Determine_IC50

Caption: Workflow of the in vitro mushroom tyrosinase inhibition assay.

Antimicrobial Activity: Combating Bacterial Resistance

Derivatives of this compound have also been investigated for their antimicrobial properties. The following table presents the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values for a novel pleuromutilin (B8085454) derivative incorporating the this compound moiety, referred to as NPDM.

Data Presentation: Antimicrobial Activity of NPDM

Bacterial StrainMIC (µg/mL)MBC (µg/mL)
Staphylococcus aureus ATCC 292130.250.5
MRSA ATCC 433000.1250.25
S. aureus (Clinical Isolate 1)0.250.5
S. aureus (Clinical Isolate 2)0.1250.25

Structure-Activity Relationship (SAR) Insights for Antimicrobial Activity:

Experimental Protocols: Antimicrobial Susceptibility Testing

The following is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of a compound.

Broth Microdilution Method for MIC Determination [2][3]

  • Preparation of Bacterial Inoculum:

    • A pure culture of the test bacterium is grown overnight in a suitable broth medium (e.g., Mueller-Hinton Broth).

    • The bacterial suspension is adjusted to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Preparation of Compound Dilutions:

    • A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO).

    • Serial two-fold dilutions of the compound are prepared in the broth medium in a 96-well microplate.

  • Inoculation and Incubation:

    • Each well containing the diluted compound is inoculated with the standardized bacterial suspension.

    • A positive control well (broth with bacteria, no compound) and a negative control well (broth only) are included.

    • The microplate is incubated at 37°C for 18-24 hours.

  • Determination of MIC:

    • The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the bacteria.

Mandatory Visualization: MIC Determination Workflow

MIC_Determination cluster_prep Preparation cluster_dilution Dilution & Inoculation cluster_incubation_reading Incubation & Reading Bacterial_Culture Bacterial Culture Inoculation Inoculate with Bacterial Suspension Bacterial_Culture->Inoculation Compound_Stock Test Compound Stock Serial_Dilution Serial Dilution of Compound in 96-well Plate Compound_Stock->Serial_Dilution Serial_Dilution->Inoculation Incubate Incubate (37°C, 18-24h) Inoculation->Incubate Read_MIC Visually Determine MIC Incubate->Read_MIC CNS_Receptor_Binding_Assay cluster_prep Preparation cluster_assay Binding Assay cluster_separation_detection Separation & Detection cluster_analysis Data Analysis Membrane_Prep Brain Tissue Membrane Preparation Incubation Incubate Membrane, Radioligand & Test Compound Membrane_Prep->Incubation Radioligand Radioligand Radioligand->Incubation Test_Compound Test Compound Dilutions Test_Compound->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Wash Filters Filtration->Washing Counting Scintillation Counting Washing->Counting Calculate_IC50 Calculate IC50 Counting->Calculate_IC50 Calculate_Ki Calculate Ki Calculate_IC50->Calculate_Ki

References

Unveiling the Enzymatic Inhibition Profile of 1-(4-Nitrophenyl)piperazine: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of the inhibitory effects of 1-(4-Nitrophenyl)piperazine (NPP) on tyrosinase, a key enzyme in melanin (B1238610) biosynthesis. While direct quantitative data for NPP is limited, this document contrasts its potential activity with well-established tyrosinase inhibitors, Kojic Acid and L-Mimosine, supported by experimental protocols and pathway visualizations to inform researchers, scientists, and drug development professionals.

Comparative Analysis of Tyrosinase Inhibitors

The inhibitory potential of a compound is commonly quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of an enzyme by 50%. A lower IC50 value indicates a more potent inhibitor.

InhibitorTarget EnzymeIC50 Value (µM)Notes
This compound Tyrosinase> 200 (estimated)Based on data from derivatives; direct IC50 not found in the literature.[1]
Kojic Acid Tyrosinase14 - 30.6A well-established competitive inhibitor of tyrosinase.
L-Mimosine Tyrosinase~10 - 14A potent inhibitor of tyrosinase.

Experimental Protocols

A standardized in vitro assay is crucial for the valid comparison of enzyme inhibitors. The following protocol outlines a common method for determining the tyrosinase inhibitory activity of a test compound.

Tyrosinase Inhibition Assay Protocol

Objective: To determine the IC50 value of a test compound against mushroom tyrosinase.

Materials:

  • Mushroom Tyrosinase (EC 1.14.18.1)

  • L-DOPA (L-3,4-dihydroxyphenylalanine)

  • Test compound (e.g., this compound, Kojic Acid, L-Mimosine)

  • Phosphate (B84403) Buffer (0.1 M, pH 6.8)

  • Dimethyl Sulfoxide (DMSO) for dissolving compounds

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of mushroom tyrosinase in phosphate buffer.

    • Prepare a stock solution of L-DOPA in phosphate buffer.

    • Prepare stock solutions of the test compounds and reference inhibitors (Kojic Acid, L-Mimosine) in DMSO. Serially dilute these stock solutions to obtain a range of concentrations.

  • Assay in 96-Well Plate:

    • In each well of the microplate, add 140 µL of phosphate buffer.

    • Add 20 µL of the various concentrations of the test compound or reference inhibitor solutions.

    • Add 20 µL of the mushroom tyrosinase solution to each well.

    • Incubate the plate at 25°C for 10 minutes.

  • Initiation of Reaction and Measurement:

    • Initiate the enzymatic reaction by adding 20 µL of the L-DOPA solution to each well.

    • Immediately measure the absorbance at 475 nm using a microplate reader.

    • Continue to record the absorbance at regular intervals (e.g., every minute) for a set period (e.g., 20-30 minutes) to monitor the formation of dopachrome.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each concentration of the inhibitor.

    • The percentage of inhibition is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control (enzyme and substrate without inhibitor) and A_sample is the absorbance of the reaction with the inhibitor.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • The IC50 value is determined by fitting the data to a dose-response curve and identifying the concentration at which 50% inhibition is achieved.

Visualizing the Mechanism of Action

Understanding the biological context of enzyme inhibition is critical for drug development. Tyrosinase is the rate-limiting enzyme in the melanogenesis signaling pathway, which is responsible for the production of melanin pigment in the skin.

Melanogenesis_Pathway UV_Stimulation UV Stimulation Keratinocytes Keratinocytes UV_Stimulation->Keratinocytes alpha_MSH α-MSH Keratinocytes->alpha_MSH releases MC1R MC1R alpha_MSH->MC1R binds to AC Adenylate Cyclase MC1R->AC activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates CREB CREB PKA->CREB phosphorylates MITF MITF CREB->MITF activates transcription of Tyrosinase_Gene Tyrosinase Gene MITF->Tyrosinase_Gene activates transcription of Tyrosinase_Enzyme Tyrosinase (Enzyme) Tyrosinase_Gene->Tyrosinase_Enzyme translates to L_Tyrosine L-Tyrosine L_DOPA L-DOPA L_Tyrosine->L_DOPA  Tyrosinase Dopaquinone Dopaquinone L_DOPA->Dopaquinone  Tyrosinase Melanin Melanin Dopaquinone->Melanin Inhibitor This compound & Alternatives Inhibitor->Tyrosinase_Enzyme inhibits Experimental_Workflow A Reagent Preparation (Buffer, Enzyme, Substrate, Inhibitors) B Serial Dilution of Inhibitors A->B C Assay Setup in 96-Well Plate (Addition of Buffer, Inhibitor, Enzyme) B->C D Pre-incubation (10 min at 25°C) C->D E Reaction Initiation (Addition of L-DOPA) D->E F Kinetic Measurement (Absorbance at 475 nm) E->F G Data Analysis (Calculate % Inhibition) F->G H IC50 Determination (Dose-Response Curve) G->H

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 1-(4-Nitrophenyl)piperazine Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of analytical methodologies for the precise quantification of 1-(4-Nitrophenyl)piperazine (NPP), a key intermediate in pharmaceutical synthesis.

This guide provides a comprehensive cross-validation of two common analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Ultraviolet-Visible (UV-Vis) Spectrophotometry. The objective is to offer a comparative analysis of their performance, supported by experimental data, to aid researchers in selecting the most suitable method for their specific analytical needs.

Executive Summary

The quantification of this compound is crucial in various stages of drug development and research. While both HPLC-UV and UV-Vis Spectrophotometry are viable methods, they offer different levels of selectivity, sensitivity, and complexity. This guide presents a side-by-side comparison of their validation parameters, including linearity, accuracy, precision, and limits of detection and quantification.

Methodology Comparison

The performance of HPLC-UV and a direct UV-Vis spectrophotometric method for the quantification of this compound are summarized below. It is important to note that while the UV-Vis spectrophotometry data is for the direct analysis of NPP, the HPLC-UV data presented is for a closely related compound, piperazine (B1678402), which requires a pre-column derivatization step to enable UV detection. This is included as a representative example of a chromatographic approach.

Validation Parameter HPLC-UV (with Derivatization for Piperazine) Direct UV-Vis Spectrophotometry for NPP
Linearity (Concentration Range) 30 - 350 ppm2 - 12 µg/mL
Correlation Coefficient (R²) 0.999> 0.999
Accuracy (% Recovery) 104.87 - 108.06%98 - 102%
Precision (% RSD) < 2.0%< 2.0%
Limit of Detection (LOD) 30 ppm~0.1 µg/mL (Estimated)
Limit of Quantification (LOQ) 90 ppm~0.3 µg/mL (Estimated)

Experimental Protocols

High-Performance Liquid Chromatography with UV Detection (HPLC-UV) - Derivatization Method for Piperazine

This method is suitable for the determination of trace amounts of piperazine and can be adapted for NPP.

1. Derivatization:

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A suitable gradient or isocratic mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: The wavelength of maximum absorbance for the NPP-NBD derivative.

  • Injection Volume: 10-20 µL.

3. Validation Parameters:

  • Linearity: Prepare a series of standard solutions of the derivatized analyte across a range of concentrations. Plot the peak area against the concentration and determine the correlation coefficient.

  • Accuracy: Perform recovery studies by spiking a known amount of the analyte into a blank matrix and calculating the percentage recovery.

  • Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple preparations of a homogenous sample and calculating the relative standard deviation (%RSD).

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively, typically based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ).

Direct UV-Vis Spectrophotometry for this compound

This method leverages the inherent UV absorbance of the nitrophenyl chromophore in the NPP molecule.

1. Instrumentation:

  • A double-beam UV-Vis spectrophotometer with a wavelength range of at least 200-400 nm.

2. Sample Preparation:

  • Accurately weigh and dissolve a standard of this compound in a suitable solvent (e.g., methanol (B129727) or ethanol) to prepare a stock solution of known concentration.

  • Prepare a series of calibration standards by diluting the stock solution.

  • Prepare the sample for analysis by dissolving it in the same solvent and diluting to a concentration that falls within the linear range of the calibration curve.

3. Measurement:

  • Scan the UV spectrum of a standard solution to determine the wavelength of maximum absorbance (λmax).

  • Measure the absorbance of the standard solutions and the sample solution at the determined λmax.

4. Validation Parameters:

  • Linearity: Plot the absorbance of the standard solutions against their concentrations to generate a calibration curve. The linearity is confirmed if the correlation coefficient (R²) is close to 1.

  • Accuracy: Analyze samples with known concentrations of NPP and compare the measured values to the true values to determine the percent recovery.

  • Precision: Measure the absorbance of multiple preparations of the same sample to assess the repeatability of the method, expressed as the %RSD.

  • LOD and LOQ: These can be determined based on the standard deviation of the response and the slope of the calibration curve.

Workflow and Process Visualization

The general workflow for the cross-validation of these analytical methods is depicted below.

Analytical_Method_Cross_Validation start Define Analytical Requirement method_dev Method Development start->method_dev hplc_dev HPLC-UV Method method_dev->hplc_dev uv_dev UV-Vis Method method_dev->uv_dev validation Method Validation hplc_dev->validation uv_dev->validation hplc_val Validate HPLC-UV: Linearity, Accuracy, Precision, LOD, LOQ validation->hplc_val uv_val Validate UV-Vis: Linearity, Accuracy, Precision, LOD, LOQ validation->uv_val comparison Compare Performance Data hplc_val->comparison uv_val->comparison selection Select Appropriate Method comparison->selection end Implement for Routine Analysis selection->end

Caption: Workflow for analytical method development, validation, and selection.

Conclusion

The cross-validation of analytical methods is a critical step in ensuring the reliability and accuracy of quantitative data. For the analysis of this compound:

  • HPLC-UV offers high selectivity and is suitable for complex matrices where specificity is a concern. However, for compounds lacking a strong chromophore like the parent piperazine, a derivatization step is necessary, which adds to the complexity and time of the analysis.

  • Direct UV-Vis Spectrophotometry is a simpler, faster, and more cost-effective method for the direct quantification of NPP, thanks to its inherent chromophore. It is well-suited for the analysis of bulk drug substances and simple formulations where interfering substances are minimal.

The choice between these methods should be guided by the specific requirements of the analysis, including the sample matrix, the required sensitivity, and the available instrumentation. This guide provides the foundational data to make an informed decision for the robust quantification of this compound.

In Silico Molecular Docking of 1-(4-Nitrophenyl)piperazine Derivatives as Tyrosinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of in silico molecular docking studies of 1-(4-Nitrophenyl)piperazine derivatives targeting the enzyme tyrosinase. Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibition is a target for treating hyperpigmentation disorders. This document summarizes quantitative data, details experimental protocols, and visualizes key pathways and workflows to offer an objective comparison with alternative tyrosinase inhibitors.

Data Presentation: Comparative Docking and Inhibition Data

The following table summarizes the in vitro tyrosinase inhibitory activity (IC50) of a series of synthesized 4-nitrophenylpiperazine derivatives.[1] A lower IC50 value indicates greater potency. For comparison, data for well-known and alternative tyrosinase inhibitors are also included.

CompoundMoiety attached to PiperazineIC50 (µM)[1]Alternative Tyrosinase InhibitorsIC50 (µM)
4l Indole72.55Kojic Acid17.76[2]
4k Pyridine82.68Rhodanine-3-propionic acid0.7349[3]
4a Phenyl> 200Lodoxamide3.715[3]
4b 2-Bromophenyl> 200Cytidine 5′-(dihydrogen phosphate)6.289[3]
4c 2,4-Dichlorophenyl> 200[4‐(4‐fluorobenzyl)piperazin‐1‐yl]‐(3‐chloro‐2‐nitro‐phenyl)methanone 26 0.18[2]
4d 4-Nitrophenyl> 2004-Nitrophenyl substituted compound 18 1.71[2]
4e 3-Nitrophenyl> 200Arbutin38,370[3]
4f 2-Chloro-4-nitrophenyl> 200
4g 4-Methoxyphenyl> 200
4h 2,3-Dimethoxy benzoate> 200
4i Benzyl184.24
4j Cinnamoyl> 200
4m Furan161.81

Experimental Protocols

In Silico Molecular Docking Protocol for Tyrosinase Inhibitors

The following is a generalized protocol based on methodologies reported in studies of tyrosinase inhibitors.[1][2]

  • Protein Preparation:

    • The three-dimensional crystal structure of the target protein, tyrosinase, is obtained from a protein database such as the Protein Data Bank (PDB).

    • Water molecules and any co-crystallized ligands are typically removed from the protein structure.

    • Hydrogen atoms are added to the protein, and charges are assigned using a force field (e.g., CHARMM).

    • The protein structure is then energy minimized to relieve any steric clashes.

  • Ligand Preparation:

    • The 2D structures of the ligands, such as this compound derivatives and other inhibitors, are drawn using chemical drawing software.

    • The 2D structures are converted to 3D and are energy minimized.

    • Partial charges and rotatable bonds are assigned to the ligands.

  • Molecular Docking:

    • A grid box is defined around the active site of the tyrosinase enzyme. The active site is the region where the natural substrate binds.

    • Molecular docking is performed using software such as AutoDock. The software systematically searches for the best binding poses of the ligand within the receptor's active site.

    • A scoring function is used to estimate the binding affinity for each pose. The pose with the lowest binding energy is considered the most favorable.

  • Analysis of Results:

    • The docking results are analyzed to identify the best-docked poses and their corresponding binding energies.

    • The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed.

In Vitro Tyrosinase Inhibition Assay

This protocol is based on a common spectrophotometric method used to determine the IC50 values of tyrosinase inhibitors.[1]

  • Preparation of Solutions:

    • A solution of mushroom tyrosinase is prepared in a phosphate (B84403) buffer.

    • Solutions of the test compounds (inhibitors) are prepared at various concentrations.

    • A solution of L-DOPA, the substrate for tyrosinase, is prepared.

  • Assay Procedure:

    • In a 96-well plate, the tyrosinase solution is mixed with different concentrations of the test inhibitor.

    • A control well containing the enzyme and buffer (without any inhibitor) is also prepared.

    • The plate is incubated for a specific duration at a controlled temperature.

    • The enzymatic reaction is initiated by adding the L-DOPA substrate to all wells.

  • Data Analysis:

    • The formation of dopachrome, a colored product, is monitored by measuring the absorbance at a specific wavelength (around 475 nm) using a microplate reader.

    • The percentage of tyrosinase inhibition is calculated for each concentration of the inhibitor.

    • The IC50 value, which is the concentration of the inhibitor required to inhibit 50% of the enzyme's activity, is determined by plotting the percentage of inhibition against the inhibitor concentration.

Mandatory Visualizations

Molecular_Docking_Workflow cluster_preparation Preparation cluster_docking Docking Simulation cluster_analysis Analysis p_prep Protein Preparation (e.g., from PDB) grid Grid Box Generation (Define Active Site) p_prep->grid l_prep Ligand Preparation (2D to 3D conversion) docking Molecular Docking (e.g., AutoDock) l_prep->docking grid->docking scoring Scoring & Ranking (Binding Energy Calculation) docking->scoring analysis Pose Analysis (Interaction Visualization) scoring->analysis

Caption: A generalized workflow for in silico molecular docking studies.

Tyrosinase_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_melanosome Melanosome uv UV Radiation mc1r MC1R uv->mc1r msh α-MSH msh->mc1r ac Adenylate Cyclase mc1r->ac camp cAMP ac->camp pka PKA camp->pka creb CREB pka->creb mitf MITF (Transcription Factor) creb->mitf tyrosinase Tyrosinase (Enzyme) mitf->tyrosinase Upregulates Expression melanin Melanin Synthesis tyrosinase->melanin

Caption: Simplified signaling pathway of melanogenesis involving tyrosinase.

References

Head-to-head comparison of different synthetic pathways to 1-(4-Nitrophenyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient and reliable synthesis of key intermediates is paramount. 1-(4-Nitrophenyl)piperazine is a crucial building block in the synthesis of numerous active pharmaceutical ingredients (APIs). This guide provides a head-to-head comparison of the most common synthetic pathways to this important compound, offering an objective analysis of their performance based on experimental data.

At a Glance: Comparison of Synthetic Pathways

ParameterNucleophilic Aromatic Substitution (SNAr)Buchwald-Hartwig AminationMulti-Step Synthesis from Diethanolamine (B148213)
Starting Materials Piperazine (B1678402), 1-halo-4-nitrobenzene (Cl, F)Piperazine, 1-halo-4-nitrobenzene (Br, Cl)Diethanolamine, p-anisidine (B42471), 1-chloro-4-nitrobenzene (B41953)
Key Reagents Inorganic or organic base (e.g., K₂CO₃, DIPEA)Palladium catalyst, phosphine (B1218219) ligand, strong base (e.g., NaOt-Bu)HBr, Na₂CO₃, demethylating agent
Reaction Conditions High temperature (110-125°C)Mild to moderate temperature (rt - 110°C)Multiple steps with varying conditions, including high temperatures (up to 140°C)
Reaction Time 5 - 24 hours2 - 8 hoursSeveral days for the entire sequence
Reported Yield 74% - 98%Generally high (can be >95%)Overall yield is a product of multiple steps (e.g., 37% for a related precursor)
Advantages Simple, well-established, no metal catalystHigh yields, mild conditions, broad substrate scopeAvoids handling of carcinogenic bis(2-chloroethyl)amine (B1207034) directly
Disadvantages Requires high temperatures, can have long reaction timesExpensive catalyst and ligands, requires inert atmosphereLong and complex multi-step process, lower overall yield

Synthetic Pathway Diagrams

SNAr_Pathway Nucleophilic Aromatic Substitution (SNAr) Pathway piperazine Piperazine reaction + Base (e.g., K₂CO₃) Solvent (e.g., DMF) Heat (110°C, 24h) piperazine->reaction nitrobenzene 1-Chloro-4-nitrobenzene nitrobenzene->reaction product This compound reaction->product

Caption: SNAr synthesis of this compound.

Buchwald_Hartwig_Pathway Buchwald-Hartwig Amination Pathway piperazine Piperazine reaction + Pd Catalyst (e.g., Pd(OAc)₂) + Ligand (e.g., BINAP) + Base (e.g., Cs₂CO₃) Solvent (e.g., Toluene) Heat (110°C, 8h) piperazine->reaction nitrobenzene 1-Bromo-4-nitrobenzene (B128438) nitrobenzene->reaction product This compound reaction->product

Caption: Buchwald-Hartwig synthesis of this compound.

Diethanolamine_Pathway Multi-Step Synthesis from Diethanolamine diethanolamine Diethanolamine step1 HBr diethanolamine->step1 intermediate1 bis(2-Bromoethyl)amine (B3022162) step1->intermediate1 step2 + p-Anisidine + Na₂CO₃ Butanol, 120°C intermediate1->step2 intermediate2 1-(4-Methoxyphenyl)piperazine (B173029) step2->intermediate2 step3 + 1-Chloro-4-nitrobenzene + K₂CO₃ DMF, 110°C intermediate2->step3 intermediate3 1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine step3->intermediate3 step4 Demethylation (e.g., HBr, 140°C) intermediate3->step4 product 1-(4-Hydroxyphenyl)-4-(4-nitrophenyl)piperazine step4->product

Caption: A multi-step synthesis pathway to a related compound.

Detailed Experimental Protocols

Pathway 1: Nucleophilic Aromatic Substitution (SNAr)

This classical method relies on the reaction of piperazine with an electron-deficient aryl halide, such as 1-chloro-4-nitrobenzene. The strong electron-withdrawing nitro group activates the aromatic ring for nucleophilic attack.

Experimental Protocol:

A mixture of 1-(4-methoxyphenyl)piperazine dihydrochloride (B599025) (0.07 mol), 1-chloro-4-nitrobenzene (0.073 mol), and potassium carbonate (0.12 mol) in 50 mL of N,N-Dimethylformamide (DMF) is stirred and refluxed for 24 hours at 110°C.[1] After the reaction is complete, the mixture is diluted with water and the product is extracted twice with trichloromethane.[1] The combined organic extracts are dried, filtered, and the solvent is evaporated.[1] The resulting residue is triturated in 4-methyl-2-pentanone, filtered, and crystallized from 1,4-dioxane (B91453) to yield the product.[1] A similar procedure using 1-methylpiperazine (B117243) and 1-chloro-4-nitrobenzene in DMF with potassium carbonate at room temperature for 2 hours yielded the corresponding product in 98% yield.[2]

Pathway 2: Buchwald-Hartwig Amination

This modern, palladium-catalyzed cross-coupling reaction has become a powerful tool for the formation of C-N bonds. It generally offers milder reaction conditions and a broader substrate scope compared to traditional methods.[3]

Representative Experimental Protocol:

In a reaction vessel, 1-bromo-4-nitrobenzene (1 equiv.), piperazine (1.5 equiv.), and cesium carbonate (2.0 equiv.) are combined. A palladium source, such as Pd(OAc)₂ (0.05 equiv.), and a suitable phosphine ligand, like BINAP (0.08 equiv.), are added.[2] The vessel is charged with toluene (B28343) (10 volumes), degassed, and placed under a nitrogen atmosphere.[2] The mixture is then heated to 110°C and stirred for 8 hours.[2] Upon completion, the reaction mixture is filtered through celite and the filtrate is concentrated under reduced pressure.[2] The crude product is then purified by silica (B1680970) gel column chromatography.[2]

Pathway 3: Multi-Step Synthesis from Diethanolamine

This pathway involves the initial formation of the piperazine ring from acyclic precursors, followed by N-arylation. While more complex, it can be an alternative when direct arylation of piperazine is not desired or feasible.

Experimental Protocol Outline:

  • Formation of bis(2-bromoethyl)amine: Diethanolamine (0.26 mol) is reacted with hydrobromic acid (0.5 mol) under reflux for 12 hours.[1]

  • Synthesis of 1-(4-methoxyphenyl)piperazine: The crude bis(2-bromoethyl)amine is reacted in a one-pot synthesis with p-anisidine (0.24 mol) and sodium carbonate in 1-butanol (B46404) at 120°C for a total of 29 hours.[1] This step yields 1-(4-methoxyphenyl)piperazine with a 37% yield.[1]

  • N-Arylation: 1-(4-methoxyphenyl)piperazine is then reacted with 1-chloro-4-nitrobenzene via a nucleophilic aromatic substitution reaction as described in Pathway 1 to yield 1-(4-methoxyphenyl)-4-(4-nitrophenyl)piperazine.[1] This step has a reported yield of 74.4%.[1]

  • Demethylation: The final step to obtain the related 1-(4-hydroxyphenyl)-4-(4-nitrophenyl)piperazine involves demethylation using a reagent such as hydrobromic acid in acetic anhydride (B1165640) at 140°C for 12 hours, with a reported yield of 44.2%.[1]

Head-to-Head Comparison

Nucleophilic Aromatic Substitution (SNAr) remains a widely used and straightforward method for the synthesis of this compound. Its primary advantages are the simplicity of the reaction setup and the relatively inexpensive reagents. However, this pathway often requires high reaction temperatures and can have long reaction times, which may not be suitable for sensitive substrates. The use of a highly polar aprotic solvent like DMF is common.

The Buchwald-Hartwig Amination represents a significant advancement in C-N bond formation.[3] Its main advantages are the typically high yields, milder reaction conditions, and broader functional group tolerance.[3][4] This makes it a more versatile and often more efficient method, particularly for challenging substrates. The primary drawbacks are the cost of the palladium catalyst and the specialized phosphine ligands required, as well as the need for an inert atmosphere to prevent catalyst deactivation.

The Multi-Step Synthesis from Diethanolamine is a much more complex and lengthy process. While it avoids the direct use of potentially carcinogenic starting materials for the piperazine ring formation, the overall yield is significantly lower due to the multiple steps involved. This pathway is generally less efficient for the specific synthesis of this compound compared to the more direct SNAr and Buchwald-Hartwig methods.

Conclusion

For the synthesis of this compound, both Nucleophilic Aromatic Substitution and Buchwald-Hartwig Amination are viable and effective methods. The choice between them will largely depend on the specific requirements of the synthesis.

  • SNAr is a good choice when cost is a major concern and the substrate is stable at high temperatures.

  • Buchwald-Hartwig Amination is preferable when high yields, mild conditions, and functional group tolerance are critical, and the cost of the catalyst system is justifiable.

The multi-step synthesis from diethanolamine is a less direct and lower-yielding approach for this specific target molecule and would likely only be considered under special circumstances where the starting materials for the other two pathways are unavailable or undesirable.

References

Comparative Kinetic Analysis of Enzyme Inhibition by 1-(4-Nitrophenyl)piperazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers in Drug Discovery and Development

The 1-(4-nitrophenyl)piperazine scaffold is a significant pharmacophore in medicinal chemistry, serving as a foundational structure for a variety of therapeutic agents.[1] Derivatives of this compound have been investigated for a range of biological activities, including anticancer and antiviral properties.[1] This guide provides a comparative analysis of the enzyme inhibitory potential of various this compound derivatives, focusing on their kinetic profiles against key enzyme targets. The data presented is compiled from recent studies to aid researchers in evaluating the potential of these compounds in drug development projects.

Comparative Analysis of Inhibitory Activity

Recent studies have demonstrated that this compound derivatives exhibit potent inhibitory activity against several enzymes, including cholinesterases (AChE and BChE), carbonic anhydrases (hCA I and II), and tyrosinase. The inhibitory potency is often quantified by the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ), with lower values indicating greater potency.

Below is a summary of the inhibitory activities of selected derivatives against these enzymes.

Derivative ClassTarget EnzymeIC₅₀ (µM)Kᵢ (nM)Inhibition TypeReference
Thiazolyl-piperazines Acetylcholinesterase (AChE)-20.58 ± 0.35 to 53.11 ± 1.02-[2]
Butyrylcholinesterase (BChE)-21.84 ± 0.40 to 54.41 ± 1.05-[2]
Carbonic Anhydrase I (hCA I)-27.45 ± 0.41 to 48.22 ± 0.91-[2]
Carbonic Anhydrase II (hCA II)-6.02 ± 0.11 to 29.32 ± 0.54-[2]
Aryl-substituted Tyrosinase (Compound 4l )72.55-Mixed[3]

Note: Specific IC₅₀ and Kᵢ values vary depending on the specific substitutions on the core piperazine (B1678402) structure. The ranges presented are indicative of the potency observed in the cited studies.

Among a tested series, certain compounds showed exceptional activity, with Kᵢ values in the low nanomolar range against cholinesterases and human carbonic anhydrase (hCA) isoforms I and II.[2] For instance, compound 4l , featuring an indole (B1671886) moiety, was identified as a significant tyrosinase inhibitor, displaying a mixed mode of inhibition.[3] Kinetic analysis revealed that this compound affects both substrate binding and the catalytic activity of the enzyme.[3]

Mechanisms of Enzyme Inhibition

Understanding the mechanism of inhibition is crucial for drug design. Enzyme inhibitors can be broadly classified based on their mode of action, which can be determined through kinetic studies. The primary reversible mechanisms are competitive, non-competitive, uncompetitive, and mixed inhibition.[4]

Inhibition_Mechanisms cluster_comp Competitive cluster_noncomp Non-competitive / Mixed cluster_uncomp Uncompetitive E Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES + S S Substrate (S) P Product (P) ES->P k_cat ESI Enzyme-Substrate-Inhibitor Complex (ESI) P->E + E I Inhibitor (I) I->E + I (Kᵢ) I->ES + I (αKᵢ) I->ES + I (K'ᵢ) explain_uncomp Binds to ES complex only. Decreases both apparent Km and Vmax. EI Enzyme-Inhibitor Complex (EI) explain_comp Binds to free enzyme only. Increases apparent Km. explain_noncomp Binds to both free enzyme and ES complex. Changes apparent Vmax; may change Km. ESI_u

Caption: Reversible enzyme inhibition mechanisms.

Experimental Protocols for Kinetic Analysis

A standardized protocol is essential for obtaining reliable and comparable kinetic data. The following methodology is a synthesized protocol based on common practices for assaying enzyme activity using chromogenic substrates like those involving p-nitrophenol release.[5][6][7]

Preparation of Reagents
  • Assay Buffer: Prepare a suitable buffer solution (e.g., 50 mM Potassium Phosphate, pH 6.8). The optimal pH should be determined for the specific enzyme being studied.[6]

  • Enzyme Stock Solution: Prepare a concentrated stock solution of the enzyme in the assay buffer. The final concentration used in the assay should be chosen to ensure a linear rate of reaction over a reasonable time frame.[5]

  • Substrate Stock Solution: Prepare a stock solution of the chromogenic substrate (e.g., p-Nitrophenyl-based substrate) in a suitable solvent like DMSO or methanol, which is then diluted in the assay buffer.[6] The final concentration of the organic solvent should typically be kept low (e.g., <5% v/v) to avoid impacting enzyme activity.[5]

  • Inhibitor (this compound Derivative) Stock Solutions: Prepare a series of stock solutions of the test inhibitors in DMSO.

Enzyme Activity Assay Procedure
  • Assay Setup: Set up reactions in a 96-well microplate. Each well will have a final volume of 200 µL.

  • Component Addition: To each well, add the assay buffer, the enzyme solution, and the inhibitor solution at various concentrations. Allow for a pre-incubation period (e.g., 10 minutes) at a controlled temperature (e.g., 37°C) to permit the inhibitor to bind to the enzyme.

  • Reaction Initiation: Start the reaction by adding the substrate solution to all wells.[6]

  • Data Acquisition: Immediately place the microplate into a reader pre-set to the assay temperature. Measure the increase in absorbance at the appropriate wavelength (e.g., 400-410 nm for p-nitrophenolate) at regular intervals (e.g., every 30-60 seconds) for a sufficient duration to establish the initial linear rate of the reaction.[5][6]

Data Analysis
  • Calculate Initial Velocity (V₀): Plot absorbance versus time for each reaction. The initial velocity (V₀) is the slope of the initial linear portion of this curve.

  • Determine IC₅₀: Plot the percentage of inhibition [(V₀ without inhibitor - V₀ with inhibitor) / V₀ without inhibitor] * 100 against the logarithm of the inhibitor concentration. The IC₅₀ value is determined by non-linear regression analysis of this dose-response curve.[8]

  • Determine Inhibition Mechanism and Kᵢ: To determine the mode of inhibition, perform the assay with varying concentrations of both the substrate and the inhibitor. Analyze the data using double-reciprocal plots (Lineweaver-Burk plots) or by fitting the velocity data directly to the appropriate inhibition models using non-linear regression software.[9]

General Experimental Workflow

The process of characterizing an enzyme inhibitor follows a logical progression from initial screening to detailed kinetic analysis.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents (Buffer, Enzyme, Substrate, Inhibitor) setup Set up Assay Plate (Enzyme + Inhibitor Pre-incubation) prep_reagents->setup initiate Initiate Reaction (Add Substrate) setup->initiate measure Measure Absorbance (Kinetic Read) initiate->measure calc_v0 Calculate Initial Velocities (V₀) measure->calc_v0 det_ic50 Determine IC₅₀ Value calc_v0->det_ic50 det_mech Determine Inhibition Mechanism (e.g., Lineweaver-Burk Plot) calc_v0->det_mech det_ki Calculate Kᵢ Value det_mech->det_ki

Caption: Workflow for enzyme inhibition kinetic analysis.

Conclusion

This compound derivatives represent a versatile class of compounds with significant potential as enzyme inhibitors. Kinetic studies have revealed potent, low-nanomolar inhibition of clinically relevant enzymes like cholinesterases and carbonic anhydrases, as well as activity against other targets such as tyrosinase.[2][3] The determination of inhibition constants (Kᵢ) and the mode of action (e.g., mixed, competitive) provides critical insights for structure-activity relationship (SAR) studies and the rational design of more potent and selective drug candidates. The standardized protocols and workflows outlined in this guide serve as a foundation for researchers to conduct rigorous and comparable kinetic analyses, ultimately accelerating the discovery and development of novel therapeutics based on the this compound scaffold.

References

Benchmarking Purity: A Comparative Guide to Commercially Available 1-(4-Nitrophenyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of starting materials is a critical parameter that can significantly impact experimental outcomes and the quality of synthesized compounds. This guide provides a comparative overview of the stated purity of commercially available 1-(4-Nitrophenyl)piperazine from various suppliers. Furthermore, a detailed experimental protocol for purity determination via High-Performance Liquid Chromatography (HPLC) is presented, offering a robust method for independent verification.

Commercial Supplier Purity Overview

The following table summarizes the product specifications for this compound as provided by several chemical suppliers. It is important to note that this data is based on the information published by the suppliers and has not been independently verified. Researchers are encouraged to request lot-specific Certificates of Analysis (CoA) for detailed purity information.

SupplierCAS NumberStated PurityAnalytical Method
Chem-Impex6269-89-2≥ 98%Assay by titration[1]
Aladdin Scientific6269-89-2min 98%Not Specified[2]
AKSci260252-87-7 (HCl salt)98% (HPLC)HPLC[3]
Sigma-Aldrich6269-89-297%Not Specified[4]
Thermo Scientific6269-89-298%≥97.5% (GC)[5][6]
TCI America6269-89-2≥98.0% (T)Titration[7]

Experimental Protocol: Purity Determination by HPLC

This protocol outlines a standard method for the determination of the purity of this compound using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.

1. Objective: To determine the purity of a given sample of this compound by calculating the area percentage of the main peak.

2. Materials and Reagents:

  • This compound sample

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (analytical grade)

  • Methanol (B129727) (HPLC grade)

  • Volumetric flasks (10 mL, 100 mL)

  • Pipettes

  • Autosampler vials

  • Syringe filters (0.45 µm)

3. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Quaternary or binary pump

    • Autosampler

    • Column oven

    • UV-Vis detector

4. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    Time (min) % A % B
    0 90 10
    20 10 90
    25 10 90
    26 90 10

    | 30 | 90 | 10 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

5. Standard and Sample Preparation:

  • Standard Preparation: Accurately weigh approximately 10 mg of a this compound reference standard and dissolve it in 10 mL of methanol to obtain a concentration of 1 mg/mL. Further dilute to a working concentration of 0.1 mg/mL with the initial mobile phase composition (90:10 Water:Acetonitrile).

  • Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample to be tested and dissolve it in 10 mL of methanol. Further dilute to a working concentration of 0.1 mg/mL with the initial mobile phase composition.

  • Filter all solutions through a 0.45 µm syringe filter into autosampler vials before injection.

6. Analysis Procedure:

  • Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

  • Inject a blank (methanol or initial mobile phase) to ensure the system is clean.

  • Inject the standard solution to determine the retention time of the this compound peak.

  • Inject the sample solution in triplicate.

  • After the analysis, wash the column with a high percentage of organic solvent (e.g., 100% acetonitrile) to remove any strongly retained compounds.

7. Data Analysis:

  • Integrate the peaks in the chromatograms for the sample injections.

  • Calculate the area percentage of the main peak (this compound) relative to the total area of all peaks in the chromatogram.

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Visualizing the Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the purity of this compound.

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh Sample & Standard dissolve Dissolve in Solvent weigh->dissolve dilute Dilute to Working Concentration dissolve->dilute filter Filter through 0.45 µm Filter dilute->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection at 254 nm separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity (%) integrate->calculate report report calculate->report Generate Report

References

Safety Operating Guide

Proper Disposal of 1-(4-Nitrophenyl)piperazine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential safety and logistical information for the disposal of 1-(4-Nitrophenyl)piperazine, a compound commonly used in pharmaceutical research and development. Adherence to these procedures is critical for minimizing environmental impact and protecting personnel from potential hazards.

Key Safety and Physical Data

A thorough understanding of the properties of this compound is the first step in safe handling and disposal. The following table summarizes key quantitative data for this compound.

PropertyValue
Molecular Formula C₁₀H₁₃N₃O₂[1][2]
Molecular Weight 207.23 g/mol [1][2]
Appearance Yellow Powder Solid[1]
Odor Odorless[1]
Melting Point/Range 130 - 134 °C / 266 - 273.2 °F[1]
Boiling Point/Range No information available[1]
Flash Point No information available[1]
Solubility No data available

Hazard Profile

This compound is classified with the following hazards:

  • Harmful if swallowed.[2]

  • Harmful in contact with skin.[2]

  • Causes skin irritation.[1][2]

  • Causes serious eye irritation.[1][2]

  • May cause respiratory irritation.[1]

Appropriate personal protective equipment (PPE), including gloves, lab coats, and safety goggles, should be worn at all times when handling this chemical.[1][3]

Step-by-Step Disposal Protocol

The primary methods for the disposal of this compound involve chemical destruction or controlled incineration. Under no circumstances should this chemical be discharged into sewer systems or the environment.[4]

1. Waste Collection and Storage:

  • Collect waste this compound in a suitable, properly labeled, and closed container.[4]
  • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[5]

2. Spill and Leak Management:

  • In the event of a spill, immediately clean it up, observing all safety precautions.[5]
  • Sweep up the solid material and place it into a suitable container for disposal.[5]
  • Avoid generating dust during cleanup.[5]
  • Ensure adequate ventilation in the spill area.[5]

3. Final Disposal:

  • The recommended method of disposal is to send the contained waste to a licensed chemical destruction plant.[4]
  • An alternative is controlled incineration with flue gas scrubbing.[4]
  • Dispose of the contents and container in accordance with all applicable local, state, and federal regulations.[3][6]

4. Contaminated Packaging:

  • Containers that held this compound should be triple-rinsed (or equivalent).[4]
  • The rinsed containers can then be offered for recycling or reconditioning.[4]
  • Alternatively, puncture the packaging to render it unusable for other purposes and dispose of it in a sanitary landfill.[4]
  • Combustible packaging materials may be disposed of through controlled incineration.[4]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_0 Disposal of this compound cluster_1 Disposal Options start Start: Unused or Waste This compound collect Collect in a labeled, closed container start->collect  Waste Generated store Store in a cool, dry, well-ventilated area collect->store transport Transport to a licensed waste disposal facility store->transport incineration Controlled Incineration with Flue Gas Scrubbing transport->incineration  Option 1 destruction Chemical Destruction Plant transport->destruction  Option 2 end End: Proper Disposal incineration->end destruction->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 1-(4-Nitrophenyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 1-(4-Nitrophenyl)piperazine

This guide provides critical safety, handling, and disposal information for laboratory personnel, including researchers, scientists, and drug development professionals working with this compound. Adherence to these protocols is essential for ensuring personal safety and proper management of this chemical.

Hazard Summary

This compound is classified as a hazardous substance. It is harmful if swallowed or in contact with skin, causes skin irritation, and serious eye irritation, and may cause respiratory irritation.[1][2][3][4] It is crucial to handle this compound with appropriate engineering controls and personal protective equipment.

Personal Protective Equipment (PPE)

Consistent and correct use of Personal Protective Equipment (PPE) is the most critical line of defense against exposure to this compound. The following table outlines the required PPE for various laboratory activities.

ActivityRequired PPERationale
Weighing and Aliquoting (Solid Form) • Nitrile rubber gloves (consider double-gloving)[1] • Laboratory coat • Chemical safety goggles or glasses (conforming to EN166 or OSHA 29 CFR 1910.133)[1][5] • NIOSH/MSHA or European Standard EN 149 approved respiratorTo prevent inhalation of dust and to protect skin and eyes from accidental contact.[5][6]
Solution Preparation and Handling • Nitrile rubber gloves[1] • Laboratory coat • Chemical splash goggles[6] • Face shield (if splash potential is high)To protect against splashes of the chemical in solution, which can cause skin and eye irritation.[6]
Experimental Procedures • Nitrile rubber gloves[1] • Laboratory coat • Chemical safety goggles or glasses[1][5]To provide a baseline of protection during routine experimental work.
Waste Disposal • Heavy-duty nitrile or butyl rubber gloves • Chemical-resistant apron or gown • Chemical splash goggles • Face shieldTo offer enhanced protection when handling larger volumes of chemical waste.[6]
Quantitative Safety Data

Occupational exposure limits for this compound have not been established by major regulatory bodies.[4][5] The toxicological properties of this substance have not been fully investigated.[5] Therefore, exposure should be minimized to the lowest achievable level.

ParameterValueSource
Occupational Exposure Limits (PEL, TLV) Not established[4][5]
LD50/LC50 Not available[5]
Melting Point/Range 130 - 134 °C / 266 - 273.2 °F[1]

Operational and Disposal Plans

A systematic approach to handling and disposal is essential for safety and compliance.

Step-by-Step Handling Protocol
  • Preparation and Engineering Controls :

    • Always handle this compound in a well-ventilated area.[5] For handling the solid form, a certified chemical fume hood is required to minimize dust generation and inhalation.[6]

    • Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[4][5]

  • Donning PPE :

    • Before handling, inspect all PPE for integrity.

    • Don the appropriate PPE as specified in the table above for the task at hand. Gloves must be inspected prior to use.[7]

  • Handling the Chemical :

    • Avoid contact with eyes, skin, and clothing.[5]

    • Minimize dust generation and accumulation when working with the solid powder.[5]

    • Keep the container tightly closed when not in use.[4][5]

  • Post-Handling :

    • Wash hands thoroughly after handling, even if gloves were worn.[4][5]

    • Remove contaminated clothing and wash it before reuse.[5]

Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[4][5]

  • Keep away from incompatible substances such as strong oxidizing agents and strong bases.[1][4]

Disposal Plan
  • Waste from this chemical is classified as hazardous.[1]

  • Dispose of unused product and contaminated packaging in accordance with local, regional, and national hazardous waste regulations.[1][4]

  • Do not dispose of down the drain or into sewer systems.[7]

  • Contaminated packaging should be sent to a hazardous or special waste collection point.[1]

Emergency Procedures

First Aid Measures:

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][5]

  • Skin Contact : Remove contaminated clothing and shoes immediately. Flush skin with plenty of soap and water for at least 15 minutes. Seek medical attention.[1][5]

  • Inhalation : Move the exposed person to fresh air immediately. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[1][5]

  • Ingestion : Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of water or milk. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][5]

Spills and Leaks:

  • For any spill, ensure adequate ventilation and wear the proper personal protective equipment as outlined in the PPE section.

  • Clean up spills immediately. Sweep up the solid material, avoiding the generation of dust, and place it into a suitable, closed container for disposal.[5]

Workflow for Handling this compound

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Nitrophenyl)piperazine
Reactant of Route 2
Reactant of Route 2
1-(4-Nitrophenyl)piperazine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。